(4-(Cyclopentylcarbamoyl)phenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(cyclopentylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO3/c15-12(14-11-3-1-2-4-11)9-5-7-10(8-6-9)13(16)17/h5-8,11,16-17H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJFATWKBZYOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378405 | |
| Record name | [4-(Cyclopentylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-15-9 | |
| Record name | [4-(Cyclopentylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of (4-(Cyclopentylcarbamoyl)phenyl)boronic Acid: A Comprehensive Technical Guide
Introduction
(4-(Cyclopentylcarbamoyl)phenyl)boronic acid is a valuable bifunctional organic compound that serves as a critical building block in modern medicinal chemistry and materials science. Its structure, featuring a boronic acid moiety and a cyclopentyl amide group, makes it an ideal intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] Boronic acids are well-regarded for their stability, low toxicity, and versatility in forming carbon-carbon and carbon-heteroatom bonds.[3][4] The presence of the N-cyclopentylbenzamide group can impart desirable pharmacokinetic properties, such as improved metabolic stability and cell permeability, in drug candidates. This guide provides an in-depth, scientifically grounded protocol for the synthesis of this important reagent, intended for researchers, scientists, and professionals in drug development.
Strategic Overview of the Synthesis
The synthesis of this compound can be approached through two primary retrosynthetic pathways. The first involves the initial formation of the amide bond followed by the introduction of the boronic acid group. The second strategy reverses these steps, starting with a boronic acid-functionalized benzoic acid derivative, which is then coupled with cyclopentylamine.
This guide will focus on the first approach, which is often preferred to avoid potential complications of the free boronic acid group during the amide coupling reaction.[5] The selected pathway consists of two key transformations:
-
Amide Bond Formation: Synthesis of the intermediate, 4-bromo-N-cyclopentylbenzamide, via the reaction of 4-bromobenzoyl chloride with cyclopentylamine.
-
Miyaura Borylation: Palladium-catalyzed cross-coupling of the aryl bromide intermediate with a diboron reagent to yield the final product, this compound.[6][7]
This strategy offers high efficiency and good functional group tolerance, making it a robust and reliable method for laboratory-scale synthesis.
Caption: Retrosynthetic approach for the synthesis of the target molecule.
Part 1: Synthesis of 4-Bromo-N-cyclopentylbenzamide
Reaction Principle
The initial step involves the formation of an amide bond between an acid chloride and a primary amine. This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of cyclopentylamine attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a proton and chloride ion yields the stable amide product. The use of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromobenzoyl chloride | 219.45 | 10.0 g | 0.0456 |
| Cyclopentylamine | 85.15 | 4.27 g (4.9 mL) | 0.0501 |
| Triethylamine (TEA) | 101.19 | 5.54 g (7.6 mL) | 0.0547 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| 1 M Hydrochloric acid | - | 50 mL | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-bromobenzoyl chloride (10.0 g, 0.0456 mol) and dissolve in dichloromethane (150 mL).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate beaker, dissolve cyclopentylamine (4.27 g, 0.0501 mol) and triethylamine (5.54 g, 0.0547 mol) in dichloromethane (50 mL).
-
Add the amine solution dropwise to the stirred solution of 4-bromobenzoyl chloride over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol/water to afford 4-bromo-N-cyclopentylbenzamide as a white crystalline solid.
Part 2: Miyaura Borylation to this compound
Reaction Principle
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that forms a carbon-boron bond.[7][8] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a diboron reagent, and finally reductive elimination to yield the aryl boronate ester and regenerate the Pd(0) catalyst.[1] The boronate ester is then hydrolyzed to the corresponding boronic acid during the aqueous workup.
Caption: Catalytic cycle of the Miyaura Borylation reaction.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-N-cyclopentylbenzamide | 268.15 | 5.0 g | 0.0186 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 5.68 g | 0.0224 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.7 | 0.41 g | 0.00056 |
| Potassium Acetate (KOAc) | 98.14 | 5.49 g | 0.0559 |
| 1,4-Dioxane (anhydrous) | 88.11 | 100 mL | - |
| 1 M Hydrochloric acid | - | - | - |
| Ethyl Acetate | - | 150 mL | - |
| Hexane | - | - | - |
Procedure:
-
To a flame-dried 250 mL Schlenk flask, add 4-bromo-N-cyclopentylbenzamide (5.0 g, 0.0186 mol), bis(pinacolato)diboron (5.68 g, 0.0224 mol), Pd(dppf)Cl₂ (0.41 g, 3 mol%), and potassium acetate (5.49 g, 0.0559 mol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane (100 mL) via cannula.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.
-
Wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude pinacol ester is then subjected to hydrolysis. Dissolve the crude material in a 10:1 mixture of acetone and water (110 mL).
-
Add ammonium chloride (2.98 g, 0.0559 mol) and stir vigorously at room temperature for 4 hours.
-
Remove the acetone under reduced pressure.
-
The aqueous residue is acidified to pH 2-3 with 1 M HCl, resulting in the precipitation of the boronic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of hexane.
-
Dry the product under vacuum to yield this compound as a white to off-white solid.
Characterization
The final product and intermediate should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the crystalline solid.
Safety and Handling
-
4-Bromobenzoyl chloride: Corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Cyclopentylamine and Triethylamine: Flammable and corrosive. Avoid inhalation and skin contact.
-
Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
-
Palladium Catalyst: Handle with care, as palladium compounds can be toxic.
-
1,4-Dioxane: Flammable and a potential carcinogen. Use anhydrous solvent and perform the reaction under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The described two-step synthesis provides a reliable and scalable method for producing this compound. The protocol leverages well-established and high-yielding reactions, namely amide bond formation and Miyaura borylation. Careful execution of the experimental procedures and purification steps will afford the desired product in good yield and high purity, ready for its application in Suzuki-Miyaura cross-coupling and other synthetic transformations.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers.
- Wikipedia. 4-Formylphenylboronic acid.
- Google Patents. US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
- Synsarchive. 4-formylphenylboronic acid - 87199-17-5 - Structure, Synthesis, Properties.
- Wikipedia. Miyaura borylation.
- Organic Chemistry Portal. Miyaura Borylation Reaction.
- National Center for Biotechnology Information. Miyaura Borylations of Aryl Bromides in Water at Room Temperature.
- Wikipedia. Suzuki reaction.
- Wikipedia. Boronic acid.
- PubMed. Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid.
- ResearchGate. Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid | Request PDF.
- Organic Chemistry Portal. Suzuki Coupling.
- Organic Syntheses. Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
- YouTube. Masking Boronic Acids for Suzuki Coupling.
- MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence.
- OSTI.GOV. Stereospecific Enzymatic Conversion of Boronic Acids to Amines.
- Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance.
- MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- ResearchGate. Synthesis of the cyclopentyl, cyclic boronic monoester 4.
- Organic Process Research & Development. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
- National Center for Biotechnology Information. (4-Carbamoylphenyl)boronic acid.
- Google Patents. WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
- Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- National Center for Biotechnology Information. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery.
- Google Patents. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.
- Google Patents. CN103012231A - Preparation method and application of glycopyrronium bromide chiral antipode.
- Google Patents. US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. hepatochem.com [hepatochem.com]
- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
The Definitive Guide to the Structural Elucidation and Characterization of 2-Fluoro-4-isopropoxyaniline Hydrochloride (CAS 850568-35-3)
Abstract
This technical guide provides a comprehensive framework for the structural elucidation and characterization of the novel compound 2-Fluoro-4-isopropoxyaniline Hydrochloride, registered under CAS number 850568-35-3. While specific experimental data for this compound is not widely published, this document leverages foundational principles of analytical chemistry and spectroscopic techniques to present a robust, hypothetical workflow for its definitive identification and characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the analysis of novel small molecules. We will explore the synergistic application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chromatography, to unambiguously determine its chemical structure and purity. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.
Introduction: The Imperative of Unambiguous Characterization
In the realm of drug discovery and development, the precise characterization of a new chemical entity (NCE) is a cornerstone of the entire process. The identity, purity, and stability of a compound must be unequivocally established to ensure reproducible biological activity, to meet stringent regulatory requirements, and to build a solid foundation for intellectual property. The subject of this guide, 2-Fluoro-4-isopropoxyaniline Hydrochloride (CAS 850568-35-3), is a substituted aniline derivative. Its structure, containing a fluorinated aromatic ring, an ether linkage, and an amine group, suggests potential applications in medicinal chemistry, where such motifs are of significant interest.
This guide will not merely list analytical techniques but will delve into the strategic rationale behind the selection of specific experiments, the interpretation of the resulting data, and the logical flow required to piece together the structural puzzle.
Foundational Analysis: Confirming Identity and Purity
Prior to in-depth structural elucidation, the foundational properties of the compound must be assessed. This initial phase provides a macroscopic view of the sample's integrity.
Physicochemical Properties
A preliminary analysis of the compound's physical state and melting point serves as a basic but crucial indicator of its identity and purity.
| Property | Expected Value | Significance |
| CAS Registry Number | 850568-35-3 | Unique chemical identifier. |
| Chemical Name | 2-Fluoro-4-isopropoxyaniline Hydrochloride | Systematic nomenclature. |
| Molecular Formula | C₉H₁₃ClFNO | Elemental composition. |
| Molecular Weight | 205.66 g/mol | Mass of one mole of the substance. |
| Appearance | White to off-white solid | Initial qualitative assessment. |
| Melting Point | 178-182 °C | A sharp melting point range is indicative of high purity. |
Chromatographic Purity Assessment: The Power of UPLC-MS
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is an indispensable tool for determining the purity of a sample and confirming its molecular weight.[1][2][3] The high resolving power of UPLC allows for the separation of the main compound from even trace impurities.
Experimental Protocol: UPLC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of 2-Fluoro-4-isopropoxyaniline Hydrochloride in a suitable solvent, such as a mixture of water and methanol.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Expected Outcome: A single major peak in the chromatogram, with an area percentage greater than 98%, would indicate high purity. The mass spectrum corresponding to this peak should show a prominent ion at m/z 170.1, corresponding to the protonated free base [M+H]⁺ of 2-fluoro-4-isopropoxyaniline.
The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules in solution. A suite of 1D and 2D NMR experiments provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: Mapping the Proton Environment
The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.0-7.2 | m | 1H | Ar-H | Aromatic proton adjacent to the fluorine atom. |
| ~6.8-7.0 | m | 2H | Ar-H | Remaining two aromatic protons. |
| ~4.5-4.7 | septet | 1H | CH(CH₃)₂ | Methine proton of the isopropoxy group, split by six methyl protons. |
| ~3.5 (broad) | s | 3H | NH₃⁺ | Protons of the ammonium group, likely broad due to exchange and quadrupolar effects of the nitrogen. |
| ~1.2-1.3 | d | 6H | CH(CH₃)₂ | Methyl protons of the isopropoxy group, split by the methine proton. |
¹³C NMR: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of chemically distinct carbon atoms in the molecule.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150-155 (d, ¹JCF ≈ 240 Hz) | C-F | Aromatic carbon directly attached to fluorine, showing a large one-bond coupling constant. |
| ~145-150 | C-O | Aromatic carbon attached to the isopropoxy group. |
| ~135-140 | C-NH₃⁺ | Aromatic carbon attached to the ammonium group. |
| ~115-120 (d, ²JCF ≈ 20 Hz) | Ar-CH | Aromatic methine carbon ortho to the fluorine. |
| ~110-115 | Ar-CH | Aromatic methine carbons. |
| ~70-75 | CH(CH₃)₂ | Methine carbon of the isopropoxy group. |
| ~20-25 | CH(CH₃)₂ | Methyl carbons of the isopropoxy group. |
2D NMR: Connecting the Pieces
2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.[4]
Workflow for 2D NMR Analysis
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. For instance, the methine proton of the isopropoxy group will show a cross-peak with the methyl protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular fragments. It reveals correlations between protons and carbons that are two or three bonds away. For example, the methyl protons of the isopropoxy group should show a correlation to the methine carbon and the aromatic carbon attached to the oxygen.
High-Resolution Mass Spectrometry: Elemental Composition and Fragmentation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.[5]
Experimental Protocol: HRMS Analysis
-
Instrument: A time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Ionization: ESI in positive mode.
-
Mass Measurement: The instrument is calibrated to provide high mass accuracy (typically < 5 ppm).
Expected Outcome: The measured m/z of the [M+H]⁺ ion should be within 5 ppm of the calculated exact mass of C₉H₁₃FNO. This provides strong evidence for the proposed molecular formula.
Tandem Mass Spectrometry (MS/MS): Probing Fragmentation Pathways
By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern can be generated. This pattern provides valuable structural information.
Predicted Fragmentation Pathway
Sources
- 1. UPLC-MS/MS for high-throughput analysis of aromatic amines in cigarette smoke | CORESTA [coresta.org]
- 2. waters.com [waters.com]
- 3. lcms.cz [lcms.cz]
- 4. NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterizing the fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and selected metabolites using ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of (4-(Cyclopentylcarbamoyl)phenyl)boronic acid: A Framework for Characterization
An In-depth Technical Guide
Executive Summary
(4-(Cyclopentylcarbamoyl)phenyl)boronic acid is an important organoboron compound, valued as a versatile building block in medicinal chemistry and organic synthesis, primarily for its utility in Suzuki-Miyaura cross-coupling reactions.[1][2] However, like many boronic acids, its efficacy in synthetic and pharmaceutical applications is critically dependent on its physicochemical properties, namely its solubility and stability. Boronic acids are known for their complex behavior, including the potential for dehydration to form boroxines, susceptibility to oxidative deboronation, and variable solubility across different solvent systems.[3][4][5]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the solubility and stability of this compound. Due to the limited publicly available experimental data for this specific molecule, this document synthesizes established principles from the broader class of arylboronic acids. It offers predictive insights based on the molecule's unique structure and provides detailed, field-proven protocols for empirical determination. The methodologies described herein are designed to be self-validating, ensuring that researchers can generate reliable and reproducible data to guide process development, formulation, and storage strategies.
Part 1: Physicochemical Profile of this compound
1.1. Molecular Structure and Functional Group Analysis
The structure of this compound incorporates three key functional regions that dictate its chemical behavior:
-
The Boronic Acid Moiety (-B(OH)₂): This is the primary reactive center. The boron atom is sp²-hybridized and electron-deficient, making it a mild Lewis acid.[3] This group is responsible for the compound's characteristic reactions (e.g., Suzuki coupling) and its ability to form reversible covalent complexes with diols.[1] It is also the site of key instabilities.
-
The Aryl System (p-substituted phenyl ring): The rigid phenyl ring acts as a scaffold, positioning the functional groups. Its aromatic nature influences the electronic properties of the boronic acid group.
-
The Cyclopentylcarbamoyl Group (-C(=O)NH-cyclopentyl): This substituent at the para-position significantly impacts the molecule's overall properties. The amide linkage provides hydrogen bond donor (N-H) and acceptor (C=O) sites, while the cyclopentyl group adds lipophilicity. By analogy, the presence of a diethylcarbamoyl group on a similar scaffold has been shown to enhance solubility.[6]
1.2. Predicted Physicochemical Properties
While experimental data is scarce, computational models provide valuable baseline estimates for guiding experimental design.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₁₂BNO₃ | PubChem[7] |
| Molecular Weight | 205.02 g/mol | PubChem[7] |
| IUPAC Name | [4-(cyclopropylcarbamoyl)phenyl]boronic acid | PubChem[7] |
| Physical Form | Solid | Sigma-Aldrich |
| pKa | ~8.8 - 9.0 (Estimated by analogy to Phenylboronic Acid) | [3] |
Note: The IUPAC name in PubChem refers to a cyclopropyl, not cyclopentyl, analogue, but the core principles remain the same. The molecular formula and weight cited here are for the cyclopropyl version as a close analogue.
Part 2: Solubility Characterization
The solubility of arylboronic acids is a complex function of solvent polarity, temperature, pH, and a dynamic equilibrium between the monomeric acid and its cyclic trimeric anhydride, the boroxine.[3][8]
2.1. Theoretical Framework & Predictive Analysis
-
In Aqueous Media: Phenylboronic acid has a relatively low water solubility of approximately 10 g/L at 20°C.[3][9] The presence of the lipophilic cyclopentyl group is expected to decrease aqueous solubility compared to the parent phenylboronic acid, while the hydrogen-bonding carbamoyl group may offer a slight counteracting effect. Solubility is expected to be pH-dependent, increasing at higher pH as the anionic boronate species is formed.[10]
-
In Organic Solvents: Phenylboronic acids generally exhibit high solubility in polar organic solvents like ethers and ketones, moderate solubility in solvents like chloroform, and very low solubility in non-polar hydrocarbons.[11][12][13] The carbamoyl group in the target molecule is predicted to enhance solubility in polar protic (e.g., ethanol) and aprotic (e.g., DMSO, acetone) solvents due to its hydrogen bonding capacity.
2.2. Experimental Workflow for Solubility Determination
The following diagram outlines a robust workflow for determining the thermodynamic solubility of the target compound.
Caption: Workflow for Thermodynamic Solubility Assessment.
2.3. Detailed Protocol: Shake-Flask Solubility Assay
This method determines the equilibrium (thermodynamic) solubility and is considered a gold standard.
-
Preparation: Add an excess amount of solid this compound (e.g., 10-20 mg) to several 2 mL glass vials. The excess is critical to ensure saturation is reached.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent (e.g., water, pH 7.4 phosphate buffer, ethanol, acetonitrile, ethyl acetate) to the vials.
-
Equilibration: Seal the vials tightly. Place them in a shaker or rotator set to a constant temperature (e.g., 25°C). Agitate for a minimum of 24 hours.
-
Causality: 24-48 hours is typically sufficient for most small molecules to reach thermodynamic equilibrium. Constant temperature is crucial as solubility is temperature-dependent.
-
-
Phase Separation: After equilibration, allow the vials to stand for 1-2 hours to let undissolved solids settle. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Causality: It is critical to avoid aspirating any solid particles, as this will falsely inflate the measured solubility.
-
-
Dilution & Quantification: Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of a pre-validated HPLC-UV method. Analyze the sample and calculate the original concentration based on the dilution factor.
2.4. Analytical Considerations for Quantification
A challenge in analyzing boronic acids is their potential for on-column degradation or poor chromatographic behavior.[14]
-
Recommendation: A reversed-phase HPLC method is standard. To mitigate instability, especially the hydrolysis of potential ester impurities, using a non-aqueous, aprotic diluent (e.g., acetonitrile) for sample preparation can be beneficial.[14] A mobile phase with a low pH (e.g., 0.1% formic acid) can help ensure consistent protonation and good peak shape.
Part 3: Stability Profile and Degradation Pathways
Boronic acids are generally stable to handle but are susceptible to specific degradation pathways that must be understood for long-term storage and formulation.[2]
3.1. Primary Degradation Pathways
Caption: Major Degradation Pathways for Arylboronic Acids.
-
Dehydration to Boroxines: This is a reversible condensation reaction where three molecules of boronic acid lose three molecules of water to form a six-membered ring.[3] This process is driven by heat and can lead to inconsistencies in melting point and analytical measurements.[15] The presence of boroxine is a common reason for obtaining inaccurate combustion analysis results for boronic acid samples.
-
Oxidative Deboronation: This is arguably the most critical degradation pathway in a pharmaceutical context.[4] In the presence of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), the carbon-boron bond is cleaved, converting the boronic acid to the corresponding phenol.[5] This is an irreversible process that results in a complete loss of the desired chemical entity.
-
Protodeboronation: This involves the cleavage of the C-B bond by a proton source, typically in aqueous solutions, to yield the corresponding arene (N-Cyclopentylbenzamide in this case).[4] This process is generally slower than oxidation but can be significant under certain pH and temperature conditions.
3.2. Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and determine the intrinsic stability of a compound.
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal: Heat the stock solution at 60°C.
-
Photolytic: Expose the stock solution to UV light (e.g., 254 nm) and visible light.
-
Self-Validation: A control sample (stock solution at room temperature, protected from light) must be run in parallel.
-
-
Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours).
-
Analysis: Use a stability-indicating HPLC method (typically a gradient method capable of separating the parent peak from all degradation products) to quantify the amount of parent compound remaining and profile the appearance of new peaks.
Part 4: Strategies for Handling, Storage, and Stability Enhancement
4.1. Recommended Handling and Storage
Based on the known instability profile of boronic acids, the following conditions are recommended:
-
Storage: Store the solid material at low temperatures (2-8°C is common) under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to moisture and oxygen.
-
Handling: When working with solutions, use them promptly after preparation. For longer-term solution storage, consider refrigeration and protection from light.
4.2. Stability Enhancement via Boronic Esters
While the free boronic acid is often the desired reagent, its stability during purification or storage can be problematic. Conversion to a boronic ester is a common and effective strategy to enhance stability.[16]
-
Pinacol Esters: Reacting the boronic acid with pinacol is a standard method to create a more stable, crystalline, and less polar derivative that is often easier to purify via silica gel chromatography. However, even pinacol esters can be susceptible to hydrolysis.[14][16]
-
Advanced Esters (e.g., Epin Esters): For applications requiring exceptional stability, more sterically hindered diols can be used to form esters, such as 1,1,2,2-tetraethylethylene glycol (Epin), which show remarkable stability on silica gel.[17][18][19]
The choice to use an ester derivative is a strategic one, balancing the need for stability during intermediate steps against the requirement for the free acid in the final application.
Conclusion
This compound is a compound with significant potential, but its effective use is contingent upon a thorough understanding of its solubility and stability. This guide provides a robust framework for this characterization. By leveraging predictive analysis based on established organoboron chemistry and employing the detailed experimental protocols for solubility and forced degradation, researchers can generate the critical data needed to de-risk development, design stable formulations, and define appropriate storage conditions, thereby accelerating its transition from a laboratory reagent to a valuable component in advanced applications.
References
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
- Wikipedia. (n.d.). Phenylboronic acid. [Link]
- Wang, L., et al. (2006). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)₂. Journal of Pharmaceutical Sciences, 95(5), 1096-1107.
- Leszczyński, P., et al. (2017). Solubility of phenylboronic compounds in water. Chemistry & Chemical Technology, 11(4), 433-438.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]
- Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- Kubota, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]
- Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4674–4684. [Link]
- Kubota, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
- Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]
- ACS Spring 2024. (n.d.).
- PubChem. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. [Link]
- Graham, B. J., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. ACS Fall 2021. [Link]
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Boronic acid. [Link]
- Gold, B. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020893118. [Link]
- Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
- PubChem. (n.d.). (4-(Cyclopentyloxy)phenyl)boronic acid. [Link]
- Liu, A., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
- Pinto, C., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(17), 4793-4806. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
- Utrecht University. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]
- MDPI. (2021).
- Lima, L. M., et al. (2021).
- NIH. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
- MDPI. (2021).
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 5. pnas.org [pnas.org]
- 6. chemimpex.com [chemimpex.com]
- 7. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3 | CID 2773359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 13. d-nb.info [d-nb.info]
- 14. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 19. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
A Technical Guide to the Theoretical & Computational Analysis of Substituted Phenylboronic Acid Conformations
Preamble: The Conformer as the Key to Function
Phenylboronic acids (PBAs) and their derivatives represent a cornerstone of modern chemistry, with applications spanning from the Suzuki cross-coupling reaction to advanced chemical sensors and pharmaceuticals.[1] Their utility is not merely a function of their constituent atoms but is profoundly dictated by their three-dimensional structure—specifically, their conformational preferences. The orientation of the boronic acid moiety relative to the phenyl ring, and the internal arrangement of its hydroxyl groups, governs the molecule's electronic properties, pKa, Lewis acidity, and its ability to engage in crucial intermolecular interactions.[1][2][3]
For researchers in materials science and drug development, understanding and predicting these conformations is paramount. A subtle shift in a dihedral angle can alter a drug's binding affinity to its target enzyme or change the fluorescent response of a saccharide sensor.[1][4] This guide provides a deep dive into the theoretical and computational methodologies used to elucidate the conformational landscape of substituted phenylboronic acids. We will move beyond simple procedural descriptions to explore the underlying quantum mechanical principles and strategic choices that lead to reliable, predictive models of molecular behavior.
Section 1: The Foundational Energetics of Phenylboronic Acid Conformations
The conformational flexibility of a phenylboronic acid molecule arises primarily from two rotational degrees of freedom:
-
Rotation around the Carbon-Boron (C-B) bond.
-
Rotation of the two hydroxyl (-OH) groups around their respective Boron-Oxygen (B-O) bonds.
Planarity and the C-B Rotational Barrier
Computational studies, primarily using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), consistently show that the most stable conformation of unsubstituted phenylboronic acid is planar.[1][5] In this state, the empty p-orbital on the sp²-hybridized boron atom aligns with the π-system of the phenyl ring. This alignment facilitates a weak π-donation from the ring to the boron, contributing to the stability of the planar structure.[6] The energy barrier to rotate the B(OH)₂ group out of the plane is relatively small, but the planar conformer is consistently identified as the global minimum on the potential energy surface.[1][7]
The Boronic Acid Moiety: A Tale of Four Conformers
The orientation of the two hydroxyl groups gives rise to four principal conformers, distinguished by the dihedral angles formed by the C-B-O-H atoms.[8][9] These are typically labeled using syn (dihedral angle ≈ 0°) and anti (dihedral angle ≈ 180°) descriptors.
-
syn-anti (or endo-exo ): One OH group is oriented towards the phenyl ring (syn), while the other points away (anti). This is broadly recognized as the most stable conformer for unsubstituted and many substituted PBAs in the gas phase.[1][10]
-
syn-syn : Both OH groups point in the same direction relative to the B-C bond plane.
-
anti-anti : Both OH groups point in opposite directions.
-
anti-syn : The mirror image of the syn-anti conformer.
The energetic preference for the syn-anti (endo-exo) arrangement is a subtle balance of electrostatic and steric factors. Theoretical calculations have been instrumental in quantifying these small energy differences, which are often on the order of just 1-2 kcal/mol.[9]
Caption: A standard workflow for computational conformational analysis.
Conclusion
The conformational preferences of substituted phenylboronic acids are dictated by a delicate interplay of electronic conjugation, steric repulsion, and both intra- and intermolecular hydrogen bonding. Theoretical and computational studies are not merely confirmatory but are essential predictive tools for understanding this interplay. By employing robust computational workflows, researchers can reliably determine the lowest-energy conformations, providing critical insights that can accelerate the rational design of new catalysts, sensors, and therapeutic agents. The ability to foresee how a specific substituent will influence molecular shape is a powerful advantage in the quest for function-driven molecular engineering.
References
- Rao, P. S., & Dixon, D. A. (2011). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. The Journal of Physical Chemistry A, 115(45), 12623–12635. [Link]
- Ramaite, I. D., & van Ree, T. (2015). Computational Studies of Substituted Phenylboronic Acids in Common Electrolyte Solvents.
- García, J. I., Martínez-Merino, V., & Mayoral, J. A. (2018). DFT study of the asymmetric 1,4‐addition of phenylboronic acid to chalcones using tartaric derivative acid 73 as catalyst.
- Woliński, K., & Gryko, D. T. (2012). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Journal of Molecular Modeling, 18(9), 4147–4154. [Link]
- Silla, J. M., Cormanich, R. A., Rittner, R., & Freitas, M. P. (2015). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 11, 219–226. [Link]
- Rao, P. S., & Dixon, D. A. (2011). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation.
- Wulff, G. (2009). Phenyl boronic acid complexes of diols and hydroxyacids. Supramolecular Chemistry, 21(1-2), 97-106. [Link]
- Ma, L. X., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Molecular Crystals and Liquid Crystals, 765(1), 84-95. [Link]
- Avci, D., & Atalay, Y. (2017). The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. Journal of Chemical and Pharmaceutical Sciences. [Link]
- Brand, J. D., et al. (2008). Supramolecular structures and spontaneous resolution: the case of ortho-substituted phenylboronic acids. Organic & Biomolecular Chemistry, 6(7), 1297-1304. [Link]
- Fragoso-Medina, A. J., et al. (2020). A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids. Molecules, 25(18), 4259. [Link]
- da Cunha, E. F., & Ramalho, T. C. (2022). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 27(1), 1. [Link]
- Durka, K., et al. (2010). On the nature of the B...N interaction and the conformational flexibility of arylboronic azaesters. Physical Chemistry Chemical Physics, 12(40), 13126-13136. [Link]
- Klunder, K., & Drabowicz, J. (2021). The influence of ortho-substituents on the properties of phenylboronic acids.
- Kumar, S., et al. (2023). Supramolecular assemblies in the molecular complexes of 4-cyanophenylboronic acid with different N-donor ligands. CrystEngComm, 25(34), 4810-4823. [Link]
- van der Lubbe, S. C., et al. (2020). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 26(34), 7586-7591. [Link]
- Nishimura, Y., et al. (2020). Understanding the Molecular Structure of the Sialic Acid–Phenylboronic Acid Complex by using a Combined NMR Spectroscopy and DFT Study. Chemistry – A European Journal, 26(1), 185-192. [Link]
- Soundararajan, M., et al. (2011). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore.
- De Luca, F., et al. (2012). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5896-5901. [Link]
- Wikipedia. (n.d.). Phenylboronic acid.
Sources
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]
- 7. A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Ionization Equilibrium of Arylboronic Acids in Aqueous Solution
Abstract
Arylboronic acids are a cornerstone of modern organic chemistry and medicinal chemistry, renowned for their role in Suzuki-Miyaura cross-coupling reactions and their growing prominence as pharmacophores and chemosensors.[1][2][3] Their utility is profoundly governed by their unique ionization behavior in aqueous media. Unlike typical Brønsted acids, their acidity arises from a Lewis acid mechanism, involving the acceptance of a hydroxide ion from water to transition from a neutral, trigonal planar species to an anionic, tetrahedral boronate complex.[4][5][6][7] This equilibrium is highly sensitive to the electronic nature of the aryl substituents, solution pH, and interactions with polyols. A comprehensive understanding of this ionization equilibrium is therefore paramount for researchers, scientists, and drug development professionals seeking to harness the full potential of these versatile molecules. This guide provides an in-depth exploration of the principles governing this equilibrium, authoritative protocols for its characterization, and insights into its implications for practical applications.
The Fundamental Nature of Arylboronic Acid Acidity
The acidity of an arylboronic acid, R-B(OH)₂, in aqueous solution is not defined by the direct donation of a proton from one of its hydroxyl groups. Instead, the boron atom, with its vacant p-orbital, acts as a Lewis acid. It accepts a lone pair of electrons from a Lewis base, which in aqueous solution is typically a hydroxide ion (OH⁻). This interaction results in a change in the boron's hybridization from sp² in the neutral trigonal acid to sp³ in the anionic tetrahedral boronate species.[4][7]
This fundamental equilibrium can be represented as follows:
R-B(OH)₂ (trigonal, sp²) + 2 H₂O ⇌ R-B(OH)₃⁻ (tetrahedral, sp³) + H₃O⁺
The equilibrium constant for this reaction defines the acid dissociation constant, Ka, and its negative logarithm, the pKa. At physiological pH, most simple arylboronic acids exist predominantly in their neutral, uncharged trigonal form.[4] However, as the pH of the solution increases beyond the pKa, the equilibrium shifts towards the formation of the anionic tetrahedral boronate.[4] This pH-dependent speciation is a critical determinant of an arylboronic acid's solubility, reactivity, and biological interactions.
Caption: The Lewis acidic equilibrium of arylboronic acids in water.
Factors Governing the Ionization Equilibrium
The position of the ionization equilibrium, and thus the pKa, is not fixed but is modulated by several key factors. Understanding these influences allows for the rational design of arylboronic acids with tailored properties for specific applications, from catalysis to drug design.[1]
Electronic Effects of Aryl Substituents
The Lewis acidity of the boron atom is directly influenced by the electron density of the aromatic ring to which it is attached.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease the electron density on the boron atom. This enhances its electrophilicity and Lewis acidity, stabilizing the resulting anionic boronate complex. Consequently, EWGs lead to a lower pKa value, indicating a stronger acid.[8][9]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the boron atom, reducing its Lewis acidity. This destabilizes the anionic boronate, shifting the equilibrium to the left. As a result, EDGs cause a higher pKa value, indicating a weaker acid.
This relationship is well-described by the Hammett equation, which correlates the pKa values of meta- and para-substituted phenylboronic acids with the substituent's Hammett constant (σ).[2][8][10] The reaction constant (ρ) for the dissociation of phenylboronic acids is approximately 2.06, indicating that this equilibrium is more sensitive to substituent effects than the dissociation of benzoic acids (ρ = 1.00).[2]
Table 1: pKa Values of Selected Monosubstituted Phenylboronic Acids
| Substituent (para-) | Hammett Constant (σₚ) | pKa in Water | Reference(s) |
| -NO₂ | 0.78 | 7.23 | [9] |
| -CN | 0.66 | 7.70 | [2] |
| -CF₃ | 0.54 | 7.86 | [2] |
| -Cl | 0.23 | 8.52 | [2] |
| -H | 0.00 | 8.76 - 8.90 | [1][11] |
| -CH₃ | -0.17 | 9.03 | [2] |
| -OCH₃ | -0.27 | 9.22 | [2] |
Note: pKa values can vary slightly depending on the experimental method and conditions.
Interaction with Diols: A Paradigm Shift in Acidity
A defining characteristic of arylboronic acids is their ability to form reversible covalent complexes with molecules containing 1,2- or 1,3-diol functionalities, such as saccharides, glycoproteins, and catechols.[12][13][14] This reaction proceeds via the formation of five- or six-membered cyclic boronate esters.
Crucially, the formation of this cyclic ester significantly increases the Lewis acidity of the boron center. The resulting boronate ester is a much stronger acid than the parent boronic acid, leading to a substantial decrease in the apparent pKa , often by 2-3 pKa units.[15][16] This phenomenon is the foundation for the widespread use of arylboronic acids in saccharide sensing and dynamic combinatorial chemistry.[17][18][19] At a physiological pH of 7.4, where a simple arylboronic acid (pKa ~9) is mostly neutral, its complex with a diol can exist predominantly in the anionic tetrahedral form, enabling pH-responsive systems and fluorescent detection mechanisms.[4][20]
Caption: Diol binding dramatically enhances the acidity of arylboronic acids.
Authoritative Methodologies for pKa Determination
Accurate determination of pKa is essential for predicting and interpreting the behavior of arylboronic acids. Several robust methods are employed, each with distinct principles and advantages.
Potentiometric Titration
This classical method provides a direct measure of the pKa by monitoring the pH of a solution as a titrant is added.[21][22][23] It is a reliable technique for determining the thermodynamic acidity constant.
Principle: A solution of the arylboronic acid is titrated with a strong base of known concentration (e.g., NaOH). The potential difference is measured using a pH electrode after each addition of the titrant. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the neutral acid and the anionic boronate are equal.
Step-by-Step Protocol:
-
Preparation: Prepare a standardized solution of carbonate-free 0.1 M NaOH. Accurately weigh a sample of the arylboronic acid and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).[2]
-
Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, 10.0). Place the dissolved arylboronic acid solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Titration: Immerse the calibrated pH electrode and a magnetic stir bar into the solution. Add the standardized NaOH solution in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is identified as the point of maximum slope on the titration curve (the inflection point). This can be determined more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the curve.
-
pKa Calculation: The pKa is the pH value at the volume of titrant corresponding to half of the equivalence point volume.
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This spectroscopic method is particularly useful for arylboronic acids as the aromatic ring provides a chromophore.[16][24] It relies on the different absorption spectra of the neutral trigonal acid and the anionic tetrahedral boronate.
Principle: The electronic structure of the aryl ring is perturbed differently by the -B(OH)₂ group (sp²) and the -B(OH)₃⁻ group (sp³). This results in distinct UV-Vis absorption spectra for the two species. By measuring the absorbance of the solution at a fixed wavelength across a range of pH values, one can determine the ratio of the two species and subsequently calculate the pKa using the Henderson-Hasselbalch equation.
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a series of buffer solutions spanning a wide pH range (e.g., from pH 2 to 12).[24]
-
Sample Preparation: Prepare a stock solution of the arylboronic acid in a suitable solvent (e.g., water or methanol). Create a series of samples by diluting a small, constant amount of the stock solution into each of the prepared buffers.
-
Spectral Acquisition: Record the UV-Vis spectrum for each buffered sample, as well as for highly acidic (pH << pKa) and highly basic (pH >> pKa) solutions to obtain the spectra of the pure acid and pure boronate forms, respectively.
-
Data Extraction: Identify a wavelength where the absorbance difference between the acid and boronate forms is maximal. Record the absorbance at this wavelength for each sample.
-
pKa Calculation: Plot the absorbance at the chosen wavelength versus the pH of the buffers. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The pKa is the pH value at the inflection point of this curve.
¹¹B NMR Spectroscopy
¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and direct technique for studying the ionization equilibrium as it probes the boron nucleus itself.[25][26][27]
Principle: The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment and hybridization state.
-
Trigonal sp² Boron (in R-B(OH)₂): Exhibits a downfield chemical shift, typically in the range of δ = 26 to 30 ppm.[25]
-
Tetrahedral sp³ Boron (in R-B(OH)₃⁻): Experiences greater shielding and shows a characteristic upfield chemical shift, often around δ = 1 to 5 ppm.[25]
By monitoring the ¹¹B NMR spectrum of an arylboronic acid solution as a function of pH, one can observe the disappearance of the sp² signal and the appearance of the sp³ signal. The pKa is the pH at which the integrated areas of the two signals are equal.[26][28] This method is particularly valuable as it provides unambiguous structural information about the species in solution.[27][28]
Implications for Research and Drug Development
The ionization state of an arylboronic acid has profound consequences for its application, particularly in the pharmaceutical and materials science fields.
-
Drug Design and Bioavailability: The charge state of a drug molecule critically affects its solubility, membrane permeability, and binding affinity to its biological target. The proteasome inhibitor Bortezomib, a boronic acid-containing drug, relies on its boron atom to form a stable, tetrahedral complex with the N-terminal threonine residue in the proteasome's active site.[4][12][15] Understanding the pKa is essential for predicting the concentration of the active tetrahedral species at physiological pH and for designing next-generation inhibitors with optimized pharmacokinetic profiles.[29]
-
Saccharide Sensing: The development of fluorescent sensors for glucose and other carbohydrates is a major application of arylboronic acids.[18][19][30] These sensors are typically designed with a fluorophore appended to the aryl ring. The binding of a saccharide diol lowers the pKa, promoting the formation of the anionic boronate at physiological pH. This change in the boron's electronic state can modulate the fluorescence of the nearby reporter group through mechanisms like Photoinduced Electron Transfer (PET), allowing for a quantitative optical readout of saccharide concentration.[20]
-
Supramolecular Chemistry and Materials: The pH-responsive and diol-responsive nature of the boronic acid equilibrium is exploited in the creation of "smart" materials. Boronic acid-functionalized hydrogels can swell or shrink in response to changes in pH or glucose concentration, creating systems for controlled drug release.[13][14][19]
Conclusion
The ionization of arylboronic acids in aqueous solution is a nuanced equilibrium governed by the principles of Lewis acidity. The transition from the neutral, trigonal acid to the anionic, tetrahedral boronate is the defining feature that dictates the chemical and biological behavior of this important class of molecules. This equilibrium is finely tuned by the electronic properties of the aryl substituents and can be dramatically shifted through interaction with diols. For scientists and researchers, a mastery of this concept, supported by robust analytical techniques like potentiometry, UV-Vis spectrophotometry, and ¹¹B NMR, is indispensable. It provides the rational basis for designing novel drugs, advanced chemosensors, and responsive materials, ensuring that the full potential of arylboronic acids continues to be realized across diverse scientific disciplines.
References
- On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Brønsted versus Lewis Acid Type Anion Recognition by Arylboronic Acids | The Journal of Organic Chemistry.
- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [Link]
- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Radboud Repository. [Link]
- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Europe PMC. [Link]
- Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing.
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
- Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution
- Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydr
- Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. Research Explorer - The University of Manchester. [Link]
- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC. NIH. [Link]
- Boronic acid - Wikipedia. Wikipedia. [Link]
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. PubMed Central. [Link]
- Structure–Reactivity Relationships in Boronic Acid–Diol Complex
- Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Europe PMC. [Link]
- Correlation of the pKa values of monosubstituted phenylboronic acids...
- Structure–Reactivity Relationships in Boronic Acid–Diol Complexation | ACS Omega.
- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Wiley Online Library. [Link]
- The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. Teledyne ISCO. [Link]
- pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents.
- Recent development of boronic acid-based fluorescent sensors. RSC Publishing. [Link]
- The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears | Request PDF.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
- Arylboronic acids: Significance and symbolism.
- Physical and Chemical Properties of Boronic Acids: Formulation Implic
- Ionization equilibrium of boronic acid in aqueous solutions. (a)...
- Speciation of borate in aqueous solutions studied experimentally by potentiometry and Raman spectroscopy and computationally by DFT calculations. New Journal of Chemistry (RSC Publishing). [Link]
- potentiometric ph titrations: Topics by Science.gov. Science.gov. [Link]
- Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection | Analytical Chemistry.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens
- CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF.
- Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. PubMed. [Link]
- Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
- 17O NMR studies of boronic acids and their deriv
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation | Journal of the American Chemical Society.
- Potentiometric titr
- Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. PubMed. [Link]
- potentiometric titr
- Potentiometric Titr
- Effect of Boric Acid on the Ionization Equilibrium of α-Hydroxy Carboxylic Acids and the Study of Its Applic
- 2: Potentiometric Titrations (Experiment). Chemistry LibreTexts. [Link]
- Theoretical Study on Ionization of Boric Acid in Aqueous Solution by Ab Initio and DFT Methods
Sources
- 1. mdpi.com [mdpi.com]
- 2. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylboronic acids: Significance and symbolism [wisdomlib.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Boronic acid - Wikipedia [en.wikipedia.org]
- 13. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. DSpace [kuscholarworks.ku.edu]
- 16. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. potentiometric ph titrations: Topics by Science.gov [science.gov]
- 22. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 23. byjus.com [byjus.com]
- 24. d-nb.info [d-nb.info]
- 25. pubs.acs.org [pubs.acs.org]
- 26. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. par.nsf.gov [par.nsf.gov]
- 29. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
An In-depth Technical Guide to Boronic Acids as Covalent Reversible Inhibitors
Foreword
The paradigm of drug discovery has seen a significant resurgence in the exploration of covalent inhibitors, a class once sidelined due to concerns over off-target toxicity. This renaissance is largely driven by the strategic development of reversible covalent inhibitors (RCIs), which marry the high potency and prolonged target engagement of covalent binding with a safety profile enhanced by the ability to dissociate from their target.[1][2] Among the diverse chemical warheads employed for this purpose, the boronic acid moiety stands out for its unique electronic properties and versatile reactivity. This guide offers a deep dive into the science and application of boronic acids as RCIs, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to harness their potential. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and validated approach to inhibitor characterization.
The Fundamental Chemistry and Mechanism of Boronic Acid Inhibition
The utility of a boronic acid as a reversible covalent warhead is rooted in the unique chemistry of the boron atom. Boronic acids (R-B(OH)₂) act as Lewis acids, possessing an empty p-orbital that is susceptible to nucleophilic attack.[3]
Physicochemical Properties and the Covalent Interaction
At physiological pH, an equilibrium exists between the neutral, trigonal planar form of the boronic acid and an anionic, tetrahedral boronate species.[3][4] This equilibrium is crucial for the inhibitory mechanism. The boron atom of a boronic acid can readily interact with nucleophilic amino acid residues within an enzyme's active site, most notably the hydroxyl groups of serine and threonine.[5][6]
The interaction proceeds via a two-step mechanism:
-
Initial Non-covalent Binding: The inhibitor first docks into the active site, forming a non-covalent enzyme-inhibitor complex (E•I). This initial binding is governed by standard intermolecular forces (e.g., hydrogen bonding, hydrophobic interactions) and is described by the inhibition constant, Kᵢ.[7]
-
Reversible Covalent Bond Formation: Following initial binding, the nucleophilic residue (e.g., Ser-OH) attacks the electrophilic boron center. This forms a stable, yet reversible, tetrahedral covalent adduct (E-I).[8][9] This tetrahedral boronate complex is a powerful inhibitor because it mimics the transition state of substrate hydrolysis, effectively locking the enzyme in an inactive conformation.[6][8]
This entire process is a dynamic equilibrium, where the covalent bond can form and break, allowing for the potential dissociation of the inhibitor. This reversibility is a key advantage, as it can prevent the permanent modification of off-target proteins, thereby reducing the risk of idiosyncratic toxicities.[1]
Figure 1: The two-step mechanism of reversible covalent inhibition by a boronic acid, illustrating the initial rapid equilibrium of non-covalent binding followed by the formation of the reversible covalent adduct.
Boronic Acids in Modern Drug Discovery
The unique mechanism of boronic acids has been successfully translated into several FDA-approved drugs, validating their therapeutic potential.[10] These compounds have demonstrated the ability to target enzymes that are challenging for traditional non-covalent inhibitors, often achieving superior potency and duration of action.
Case Studies: FDA-Approved Boronic Acid Drugs
The clinical success of boronic acid-based drugs spans multiple therapeutic areas, from oncology to infectious diseases.
| Drug Name | Target | Mechanism of Action | Therapeutic Area |
| Bortezomib (Velcade®) | 26S Proteasome | Forms a reversible covalent bond with the N-terminal threonine hydroxyl group in the proteasome's catalytic site.[4][5] | Multiple Myeloma |
| Ixazomib (Ninlaro®) | 26S Proteasome | A second-generation, orally bioavailable proteasome inhibitor with a similar mechanism to Bortezomib.[2][5] | Multiple Myeloma |
| Vaborbactam (Vabomere®) | β-lactamases | A cyclic boronic acid that forms a reversible covalent adduct with the catalytic serine of β-lactamase enzymes, restoring the activity of partner antibiotics.[2][11] | Bacterial Infections |
| Crisaborole (Eucrisa®) | Phosphodiesterase-4 (PDE4) | A benzoxaborole that inhibits PDE4, an enzyme involved in inflammation. | Atopic Dermatitis |
| Tavaborole (Kerydin®) | Leucyl-tRNA synthetase | A benzoxaborole that inhibits fungal protein synthesis by trapping tRNALeu in the editing site of the enzyme. | Onychomycosis |
Data compiled from sources[2][4][5][11].
A Practical Guide to the Experimental Characterization of Boronic Acid Inhibitors
Characterizing a reversible covalent inhibitor requires a multi-faceted approach that goes beyond a simple IC₅₀ determination. The goal is to build a complete kinetic and mechanistic profile that validates the intended mode of action and informs structure-activity relationships (SAR). Each protocol is designed as a self-validating system, where results from one experiment inform the design and interpretation of the next.
Workflow for Characterization
The following workflow provides a logical progression for characterizing a novel boronic acid inhibitor.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: The Strategic Application of Arylboronic Acids in Palladium-Catalyzed Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, facilitates the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This Nobel Prize-winning transformation, which couples organoboron compounds with organic halides or triflates, has become an indispensable tool in both academic and industrial laboratories.[1][2] Its power lies in the operational simplicity, mild reaction conditions, and the commercial availability and relatively low toxicity of the requisite boronic acid reagents.[1][3] This guide provides an in-depth exploration of the reaction's mechanism, a detailed breakdown of its core components, robust experimental protocols for practical application, and a discussion of its strategic importance in the synthesis of pharmaceuticals and advanced materials.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[2][4] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
-
Oxidative Addition: The cycle initiates with the insertion of a catalytically active, low-ligated Pd(0) species into the carbon-halide (C-X) bond of the aryl halide. This step forms a square-planar Pd(II) complex.[2][4] The reactivity order for the halide is typically I > Br > OTf >> Cl, although modern catalysts have been developed that efficiently activate even robust aryl chlorides.[7]
-
Transmetalation: This is the crucial step where the organic moiety from the arylboronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily exchanges its aryl group with the halide on the Pd(II) complex.[3][8][9] The exact mechanism of this transfer is complex and a subject of ongoing study, but the formation of this boronate is widely accepted as essential.[8][10]
-
Reductive Elimination: In the final step, the two organic groups (the one from the aryl halide and the one from the boronic acid) on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][5][6]
Caption: The Palladium-Catalyzed Suzuki-Miyaura Cycle
Key Reaction Components and Their Roles
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its components. Each element plays a critical role in the catalytic cycle's efficiency.
The Palladium Catalyst
The active catalyst is a Pd(0) species.[2] While Pd(0) complexes like Pd(PPh₃)₄ can be used directly, they can be sensitive to air and moisture. More commonly, stable Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf) are used.[1] These Pd(II) sources are reduced in situ to the active Pd(0) species, often by a phosphine ligand or through the homocoupling of two boronic acid molecules.[2] Modern, highly active "precatalysts" have been developed by groups like Buchwald, which generate the active LPd(0) species under mild conditions, enabling challenging couplings.[11]
The Ligand
Ligands are paramount to a successful coupling. They are not mere spectators but active participants that:
-
Stabilize the Palladium Center: Preventing the precipitation of palladium black.
-
Enhance Solubility: Keeping the catalyst in the solution phase.
-
Modulate Reactivity: Their steric and electronic properties directly influence the rates of oxidative addition and reductive elimination.[1][8]
Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(tBu)₃) and N-heterocyclic carbenes (NHCs) are highly effective.[1][3][8] They promote the formation of the coordinatively unsaturated Pd(0) species needed for oxidative addition and accelerate the final reductive elimination step.[8]
| Component | Examples | Primary Role & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Buchwald Precatalysts | Source of the catalytically active Pd(0). Pd(II) sources are common and bench-stable but require in-situ reduction.[2] |
| Ligand | PPh₃, PCy₃, SPhos, XPhos, RuPhos | Stabilizes the Pd center, modulates reactivity. Bulky, electron-rich ligands are often superior for challenging substrates.[1][11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF, Et₃N | Activates the boronic acid to form a nucleophilic boronate for transmetalation. The choice of base can be critical.[3][8] |
| Solvent | Toluene, Dioxane, THF, DMF, often with water | Solubilizes reactants. Biphasic systems (e.g., Toluene/Water) are very common and can accelerate the reaction.[2] |
The Arylboronic Acid
Arylboronic acids are generally stable, crystalline solids. However, they can undergo competitive side reactions, most notably protodeboronation , where the C-B bond is cleaved by a proton source, and homocoupling , where two boronic acid molecules couple to form a symmetrical biaryl.[2] To mitigate instability, especially with heteroaryl boronic acids, they are often converted to more robust derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, which can be used directly in the coupling reaction.[2][9]
Detailed Experimental Protocols
Safety Note: All chemical reactions should be performed by trained professionals in a controlled laboratory environment with appropriate personal protective equipment (PPE).[5]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a standard coupling between an aryl bromide and an arylboronic acid.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]
-
Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[1] Oxygen can lead to catalyst deactivation and unwanted side reactions like homocoupling.[2]
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe. Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) is crucial to maintain the inert atmosphere.[1]
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water (10 mL) and ethyl acetate (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[1]
Protocol 2: Microwave-Assisted Protocol for Accelerated Coupling
Microwave irradiation can significantly shorten reaction times and is particularly useful for high-throughput synthesis.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.5 mmol, 1.5 equiv)
-
PdCl₂(dppf) (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃), 2M aqueous solution (2 mL)
-
N,N-Dimethylacetamide (DMA) (4 mL)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the aryl halide, arylboronic acid, and PdCl₂(dppf).[12]
-
Solvent Addition: Add the DMA and the 2M K₂CO₃ solution.
-
Reaction Execution: Seal the vessel and place it in a microwave reactor. Heat the mixture to 150 °C for 15-30 minutes.[12][13]
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Troubleshooting and Practical Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Poorly soluble substrates; Inappropriate base or solvent; Protodeboronation of the boronic acid. | Ensure an inert atmosphere. Screen different ligands (e.g., Buchwald ligands for difficult substrates).[14] Increase temperature or switch to a higher-boiling solvent like DMF.[15] Use a stronger base (e.g., Cs₂CO₃) or a boronic ester.[9] |
| Homocoupling of Boronic Acid | Presence of oxygen; Use of a Pd(II) precatalyst without sufficient reducing agent. | Thoroughly degas all solvents and reagents.[2] Use a Pd(0) source directly or ensure phosphine ligand is present in slight excess to reduce the Pd(II) precatalyst. |
| Protodeboronation | Presence of acidic protons or excess water, especially at high temperatures. | Use anhydrous conditions with a base like KF.[3] Convert the boronic acid to a more stable boronic ester (e.g., pinacol or MIDA).[2][9] Minimize reaction time. |
| Dehalogenation of Aryl Halide | Presence of a hydrogen source; Certain catalyst/ligand combinations. | Ensure anhydrous conditions. Screen alternative ligands or catalyst systems. |
Applications in Research and Development
The Suzuki-Miyaura reaction's robustness and broad functional group tolerance have made it a go-to method for constructing complex molecules.
Drug Discovery and Pharmaceuticals
The biaryl motif is a privileged scaffold found in numerous approved drugs and clinical candidates.[16][17] The Suzuki coupling is strategically employed to synthesize libraries of analogs for structure-activity relationship (SAR) studies and to construct key intermediates in multi-step syntheses of active pharmaceutical ingredients (APIs).[11][16]
Caption: Workflow for Analog Synthesis via Suzuki Coupling
Materials Science
In materials science, the reaction is used to synthesize conjugated polymers and organic molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to precisely link different aromatic units allows for the fine-tuning of the electronic and photophysical properties of these materials.[18]
Conclusion
The palladium-catalyzed cross-coupling of arylboronic acids is a powerful and versatile synthetic method that has revolutionized the way chemists approach the synthesis of complex organic molecules. Its reliability, mild conditions, and broad substrate scope have secured its position as one of the most important transformations in modern organic chemistry. A thorough understanding of the reaction mechanism and the role of each component is key to troubleshooting and optimizing this reaction for applications ranging from the laboratory bench to industrial-scale manufacturing.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Ma, D., & Zhang, J. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21 Suppl 1, S124-6. [Link]
- NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
- Wikipedia. Suzuki reaction. [Link]
- MDPI. (2020).
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
- Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
- ResearchGate. (2016). Cross coupling reactions of arylboronic acid. [Link]
- ResearchGate. (2020). Suzuki-Miyaura cross-coupling. (a)
- Moreno-Mañas, M., Pérez, M., & Pleixats, R. (1996). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]
- Goossen, L. J., et al. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. (2017). Applications of molecular materials synthesized by Suzuki coupling. [Link]
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. [Link]
- ResearchGate. (2007). Palladium-catalyzed cross-coupling reactions of arylboronic acids and 2-I- p-carborane. [Link]
- WWJMRD. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
- Paul Murray Catalysis Consulting Ltd. Case Study: Knowledge Based Problem Solving. [Link]
- NRO-Chemistry. Suzuki Coupling: Mechanism & Examples. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. books.rsc.org [books.rsc.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. mdpi.com [mdpi.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. uwindsor.ca [uwindsor.ca]
Application Note: A Practical Guide to Aqueous Suzuki-Miyaura Cross-Coupling
Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The transition towards greener, more sustainable chemical practices has driven the development of protocols that utilize water as the reaction medium.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, key parameters, and a detailed experimental protocol for performing boronic acid cross-coupling reactions in water. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.
Introduction: The Imperative for Aqueous Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecular architectures, particularly the biaryl moiety prevalent in pharmaceuticals and advanced materials.[3] Traditionally performed in organic solvents like toluene, THF, or dioxane, these methods present environmental, safety, and cost challenges.[4][5][6] The adoption of water as a solvent aligns with the principles of green chemistry, offering significant advantages:
-
Safety: Water is non-flammable, non-toxic, and eliminates the risks associated with volatile organic compounds (VOCs).
-
Cost-Effectiveness: Water is an inexpensive and abundant solvent.
-
Sustainability: It reduces hazardous waste generation and simplifies product isolation.[4]
-
Unique Reactivity: The unique properties of water can sometimes accelerate reaction rates and influence selectivity.
This document outlines a robust framework for implementing aqueous Suzuki-Miyaura couplings, focusing on catalyst selection, reaction setup, and execution.
Mechanistic Underpinnings in an Aqueous Environment
The fundamental catalytic cycle of the Suzuki-Miyaura reaction remains consistent in water, involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7] However, the aqueous medium introduces specific considerations.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The reactivity order is generally I > Br > OTf >> Cl.[6][8]
-
Transmetalation: This is often the rate-determining step. The boronic acid [Ar'-B(OH)₂] must be activated by a base to form a more nucleophilic boronate species [Ar'-B(OH)₃]⁻.[9] This boronate then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters: A Scientist's Perspective
Success in aqueous Suzuki coupling hinges on the careful selection of several interdependent components. The primary challenge is often overcoming the poor solubility of organic reactants and the catalyst in water.
The Catalyst System: Palladium Source and Ligand
While the term "ligandless" is sometimes used, it's often a misnomer; the solvent or other species in solution can act as weak ligands.[8] For robust and high-yielding reactions, a well-defined catalyst system is crucial.
-
Palladium Pre-catalyst: Simple palladium salts like Pd(OAc)₂ and PdCl₂ are common and cost-effective starting points.[10][11][12] These Pd(II) sources are reduced in situ to the active Pd(0) species.
-
Water-Soluble Ligands: Phosphine ligands are often used to stabilize the palladium catalyst and enhance its reactivity.[13] To render them water-soluble, they are typically sulfonated, such as TPPMS (monosulfonated) and TPPTS (trisulfonated).[13] Nitrogen-containing ligands like 1,3,5-triaza-7-phosphaadamantane (PTA) have also proven effective.[13]
-
Phase-Transfer Catalysis (PTC): For hydrophobic substrates, the reaction occurs in a biphasic mixture. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is essential.[14] TBAB facilitates the transfer of the anionic boronate from the aqueous phase to the organic phase (or micelle) where the catalyst resides.[8][10][14]
-
Surfactant/Micellar Catalysis: An elegant approach to solubilizing reactants is the use of surfactants (e.g., TPGS-750-M, Kolliphor EL, or even natural saponins) to form nanomicelles in water.[15][16][17][18] These micelles act as "nanoreactors," concentrating the hydrophobic reactants and the catalyst, thereby dramatically increasing the effective molarity and accelerating the reaction, even at room temperature.[19][20]
-
Host-Guest Chemistry: Cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, can encapsulate the organic reactants and facilitate their interaction with a water-soluble catalyst system.[3][10]
The Boronic Acid and the Base
The choice of base is critical as it activates the boronic acid for transmetalation.[9]
-
Boronic Acid Stability: Boronic acids can be susceptible to oxidative degradation or protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) under certain conditions, particularly at high temperatures.[6][21] While generally stable, using the mildest effective conditions is recommended. For particularly sensitive substrates, more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts can be used, which hydrolyze in situ to release the boronic acid.[6][22]
-
Choice of Base: Inorganic bases are typically used. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are highly effective and environmentally benign choices.[4][11] Stronger bases like NaOH can be used but may not be compatible with base-sensitive functional groups on the substrates.[11] The base must be soluble in the aqueous phase to generate the active boronate species.
General Experimental Protocol: Aqueous Suzuki-Miyaura Coupling
This protocol provides a generalized, robust procedure for the cross-coupling of an aryl bromide with a phenylboronic acid in water, adaptable for various substrates. It incorporates the use of a phase-transfer catalyst to accommodate hydrophobic reactants.
Materials & Reagents
| Reagent/Material | Quantity (for 1 mmol scale) | Moles (mmol) | Molar Equiv. | Notes |
| Aryl Halide (e.g., Aryl Bromide) | 1.0 | 1.0 | 1.0 | The limiting reagent. |
| Arylboronic Acid | ~250 mg (varies) | 1.5 | 1.5 | A slight excess is common to drive the reaction to completion. |
| Palladium(II) Chloride (PdCl₂) | 1.8 mg | 0.01 | 0.01 (1 mol%) | Can be substituted with Pd(OAc)₂. Catalyst loading may need optimization (0.1 - 2 mol%). |
| Ligand (optional, e.g., TPPTS) | 11.4 mg | 0.02 | 0.02 (2 mol%) | For a 2:1 L:Pd ratio. Not needed in "ligand-free" or surfactant-based protocols. |
| Base (e.g., K₃PO₄) | 318 mg | 1.5 | 1.5 | Should be finely powdered. Other bases like K₂CO₃ or Cs₂CO₃ can be used. |
| Phase-Transfer Catalyst (TBAB) | 484 mg | 1.5 | 1.5 | Crucial for hydrophobic substrates. May be omitted for water-soluble partners.[8] |
| Deionized Water | 2-5 mL | - | - | Degassing (e.g., by sparging with N₂ or Ar for 15-30 min) is recommended but not always essential. |
| Organic Solvent for Extraction | ~30 mL | - | - | e.g., Ethyl acetate, Diethyl ether. |
Experimental Workflow
Caption: General workflow for an aqueous Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Procedure
-
Reaction Setup: To a Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), palladium pre-catalyst (e.g., PdCl₂, 0.01 mmol), base (e.g., K₃PO₄, 1.5 mmol), and phase-transfer catalyst (TBAB, 1.5 mmol).[10] If using a ligand, it should be added at this stage.
-
Establish Inert Atmosphere (Recommended): Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is good practice to prevent oxidation of the Pd(0) species, although many modern protocols are robust enough to be run in air.[3][19]
-
Solvent Addition: Add degassed deionized water (2-5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C, although room temperature is possible with highly active systems). Stir the mixture vigorously to ensure effective mixing between phases.[10][11]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 2-12 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Extraction: Dilute the reaction mixture with water (10 mL) and transfer to a separatory funnel. Extract the product with an organic solvent like ethyl acetate (3 x 15 mL).[10][11]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Trustworthiness: A Self-Validating System
A well-executed protocol should be reproducible. Key validation checkpoints include:
-
Complete Consumption of Limiting Reagent: Verified by TLC or GC-MS analysis of the crude reaction mixture.
-
Mass Balance: The mass of the crude product should be reasonably close to the theoretical yield before purification.
-
Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis, matching literature data.
-
Catalyst Recyclability: In some systems, particularly those using specialized ligands or surfactants, the aqueous phase containing the catalyst can be recycled for subsequent runs, demonstrating catalyst stability and economic viability.[3][10]
References
- He, L., Liu, C., & Zhang, X. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(5), 5193-5199. [Link]
- Aktoudianakis, E., et al. (2008). "Greening Up" the Suzuki Reaction.
- Bhanage, B. M., & Arai, M. (2014). Review on green chemistry — Suzuki cross coupling in aqueous media.
- He, L., Liu, C., & Zhang, X. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
- Aktoudianakis, E., et al. (2008). "Greening Up" the Suzuki Reaction.
- Urbaskova, P., et al. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 18(13), 2516-2524. [Link]
- Singh, A., et al. (2018). Water-soluble SNS cationic palladium(II) complexes and their Suzuki–Miyaura cross-coupling reactions in aqueous medium. RSC Advances, 8(46), 26035-26043. [Link]
- Frost, C. G., & Mutton, H. L. (2010). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Molecules, 15(1), 353-366. [Link]
- Khare, R., & Singh, P. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media. Asian Journal of Chemistry, 33(3), 481-490. [Link]
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
- Urbaskova, P., et al. (2020).
- Karna, P., et al. (2022). Water-Soluble Palladium Nanoclusters as Catalysts in Ligand-Free Suzuki–Miyaura Cross-Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Al-Masum, M., & El-Hage, F. (2012). Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur?.
- Saha, D., et al. (2015). A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. Green Chemistry, 17(6), 3493-3498. [Link]
- Hanamura, K., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2014368118. [Link]
- Urbaskova, P., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4986-4995. [Link]
- Karna, P., et al. (2022). Water-Soluble Palladium Nanoclusters as Catalysts in Ligand-Free Suzuki-Miyaura Cross-Coupling Reactions. OSTI.GOV. [Link]
- Hill, N. J., & Catalano, V. J. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Perna, F. M., et al. (2020). Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. ACS Sustainable Chemistry & Engineering, 8(39), 14991-14998. [Link]
- Li, H., & Wang, D. (2003). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 68(15), 5904-5909. [Link]
- Handa, S., et al. (2018). EvanPhos. A Ligand for ppm Level Pd-Catalyzed Suzuki- Miyaura Couplings in Either Organic Solvent or Water. Chemical Science, 9(28), 6098-6103. [Link]
- Gadakh, S., et al. (2025). Efficient aqueous Suzuki coupling at room temperature via micellar catalysis with unconventional surfactants.
- Vitale, P., et al. (2021). Suzuki–Miyaura Micellar Cross-Coupling in Water, at Room Temperature, and under Aerobic Atmosphere. Organics, 2(4), 415-423. [Link]
- Wikipedia. (n.d.). Boronic acid. [Link]
- Smith, A. M., et al. (2014). Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory.
- Al-Masum, M., & El-Hage, F. (2007). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development, 11(4), 767-770. [Link]
- La Sorella, G., et al. (2016). Minimalistic b-sitosterol based designer surfactants for efficient cross-coupling in water.
- Al-Masum, M., & El-Hage, F. (2010). Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon.
- Lipshutz, B. H., & Ghorai, S. (2014). On the role of surfactants: rethinking "aqueous" chemistry. Green Chemistry, 16(8), 3660-3670. [Link]
- Gadakh, S. K., et al. (2015). Saponin: a green and efficient natural surfactant for Suzuki–Miyaura cross-couplings of heteroaryl substrates in aqueous media at ambient conditions. Green Chemistry, 17(10), 4789-4794. [Link]
- Anderson's Process Solutions. (2010).
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gctlc.org [gctlc.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. iris.unive.it [iris.unive.it]
- 18. Saponin: a green and efficient natural surfactant for Suzuki–Miyaura cross-couplings of heteroaryl substrates in aqueous media at ambient conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. pnas.org [pnas.org]
- 22. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Application Notes and Protocols: Boronic Acid Transition State Inhibitors for Enzyme Assays
Introduction
For researchers, scientists, and drug development professionals, the identification and characterization of potent and specific enzyme inhibitors are paramount. Among the various classes of inhibitors, boronic acids have emerged as a particularly powerful tool, especially for targeting serine and threonine proteases.[1][2][3] Their unique mechanism of action, which involves mimicking the tetrahedral transition state of substrate hydrolysis, allows for the design of highly potent and selective inhibitors.[4][5][6] This guide provides an in-depth exploration of boronic acid transition state inhibitors, their underlying inhibitory mechanism, and detailed protocols for their application in enzyme assays.
Boronic acid-based inhibitors have seen significant success, exemplified by the FDA approval of drugs like Bortezomib for multiple myeloma and Vaborbactam as a β-lactamase inhibitor.[2][7][8] This clinical relevance underscores the importance of understanding how to effectively utilize these compounds in a research setting. These application notes are designed to provide both the theoretical foundation and the practical steps necessary for the successful implementation of boronic acid inhibitors in your enzyme assays.
The Scientific Rationale: Mechanism of Inhibition
Boronic acid inhibitors are competitive, reversible inhibitors that form a covalent bond with the catalytic serine or threonine residue in the enzyme's active site.[1][4][6] The boron atom acts as an electrophile, mimicking the carbonyl carbon of the scissile peptide bond in the natural substrate.[4] This interaction proceeds through the formation of a tetrahedral adduct with the hydroxyl group of the catalytic serine, which closely resembles the high-energy transition state of the hydrolysis reaction.[6][9] This stable complex effectively sequesters the enzyme, preventing it from binding and processing its natural substrate.[4]
The potency of boronic acid inhibitors is often pH-dependent, and their binding can be influenced by interactions with other active site residues, such as the catalytic histidine.[10][11] The reversibility of the covalent bond is a key feature, allowing for the determination of true equilibrium binding constants (Ki).[1][6]
Visualizing the Mechanism of Serine Protease Inhibition
Caption: Covalent inhibition of a serine protease by a boronic acid inhibitor.
Experimental Design and Protocols
The following protocols provide a framework for characterizing boronic acid inhibitors. It is crucial to optimize these protocols for your specific enzyme and inhibitor pair.
Part 1: Determination of IC50
The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor concentration required to reduce enzyme activity by 50%. It is a valuable parameter for initial screening and ranking of inhibitors.
Materials and Reagents
-
Purified enzyme of interest
-
Boronic acid inhibitor stock solution (typically in DMSO)
-
Substrate for the enzyme (e.g., a chromogenic or fluorogenic substrate)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
96-well microplates (clear for colorimetric assays, black for fluorescent assays)
-
Microplate reader
Step-by-Step Protocol
-
Prepare Reagent Solutions:
-
Prepare a concentrated stock solution of the boronic acid inhibitor in an appropriate solvent (e.g., 10 mM in DMSO).
-
Prepare a working solution of the enzyme in assay buffer at a concentration that gives a linear reaction rate over the desired time course.
-
Prepare a working solution of the substrate in assay buffer at a concentration typically at or below its Michaelis-Menten constant (Km).
-
-
Set up the Assay Plate:
-
Create a serial dilution of the boronic acid inhibitor in the assay buffer. A common approach is a 10-point, 3-fold serial dilution.
-
Add a fixed volume of the diluted inhibitor solutions to the wells of the microplate. Include wells with buffer and solvent (e.g., DMSO) as controls.
-
-
Pre-incubation:
-
Add the enzyme solution to each well containing the inhibitor dilutions and controls.
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 5-15 minutes) at a constant temperature (e.g., 25°C or 37°C).[4][12] This pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme.
-
-
Initiate the Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. Collect data at regular intervals (e.g., every 30 seconds for 10-20 minutes).
-
Data Analysis
-
Calculate Initial Velocities:
-
For each inhibitor concentration, determine the initial reaction velocity (v₀) by fitting the linear portion of the progress curve (absorbance/fluorescence vs. time) to a straight line. The slope of this line represents the initial velocity.
-
-
Generate the Dose-Response Curve:
-
Normalize the initial velocities to the control (no inhibitor) to obtain the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
-
Determine the IC50:
-
Fit the dose-response curve to a four-parameter logistic equation (or a similar sigmoidal dose-response model) to calculate the IC50 value.
-
Part 2: Determination of the Inhibition Constant (Ki)
The inhibition constant (Ki) is a true measure of the binding affinity of the inhibitor for the enzyme. For competitive inhibitors, it is determined by measuring the effect of the inhibitor on the enzyme's kinetics at varying substrate concentrations.
Step-by-Step Protocol
-
Prepare Reagent Solutions:
-
Prepare solutions as described for the IC50 determination. You will need a range of substrate concentrations, typically from 0.2x to 5x the Km value.
-
-
Set up the Assay Plate:
-
In the microplate, set up a matrix of reactions with varying concentrations of both the substrate and the inhibitor. Include a control with no inhibitor for each substrate concentration.
-
-
Pre-incubation and Reaction Initiation:
-
Follow the pre-incubation and reaction initiation steps as outlined in the IC50 protocol.
-
-
Data Acquisition:
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Data Analysis
-
Michaelis-Menten and Lineweaver-Burk Plots:
-
For each inhibitor concentration, plot the initial velocity (v₀) versus the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Km (Km,app) and apparent Vmax (Vmax,app).
-
Alternatively, create a Lineweaver-Burk plot (1/v₀ vs. 1/[S]). For a competitive inhibitor, the lines will intersect on the y-axis.
-
-
Calculating Ki:
-
The Ki can be determined using the following equation for competitive inhibition: Km,app = Km * (1 + [I]/Ki) Where:
-
Km,app is the apparent Km in the presence of the inhibitor.
-
Km is the Michaelis-Menten constant in the absence of the inhibitor.
-
[I] is the concentration of the inhibitor.
-
-
A secondary plot of Km,app versus [I] will yield a straight line with a slope of Km/Ki. From this, Ki can be calculated.
-
Experimental Workflow Visualization
Caption: A generalized workflow for enzyme assays with boronic acid inhibitors.
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated from the described assays.
| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type |
| Compound A | Serine Protease X | 85 | 35 | Competitive |
| Compound B | β-Lactamase Y | 120 | 50 | Competitive |
| Compound C | Threonine Protease Z | 45 | 18 | Competitive |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The consistency of results across replicate experiments and the agreement of the data with established models of enzyme kinetics (e.g., Michaelis-Menten) provide confidence in the findings. It is recommended to always include appropriate controls, such as a known inhibitor for the target enzyme, to validate the assay performance.
Conclusion
Boronic acid transition state inhibitors are invaluable tools for studying enzyme mechanisms and for the development of novel therapeutics. A thorough understanding of their mechanism of action, coupled with carefully designed and executed enzyme assays, will enable researchers to accurately characterize these potent inhibitors. The protocols and guidelines presented in this document provide a solid foundation for the successful application of boronic acid inhibitors in your research endeavors.
References
- Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases.National Institutes of Health (NIH).
- Inhibition of serine proteases by arylboronic acids.PubMed.
- Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1.Proceedings of the National Academy of Sciences (PNAS).
- Boronic acid-based enzyme inhibitors: a review of recent progress.PubMed.
- Inhibition of Serine Proteases by Arylboronic Acids.ResearchGate.
- Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen.National Institutes of Health (NIH).
- Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors.ASM Journals.
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.MDPI.
- Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?MDPI.
- Inhibition mechanism of peptide boronic acids against serine protease.ResearchGate.
- Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents.Royal Society of Chemistry.
- Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M b-Lactamases.IRIS.
- Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases.American Society for Microbiology.
Sources
- 1. pnas.org [pnas.org]
- 2. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? | MDPI [mdpi.com]
- 8. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
Application Notes & Protocols: Developing Boronic Acid-Based Sensors for Biomolecule Detection
Abstract
Boronic acids have emerged as exceptionally versatile synthetic receptors in the field of molecular recognition and sensing.[1][2][3] Their unique ability to form reversible covalent bonds with compounds containing cis-1,2- or 1,3-diols has positioned them as a cornerstone for the development of sensors targeting a vast array of biologically significant molecules, including saccharides, glycoproteins, and even whole microbial cells.[1][4][5] This guide provides a comprehensive overview of the principles, design strategies, and detailed experimental protocols for developing and applying boronic acid-based sensors. We delve into the causal mechanisms behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in creating robust and sensitive detection platforms.
Part 1: The Fundamental Principle: Boronic Acid-Diol Interaction
The entire functionality of these sensors is built upon the reversible esterification reaction between a boronic acid and a diol. Understanding this interaction is critical for sensor design and data interpretation.
A boronic acid exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state.[6] The tetrahedral boronate form is a stronger Lewis acid and is significantly more reactive towards diols.[7] This equilibrium is pH-dependent, with the formation of the anionic boronate favored in alkaline aqueous solutions.[1] The reaction proceeds through the formation of a five or six-membered cyclic ester, a process that is rapid and reversible.[7][8]
The optimal pH for binding is typically close to the pKa of the boronic acid, where there is a substantial concentration of both the reactive boronate anion and the diol.[9] This pH-dependent nature is a crucial experimental parameter that must be optimized for any new sensor system.
Figure 1: The pH-dependent equilibrium of boronic acid and its reversible reaction with a cis-diol to form a cyclic boronate ester.
Part 2: Sensor Design and Signaling Mechanisms
The binding event between the boronic acid and the target biomolecule must be transduced into a measurable signal. The most common approaches involve fluorescence and electrochemistry.
Fluorescent Sensors
Fluorescent sensors are widely used due to their high sensitivity.[8][10] The general design involves covalently linking a boronic acid recognition unit to a fluorophore. The binding event modulates the fluorescence properties of the fluorophore through several mechanisms, most notably Photoinduced Electron Transfer (PET).[11]
In a typical PET sensor, a tertiary amine is placed in proximity to the fluorophore and the boronic acid.[11]
-
In the 'OFF' state (unbound): The lone pair of electrons on the nitrogen atom quenches the fluorescence of the nearby fluorophore through PET.
-
In the 'ON' state (bound to a diol): The binding of a diol increases the Lewis acidity of the boron atom.[11] This leads to a stronger dative B-N interaction, which engages the nitrogen's lone pair, suppressing the PET process and causing a significant increase in fluorescence intensity.[11]
Figure 2: General mechanism of a Photoinduced Electron Transfer (PET)-based boronic acid fluorescent sensor.
Electrochemical Sensors
Electrochemical methods offer advantages such as high sensitivity, low cost, and potential for miniaturization.[1][12] Boronic acid derivatives can be used to modify electrode surfaces to capture cis-diol containing targets.[1] The binding event can be detected in several ways:
-
Direct Detection: If the target biomolecule is electroactive (e.g., dopamine), its binding to the boronic acid-modified electrode can be measured directly using techniques like cyclic voltammetry.[4][12]
-
Label-Based Detection: A redox-active label, such as ferrocene, can be incorporated into the boronic acid probe.[1] The binding of the target to the boronic acid can alter the electrochemical properties of the redox label, leading to a measurable signal change.[1]
Part 3: Experimental Protocols
The following protocols provide step-by-step methodologies for common applications. Causality: The choice of buffer and pH is critical. A pH around the pKa of the boronic acid is often a good starting point to ensure a sufficient population of the reactive boronate species.[9] For biological samples, physiological pH (7.4) is often required, which may necessitate the design of boronic acids with lower pKa values.
Protocol 1: General Procedure for Saccharide Detection with a Fluorescent Probe
This protocol describes a standard titration experiment to determine the binding affinity of a fluorescent boronic acid sensor for a target saccharide.
1. Materials and Reagents:
- Fluorescent boronic acid sensor stock solution (e.g., 1 mM in DMSO).
- Saccharide stock solution (e.g., 1 M D-Glucose in buffer).
- Aqueous buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4).
- 96-well, black, clear-bottom microplates.
- Fluorescence plate reader.
2. Experimental Workflow:
- Prepare Sensor Solution: Dilute the sensor stock solution in the aqueous buffer to a final working concentration (e.g., 10 µM). Rationale: This concentration should provide a stable and measurable baseline fluorescence signal.
- Assay Setup: In a 96-well plate, add a fixed volume of the sensor working solution to each well (e.g., 198 µL).
- Saccharide Titration: Add increasing volumes of the saccharide stock solution to the wells to achieve a range of final concentrations (e.g., 0 to 100 mM). Add a corresponding volume of buffer to a "sensor only" well to serve as a baseline. Ensure the total volume in each well is constant.
- Incubation: Incubate the plate at room temperature for a set period (e.g., 15-30 minutes) to allow the binding equilibrium to be reached.
- Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. Set the excitation and emission wavelengths appropriate for the sensor's fluorophore.
- Data Analysis: Plot the change in fluorescence intensity (F - F₀) against the saccharide concentration. The data can be used to calculate the binding constant (Ka), as described in Part 4.[13][14]
Protocol 2: Detection of Glycoproteins using a Competitive Displacement Assay
This protocol uses a competitive binding approach, which is useful when the direct binding of the glycoprotein does not produce a strong signal. It relies on the displacement of a fluorescent dye from the boronic acid by the glycoprotein.
1. Materials and Reagents:
- Boronic acid receptor (not necessarily fluorescent).
- Fluorescent reporter dye that binds to the boronic acid (e.g., Alizarin Red S, ARS).[15][16]
- Target glycoprotein (e.g., Horseradish Peroxidase, HRP).
- Buffer solution (pH optimized for boronic acid-dye binding, often slightly basic).
2. Experimental Workflow:
- Form the Sensor-Dye Complex: In a cuvette or microplate well, mix the boronic acid receptor and the ARS dye in the buffer. The formation of the boronic acid-ARS ester adduct results in a change in the dye's fluorescence or absorbance.[15][16] Rationale: This complex provides a stable, "signal-on" or "signal-off" baseline.
- Establish Baseline: Measure the fluorescence of the boronic acid-ARS complex. This is your initial signal (F_initial).
- Add Glycoprotein: Add a known concentration of the glycoprotein solution to the mixture.
- Incubation: Allow the mixture to incubate for a sufficient time for the competitive binding to reach equilibrium.
- Measure Signal: Measure the fluorescence of the solution again (F_final).
- Interpretation: The glycans on the glycoprotein will compete with ARS for binding to the boronic acid. This displacement disrupts the boronic acid-ARS complex, causing a decrease in fluorescence intensity.[15] The magnitude of the signal change is proportional to the concentration of the glycoprotein.[17][18]
Protocol 3: Detection of Bacteria
This protocol leverages the diol-rich saccharide moieties present on bacterial cell walls (e.g., peptidoglycan, lipopolysaccharides) for detection.[5][19][20]
1. Materials and Reagents:
- Fluorescent boronic acid probe (e.g., a boronic acid-functionalized polymer or dendrimer).[19][21]
- Bacterial cultures (e.g., E. coli, S. aureus).
- Sterile PBS (pH 7.4).
2. Experimental Workflow:
- Prepare Bacterial Suspension: Culture bacteria to the desired growth phase. Harvest the cells by centrifugation, wash twice with sterile PBS to remove culture media, and resuspend in PBS to a known concentration (e.g., 10⁸ CFU/mL). Prepare serial dilutions.
- Assay: In a microplate, mix a fixed concentration of the fluorescent boronic acid probe with the different dilutions of the bacterial suspension.
- Incubation: Incubate for a defined period (e.g., 20-30 minutes) at room temperature.[21]
- Measurement: Measure the fluorescence. Rationale: The binding of the probe to the multiple diol sites on the bacterial surface can lead to aggregation, causing fluorescence quenching or enhancement, depending on the probe's design.[21]
- Quantification: A calibration curve can be generated by plotting the fluorescence change against the bacterial concentration (CFU/mL). The limit of detection is typically in the range of 10⁴ to 10⁵ CFU/mL.[21]
Part 4: Data Analysis and Performance Metrics
Validating a new sensor requires quantifying its performance. The following are key metrics and methods for their determination.
Binding Constant (Kₐ) Determination
The binding constant (or association constant, Kₐ) reflects the affinity of the sensor for the analyte. For a 1:1 binding model, it can be determined from titration data using the Benesi-Hildebrand equation.[14] A plot of 1/(F - F₀) versus 1/[Analyte] should yield a straight line.
Kₐ = Intercept / Slope
Sensor Performance Characteristics
The performance of newly developed sensors should be rigorously characterized and compared.
| Metric | Description | Typical Values for Fluorescent BA Sensors |
| Binding Constant (Kₐ) | Affinity of the sensor for the target. Higher Kₐ indicates stronger binding. | 10² - 10⁴ M⁻¹ for glucose.[14][22] |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably detected. | Low micromolar (µM) to nanomolar (nM) range.[14][17] |
| Dynamic Range | The concentration range over which the sensor provides a proportional response. | Varies widely based on Kₐ; typically spans 2-3 orders of magnitude. |
| Selectivity | The ability to detect the target analyte in the presence of other interfering species. | Often challenging; diboronic acids can improve glucose selectivity over fructose.[22][23] |
| Response Time | The time required to reach >90% of the final signal upon analyte addition. | Typically rapid, from seconds to minutes.[14][21] |
Part 5: Troubleshooting and Advanced Considerations
-
Low Sensitivity: If the fluorescence change is minimal, consider redesigning the sensor to optimize the fluorophore-quencher distance or the electronic properties of the boronic acid. The buffer pH may also need further optimization.[24]
-
Poor Selectivity: For saccharide sensing, fructose is often a major interferent due to its high binding affinity. Designing diboronic acid sensors with a specific spatial arrangement of the two boronic acid groups can create a "cleft" that selectively binds glucose.[22][23]
-
Matrix Effects: Biological samples (e.g., serum, urine) can cause background fluorescence or contain competing diols. Appropriate sample dilution and the use of control experiments are essential.
-
Nanomaterial Integration: Coupling boronic acids to nanomaterials like carbon dots or graphene oxide can enhance sensor stability, water solubility, and provide a platform for multivalent interactions, improving binding affinity.[25][26]
Conclusion
Boronic acid-based sensors represent a powerful and adaptable platform for the detection of a wide range of biologically important diol-containing molecules. By understanding the fundamental principles of the boronic acid-diol interaction and employing rational design strategies, researchers can develop highly sensitive and selective tools for applications ranging from clinical diagnostics to fundamental biological research. The protocols and insights provided herein serve as a foundational guide for the successful development and validation of these versatile sensors.
References
- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI.
- Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydr
- Boronic acid-based sensors for small-molecule reactive species: A review.
- On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study. RSC Publishing.
- Detection of boronic acid derivatives in cells using a fluorescent sensor. RSC Publishing.
- Electrospun boronic acid- containing polymer membranes as fluorescent sensors for bacteria detection. UAH.
- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI.
- Fluorescent sensors based on boronic acids. SPIE Digital Library.
- Recent development of boronic acid-based fluorescent sensors. PMC - PubMed Central.
- Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Unknown Source.
- Recent development of boronic acid-based fluorescent sensors. RSC Publishing.
- A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. Unknown Source.
- Boronic-Acid-Modified Nanomaterials for Biomedical Applic
- Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules.
- Boronic acid-assisted detection of bacterial pathogens: Applications and perspectives.
- A fluorescent biosensor based on boronic acid functionalized carbon dots for identification and sensitive detection of Gram-positive bacteria. New Journal of Chemistry (RSC Publishing).
- Structure−Reactivity Relationships in Boronic Acid−Diol Complex
- Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. Unknown Source.
- Fast and Sensitive Bacteria Detection by Boronic Acid Modified Fluorescent Dendrimer. Unknown Source.
- boronic-acid-based-sensors-for-small-molecule-reactive-species-a-review. Ask this paper.
- (PDF) Electrospun boronic acid-containing polymer membranes as fluorescent sensors for bacteria detection.
- Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02999B - The Royal Society of Chemistry.
- Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant.
- Electrochemical detection of glycoproteins using boronic acid-modified metal–organic frameworks as dual-functional signal reporters. Analytical Methods (RSC Publishing).
- Boronic-Acid-Modified Nanomaterials for Biomedical Applic
- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. OUCI.
- Structure–Reactivity Relationships in Boronic Acid–Diol Complex
- Detection of glycoprotein through fluorescent boronic acid-based molecularly imprinted polymer. PubMed. [Link]
- Recent development of boronic acid-based fluorescent sensors. RSC Publishing.
- Boronic acid sensors with double recognition sites: a review.
- (PDF) Towards Detection of Glycoproteins Using Molecularly Imprinted Nanoparticles and Boronic Acid-Modified Fluorescent Probe.
- Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. PMC - NIH.
- Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models. NIH.
- Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society.
- Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega.
- Recent Progress in Diboronic-Acid-Based Glucose Sensors. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone | MDPI [mdpi.com]
- 3. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT stud ... - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46964F [pubs.rsc.org]
- 8. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02999B [pubs.rsc.org]
- 10. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. electrochemsci.org [electrochemsci.org]
- 13. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Detection of glycoprotein through fluorescent boronic acid-based molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rosal.web.uah.es [rosal.web.uah.es]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Boronic-Acid-Modified Nanomaterials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Boronic Acids in Modern Biaryl Synthesis
Introduction: The Enduring Importance of the Biaryl Motif
The biaryl structural motif is a ubiquitous and critical scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, natural products, and advanced materials like conducting polymers and liquid crystals.[1][2] The ability to efficiently and selectively construct the carbon-carbon bond that unites two aromatic rings is, therefore, a paramount objective in synthetic organic chemistry.[3] Among the myriad of methods developed for this purpose, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as the preeminent and most versatile strategy.[4][5]
First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction, for which Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, forges a C-C bond between an organoboron compound (typically a boronic acid) and an organic halide or pseudohalide.[6][7] Its widespread adoption in both academic research and industrial-scale synthesis is a testament to its remarkably mild conditions, broad functional group tolerance, and the generally low toxicity and high stability of the requisite boronic acid reagents.[4][8]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the Suzuki-Miyaura reaction. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, offering field-proven protocols and robust troubleshooting strategies to empower chemists in their synthesis of complex biaryl compounds.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive
A fundamental understanding of the reaction mechanism is essential for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[7][9] The cycle comprises three key elementary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10][11]
-
Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen (or pseudohalogen) bond of the electrophile (R¹-X).[6] This step, which is often rate-determining, oxidizes the catalyst to a Pd(II) species.[6][7] The reactivity of the electrophile generally follows the trend: I > Br > OTf >> Cl > F.[12]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid (R²) is transferred to the palladium(II) center. This process is not spontaneous; it requires activation of the boronic acid by a base.[13][14] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R²B(OH)₃]⁻), which then readily transfers its R² group to the palladium, displacing the halide (X).[6][15]
-
Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium(II) complex couple and are ejected from the coordination sphere, forming the desired biaryl product (R¹-R²).[6] This step simultaneously reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Reaction Components and Their Strategic Selection
The success and efficiency of a Suzuki-Miyaura coupling are critically dependent on the judicious choice of each component. Each element plays a distinct and vital role in the catalytic cycle.
The Boronic Acid Reagent
Boronic acids are generally stable, crystalline solids that are often commercially available or readily prepared.[8] However, they are susceptible to certain side reactions, most notably protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[16] This is particularly problematic for electron-deficient aryl, vinyl, and certain heteroaryl boronic acids.[5] To enhance stability and mitigate this undesired pathway, several derivatives are commonly used:
-
Boronate Esters (e.g., pinacol esters): These are more stable to protodeboronation than the corresponding acids and are often used in "slow-release" strategies.[16]
-
Organotrifluoroborates (R-BF₃K): These salts are highly stable, crystalline solids that are robust and often provide excellent yields, reducing protodeboronation.[10][17]
-
MIDA Boronate Esters: These derivatives offer exceptional stability and are used in controlled, slow-release cross-couplings, which is particularly useful for notoriously unstable boronic acids like 2-pyridine boronic acid.[16]
The Palladium Catalyst System
The catalyst system consists of a palladium source and, typically, a supporting ligand.
-
Palladium Source: Catalysts can be introduced as an active Pd(0) species (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or, more commonly, as a stable Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) that is reduced in situ to Pd(0).[12] Pd(II) sources often require a reduction step, which can be accomplished by reaction with phosphine ligands or through a small amount of boronic acid homocoupling.[9]
-
Ligands: Ligands stabilize the palladium center and modulate its reactivity. The choice of ligand is critical for success, especially with challenging substrates like aryl chlorides. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, PCy₃) and N-heterocyclic carbenes (NHCs) are highly effective as they promote the rate-limiting oxidative addition step.[4][18]
The Base: A Multifaceted Activator
The base is arguably the most critical component after the catalyst, and its role is multifaceted.[13] It is not merely a spectator but an active participant in the catalytic cycle.[6] The primary role of the base is to activate the boronic acid to form the boronate "ate" complex, which is essential for transmetalation.[13][14][15] Computational studies suggest this pathway—where the base first interacts with the boronic acid—is the main mechanistic route.[19] Different bases have varying strengths and solubilities, making the choice dependent on the specific substrates and solvent system.
| Base | Formula | Typical Strength | Notes & Common Applications |
| Potassium Carbonate | K₂CO₃ | Moderate | A versatile, common, and cost-effective choice. Often used in aqueous solvent mixtures.[13] |
| Cesium Carbonate | Cs₂CO₃ | Strong | Highly effective, particularly for difficult couplings. Its high solubility in organic solvents is an advantage.[13] |
| Potassium Phosphate | K₃PO₄ | Strong | An excellent choice for many systems, often providing high yields where other bases fail.[13] Can be used under anhydrous conditions, but a small amount of water can be beneficial.[20] |
| Sodium Hydroxide | NaOH | Strong | A strong, inexpensive base. Very effective but can promote side reactions with sensitive functional groups.[21] |
| Potassium Fluoride | KF | Mild | Used for substrates with base-labile functional groups (e.g., esters) to avoid hydrolysis.[14][22] |
| Triethylamine | NEt₃ | Organic/Weak | Generally less effective than inorganic bases for standard Suzuki couplings but can be useful in specific applications.[13] |
The Solvent System
The Suzuki-Miyaura reaction is renowned for its compatibility with a wide range of solvents.[9] This flexibility allows for optimization based on substrate solubility and reaction temperature. A key advantage is the reaction's tolerance for water, which can be used as a co-solvent in biphasic systems.[6] This is not only environmentally advantageous but can also accelerate the reaction.[12][23]
| Solvent Class | Examples | Properties & Use Cases |
| Ethers | Dioxane, THF, 2-MeTHF | Common, versatile solvents for a wide range of substrates.[9] |
| Aromatic | Toluene, Xylenes | High-boiling, non-polar solvents, useful for higher temperature reactions.[9] |
| Amides | DMF, DMAc | Polar aprotic solvents, good for dissolving a wide range of reagents.[9] |
| Alcohols | Ethanol, n-Butanol | Often used as a co-solvent with water and toluene.[3][21] |
| Esters | Ethyl Acetate, i-PrOAc | Greener solvent alternatives that have shown excellent performance.[24] |
| Aqueous Mixtures | Toluene/Water, Dioxane/Water | Biphasic systems are common, economical, and can enhance reaction rates.[6][21] |
Experimental Protocols
The following protocols provide a robust starting point for the synthesis of biaryl compounds. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst and suppress side reactions.[25]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a standard, reliable method for the coupling of an aryl bromide with a stable arylboronic acid.
Caption: A typical experimental workflow for biaryl synthesis.[2]
Materials:
-
Aryl Halide (e.g., 4-bromotoluene): 1.0 mmol, 1.0 equiv.
-
Arylboronic Acid (e.g., phenylboronic acid): 1.2 mmol, 1.2 equiv.
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): 0.03 mmol, 3 mol%.
-
Base (e.g., K₂CO₃): 2.0 mmol, 2.0 equiv.
-
Solvent System: Toluene (4 mL), Ethanol (1 mL), Water (1 mL).
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[18]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Add the palladium catalyst (3 mol%) to the flask. Using a syringe, add the degassed solvent system (e.g., 4:1:1 Toluene/Ethanol/Water). Solvents should be degassed by sparging with an inert gas for 15-30 minutes prior to use.[26]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[2]
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure biaryl product.
Protocol 2: Coupling with a Protodeboronation-Prone Heteroarylboronic Acid
This protocol utilizes a more stable boronate ester and a stronger base system, which is often required for challenging couplings involving unstable boronic acids like 2-pyridineboronic acid.
Materials:
-
Aryl Halide (e.g., 1-bromo-4-methoxybenzene): 1.0 mmol, 1.0 equiv.
-
Pyridine-2-MIDA boronate ester: 1.2 mmol, 1.2 equiv.
-
Palladium Catalyst: Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%).
-
Base: K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Solvent: 1,4-Dioxane (5 mL), degassed.
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the aryl halide (1.0 mmol), the pyridine-2-MIDA boronate ester (1.2 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%) to an oven-dried reaction vessel.[27]
-
Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane.
-
Reaction: Seal the vessel tightly and heat to 100 °C with vigorous stirring for 12-18 hours.
-
Monitoring & Workup: Monitor the reaction for the consumption of starting material. Upon completion, follow the workup, extraction, and purification steps outlined in Protocol 1. The use of MIDA boronates in a "slow-release" strategy ensures that the concentration of the unstable free boronic acid remains low throughout the reaction, minimizing protodeboronation.[16]
Troubleshooting Common Challenges
Even with optimized protocols, challenges can arise. A logical approach to troubleshooting is key to success.
Challenge 1: Protodeboronation
This side reaction involves the protonolysis of the C-B bond, replacing it with a C-H bond, which consumes the boronic acid reagent.[16] It is particularly prevalent with electron-deficient and heteroaryl boronic acids (especially 2-heteroaryls).[9][27]
Mitigation Strategies:
-
Use Boronate Derivatives: Employ more stable MIDA esters, pinacol esters, or trifluoroborates.[16]
-
Optimize Base and pH: For some substrates like 2-pyridineboronic acid, decomposition is fastest at neutral pH. Using a sufficiently strong base can shift the equilibrium away from the highly reactive zwitterionic intermediate that leads to protodeboronation.[27]
-
Use Anhydrous Conditions: Since water is the proton source, minimizing its presence can suppress the reaction.[27]
-
Increase Reaction Rate: Employing more active catalysts (e.g., with bulky phosphine ligands) can increase the rate of the desired coupling to outcompete the undesired protodeboronation.[16][28]
Challenge 2: Homocoupling of Boronic Acid
This side reaction produces a symmetrical biaryl (R²-R²) from the boronic acid. It reduces the yield of the desired product and introduces a potentially difficult-to-remove impurity.[26]
Primary Causes & Mitigation:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the Pd(0) catalyst to Pd(II), which can then mediate the stoichiometric homocoupling of the boronic acid.[9][25] Solution: Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.[25][26]
-
Use of Pd(II) Precatalysts: If a Pd(II) source is used, some initial homocoupling can occur as it is reduced to Pd(0).[9] Solution: While often minor, using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or an efficient precatalyst can minimize this.[26]
Troubleshooting Workflow for Low Yield or Failed Reactions
When a reaction fails, a systematic diagnosis is required.
Caption: A decision tree for troubleshooting Suzuki-Miyaura reactions.[26]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and reliable tool for the synthesis of biaryl compounds, a structural motif of immense importance across the chemical sciences.[2][3] By understanding the intricate interplay of the catalytic cycle and the specific roles of the boronic acid, palladium catalyst, base, and solvent, researchers can move beyond simple recipe-following to rationally design, optimize, and troubleshoot their synthetic routes. The protocols and strategies outlined in this guide provide a robust framework for leveraging boronic acids to construct molecular complexity, enabling the continued discovery and development of novel therapeutics, materials, and other high-value chemical entities.
References
- Suzuki reaction - Wikipedia. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
- Casanovas, J., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Protodeboronation - Wikipedia. (n.d.).
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis.
- Various Authors. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
- Le, C. M., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry.
- ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering.
- Borrego, G., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering.
- Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Thomas, S. E., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis.
- Christensen, A. T., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... | Download Table.
- Bano, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly.
- Pial, P. T., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
- Pearson. (2022). Suzuki Reaction Explained: Definition, Examples, Practice & Video Lessons.
- The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
- MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- ResearchGate. (2025). Cross-Coupling Reactions: A Practical Guide.
- Catalysis Consulting. (n.d.). Case Study: Knowledge Based Problem Solving.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. catalysis-consulting.com [catalysis-consulting.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Nickel-Catalyzed Cross-Coupling of Arylboronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rise of Nickel in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals, agrochemicals, and organic materials.[1][2][3] For decades, palladium has been the catalyst of choice for this reaction.[4] However, the high cost and low natural abundance of palladium have driven a shift towards more sustainable and economical alternatives.[5][6] Nickel, a fellow Group 10 metal, has emerged as a powerful substitute, offering distinct advantages beyond its lower cost.[5][7]
Nickel catalysts exhibit unique reactivity, enabling the coupling of a broader range of electrophiles that are often challenging for palladium systems.[5][8] This includes phenol derivatives (e.g., aryl sulfamates, mesylates, and pivalates), aryl fluorides, and other traditionally inert substrates.[5][8][9] The accessibility of multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) allows for diverse mechanistic pathways, including radical processes, which opens up new avenues for chemical transformations not readily accessible with palladium.[7][8]
This guide provides an in-depth exploration of nickel-catalyzed Suzuki-Miyaura cross-coupling of arylboronic acids, detailing the underlying mechanisms, key experimental parameters, and practical, field-proven protocols.
Mechanistic Landscape: Understanding the "How" and "Why"
The catalytic cycle of nickel-catalyzed cross-coupling is more complex than that of palladium, with several viable pathways that can operate depending on the specific reaction conditions, ligands, and substrates.[7][8] Understanding these mechanisms is crucial for rational catalyst selection, reaction optimization, and troubleshooting.
The Classical Ni(0)/Ni(II) Catalytic Cycle
The most commonly invoked mechanism is the Ni(0)/Ni(II) cycle, which mirrors the classical palladium-catalyzed pathway.[1][7]
-
Oxidative Addition: The cycle begins with the oxidative addition of an aryl electrophile (Ar-X) to a catalytically active Ni(0) species, forming a Ni(II) intermediate.[1][7] Nickel's high electropositivity facilitates this step, allowing for the activation of less reactive electrophiles like aryl chlorides and phenol derivatives.[8]
-
Transmetalation: The arylboronic acid, activated by a base, undergoes transmetalation with the Ni(II) complex. The base (e.g., K₃PO₄, K₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its aryl group to the nickel center, displacing the halide or other leaving group.[7][10] This step is often the rate-determining step of the catalytic cycle.[7][11]
-
Reductive Elimination: The resulting diorganonickel(II) complex undergoes reductive elimination to form the desired biaryl product (Ar-Ar') and regenerate the active Ni(0) catalyst, which can then enter a new catalytic cycle.[1][10]
Caption: The classical Ni(0)/Ni(II) catalytic cycle for Suzuki-Miyaura coupling.
The Role of Odd-Electron Pathways: Ni(I)/Ni(III) and Radical Mechanisms
Unlike palladium, nickel can readily access odd oxidation states, leading to alternative catalytic cycles, particularly when using nitrogen-based ligands or under photoredox conditions.[7][8][12] These pathways often involve single-electron transfer (SET) steps and radical intermediates.[12][13]
A common alternative is the Ni(I)/Ni(III) cycle :
-
A Ni(I) species initiates the cycle by reacting with the aryl electrophile.
-
This can proceed via oxidative addition to form a Ni(III) intermediate or via a radical chain process.[7][12]
-
Transmetalation occurs at the Ni(III) center, followed by reductive elimination to yield the product and regenerate a Ni(I) species.[14]
The formation of Ni(I) species can sometimes be detrimental, acting as an off-cycle sink that sequesters the active catalyst.[7][15] However, in other systems, these radical pathways are key to achieving unique reactivity, such as in cross-electrophile couplings.[16]
Core Components of the Catalytic System: A Practical Guide
The success of a nickel-catalyzed cross-coupling reaction hinges on the judicious selection of the catalyst precursor, ligand, base, and solvent.
Nickel Precatalysts: From Air-Sensitive to Air-Stable
Ni(0) Sources: Traditional protocols often utilized air- and moisture-sensitive Ni(0) sources like Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)).[17][18] While highly reactive, these require handling in an inert atmosphere (e.g., a glovebox), which can be operationally challenging.[17] Recently, more user-friendly, air-stable Ni(0) precatalysts like Ni(COD)(DQ) have been developed, offering comparable reactivity without the need for stringent inert techniques.[19]
Ni(II) Precatalysts: A major advance has been the development of air-stable Ni(II) precatalysts.[9][17][20] These are typically stable solids that can be weighed in air and are reduced in situ to the active Ni(0) species. Common examples include:
-
Simple Salts: NiCl₂ or Ni(acac)₂ combined with a ligand. These are inexpensive but may require an external reductant (like Zn or Mn powder) or rely on the organoboron reagent for reduction, which can lead to less controlled activation.[21]
-
Well-Defined Complexes: Pre-ligated complexes such as NiCl₂(PCy₃)₂, NiCl₂(dppf), or Ni(NHC)(PR₃)(Ar)Cl are highly effective.[2][3][22] These "precatalysts" are often σ-complexes that are readily reduced to the active Ni(0) catalyst under the reaction conditions, providing more reliable and reproducible results.[9][23]
| Precatalyst Type | Examples | Air Stability | Handling | Activation |
| Ni(0) Sources | Ni(COD)₂, Ni(COD)(DQ) | Low to Moderate | Inert atmosphere often required | Direct use |
| Ni(II) Salts | NiCl₂, Ni(acac)₂, NiSO₄·6H₂O | High | Bench-stable | In situ reduction required |
| Ni(II) Complexes | NiCl₂(PCy₃)₂, (dppf)Ni(o-tolyl)(Cl) | High | Bench-stable | In situ reduction |
Ligands: Steering Reactivity and Stability
The ligand is arguably the most critical component for modulating the reactivity and stability of the nickel catalyst. It influences the rate of oxidative addition, prevents catalyst deactivation (e.g., aggregation), and facilitates reductive elimination.[7]
-
Electron-Rich Phosphines: Monodentate phosphines like triphenylphosphine (PPh₃) and tricyclohexylphosphine (PCy₃) are widely used.[1][18] Their strong σ-donating ability increases the electron density on the nickel center, promoting oxidative addition.[7] Bulky phosphines can also accelerate reductive elimination.
-
Bidentate Phosphines: Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) form stable chelate complexes with nickel, which can prevent catalyst deactivation and are effective in a wide range of couplings.[4][15]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form robust bonds with nickel, leading to highly active and stable catalysts. They are particularly effective for coupling challenging substrates like aryl chlorides.[2][24]
The Essential Role of the Base
The base plays a crucial role in the transmetalation step.[10][25] It activates the arylboronic acid by converting it to a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻). The choice of base can significantly impact reaction efficiency and substrate scope.
-
Inorganic Bases: Potassium phosphate (K₃PO₄) is a highly effective and commonly used base, often with a few equivalents of water, which can facilitate the reaction.[9][10] Other common choices include potassium carbonate (K₂CO₃) and cesium fluoride (CsF), particularly for challenging couplings.[24][26]
-
Organic Bases: In some cases, soluble organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA) can be used, which is advantageous for substrates containing base-sensitive functional groups.[27][28]
Solvent Selection
The choice of solvent is critical for ensuring solubility of all reaction components and for managing reaction temperature.
-
Aprotic Polar Solvents: Solvents like tetrahydrofuran (THF), 1,4-dioxane, and N,N-dimethylformamide (DMF) are commonly used.[9][21]
-
Apolar Solvents: Toluene is a frequent choice, especially for higher temperature reactions.[1][29]
-
"Green" Solvents: There is a growing trend towards using more environmentally friendly solvents like 2-methyl-THF or even water, which can be effective with the right catalyst system.[20][22]
Experimental Protocols
The following protocols are designed to be robust and applicable to a range of substrates. Safety Note: Nickel compounds can be toxic and carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Reactions should be run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the active Ni(0) catalyst.
Caption: A generalized workflow for setting up a nickel-catalyzed cross-coupling reaction.
Protocol 1: General Procedure using an Air-Stable Ni(II) Precatalyst
This protocol is adapted from methodologies employing well-defined, air-stable Ni(II) complexes and is suitable for a broad range of aryl chlorides, bromides, and sulfamates.[2][22]
Materials:
-
Aryl Electrophile (e.g., Aryl Chloride): 1.0 mmol, 1.0 equiv
-
Arylboronic Acid: 1.2 mmol, 1.2 equiv
-
NiCl₂(PCy₃)₂ or (dppf)Ni(o-tolyl)(Cl): 0.03 mmol, 3 mol%
-
Potassium Phosphate (K₃PO₄), anhydrous: 2.0 mmol, 2.0 equiv
-
Degassed Toluene or 1,4-Dioxane: 5 mL
Procedure:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl electrophile (1.0 mmol), arylboronic acid (1.2 mmol), NiCl₂(PCy₃)₂ (0.03 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the vessel with a septum or screw cap.
-
Evacuate the vessel and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvent (5 mL) to the reaction mixture.
-
Place the reaction vessel in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Room-Temperature Coupling using a Highly Active Precatalyst
Recent advances have enabled Suzuki-Miyaura couplings at room temperature, which is beneficial for thermally sensitive substrates.[2][3][9] This protocol utilizes a highly active Ni(II) σ-complex.
Materials:
-
Aryl Sulfamate or activated Aryl Halide: 0.3 mmol, 1.0 equiv
-
Aryl Neopentylglycolboronate: 0.32 mmol, ~1.1 equiv
-
Ni(PCy₃)₂(1-naphthyl)Cl: 0.015 mmol, 5 mol%
-
Potassium Phosphate trihydrate (K₃PO₄·3H₂O): 0.6 mmol, 2.0 equiv
-
Degassed Tetrahydrofuran (THF): 1.0 mL
Procedure:
-
In a nitrogen-filled glovebox, add the aryl electrophile (0.3 mmol), aryl neopentylglycolboronate (0.32 mmol), Ni(PCy₃)₂(1-naphthyl)Cl (0.015 mmol), and K₃PO₄·3H₂O (0.6 mmol) to a 4 mL vial containing a magnetic stir bar.
-
Add the degassed THF (1.0 mL), seal the vial with a Teflon-lined cap, and remove it from the glovebox.
-
Stir the reaction mixture at room temperature (23 °C). The reaction is often complete within 1-3 hours.
-
Monitor the reaction by GC-MS for quantitative conversion.[9]
-
Upon completion, dilute the reaction mixture with diethyl ether (10 mL) and filter through a short plug of celite to remove inorganic salts.
-
Wash the celite plug with additional diethyl ether (10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the product.
Troubleshooting and Final Considerations
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the inert atmosphere was properly maintained. If using a Ni(II) salt, consider adding a stoichiometric reductant like zinc powder. Check the quality of the precatalyst and ligands.
-
Base/Water Content: The amount of water can be critical. K₃PO₄ is often used with a small amount of water. Try using hydrated K₃PO₄ or adding a few equivalents of H₂O.[9][10]
-
Poor Transmetalation: For sterically hindered or electron-poor boronic acids, consider converting them to a more reactive boronate ester (e.g., neopentylglycol or pinacol ester).[24]
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur at high temperatures. Lowering the temperature or catalyst loading may help.
-
Protodeboronation: The boronic acid can be cleaved by residual acid or water before transmetalation. Ensure the base is of good quality and the solvent is sufficiently dry if the protocol calls for it.
-
-
Reproducibility Issues:
Conclusion
Nickel-catalyzed Suzuki-Miyaura cross-coupling has evolved into a robust and versatile synthetic tool. Its ability to activate a wide range of challenging electrophiles, coupled with the economic and environmental benefits of using an earth-abundant metal, ensures its continued prominence in both academic and industrial laboratories. By understanding the fundamental mechanistic principles and leveraging the well-defined protocols and air-stable precatalysts now available, researchers can confidently apply this powerful transformation to accelerate discovery and development.
References
- Nickel Catalyzed Suzuki-Miyaura Cross Coupling. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGojfNjantuJM3u34jwvvrNfNpdDnrY8CnuZESdCD63NAIpLvtZzH0-VZgOPlxu0eipZHE_tnRGFvYW-7Lza7CbcpYGsUXfhUQICVogpQtwO0DQ5l3oZn8YzcnI76sD2tNiWfIQ-bRxcRznaauDCipObouKX1w337u75ehqDuz5i3DPXhAzNBCL1Pe0BxIC6kbqwLKGP-4-YQc2Ofx3HdNBwA8=]
- Mechanism of Nickel-Catalyzed Selective C–N Bond Activation in Suzuki-Miyaura Cross-Coupling of Amides: A Theoretical Investigation. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.8b00585]
- Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c02812]
- Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Trends in Chemistry. [URL: https://www.cell.com/trends/chemistry/abstract/S2589-5974(19)30198-7]
- Air-Stable Nickel Precatalysts for Fast and Quantitative Cross-Coupling of Aryl Sulfamates with Aryl Neopentylglycolboronates at Room Temperature. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol503170s]
- Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates. PubMed Central (PMC), NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3870211/]
- Development of an air-stable nickel precatalyst for the amination of aryl chlorides, sulfamates, mesylates, and triflates. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Development-of-an-air-stable-nickel-precatalyst-Park-Teverovskiy/494a8656157835150868f44d95267d325a74e117]
- Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol4029367]
- Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c75191964171a85e6878b2]
- The Quest for the Ideal Base: Rational Design of a Nickel Precatalyst Enables Mild, Homogeneous C–N Cross-Coupling. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7982464/]
- Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. PubMed Central (PMC), NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6488975/]
- Efficient Nickel Precatalysts for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions. Okayama University. [URL: https://okayama.pure.elsevier.com/en/publications/efficient-nickel-precatalysts-for-suzuki-miyaura-cross-coupling-]
- Air-Stable Ni(0) Complex Ni(COD)(DQ), a Useful Precatalyst. TCI AMERICA. [URL: https://www.tcichemicals.
- Recent Advances in Nickel Catalysis. PubMed Central (PMC), NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4567492/]
- Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01221h]
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PubMed Central (PMC), NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3773539/]
- Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/cs/c3cs35521g]
- Mechanism of Nickel-Catalyzed Suzuki-Miyaura Coupling of Amides. ResearchGate. [URL: https://www.researchgate.net/publication/325208573_Mechanism_of_Nickel-Catalyzed_Suzuki-Miyaura_Coupling_of_Amides]
- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/19/228]
- Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes. Synfacts. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0039-1690747]
- Nickel-Catalyzed Cross-Coupling of Diarylborinic Acids with Aryl Chlorides. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.1021/cs501174x]
- Cross-Coupling Reactions: A Practical Guide. ResearchGate. [URL: https://www.researchgate.net/publication/269389979_Cross-Coupling_Reactions_A_Practical_Guide]
- Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. [URL: https://dspace.mit.edu/handle/1721.1/139943]
- Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions. Chemistry World. [URL: https://www.chemistryworld.com/news/study-questions-sustainability-benefits-of-replacing-palladium-with-nickel-in-cross-coupling-reactions/4019557.article]
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c09538]
- Nickel(0)-Catalyzed Decarbonylative Cross-Coupling of Aromatic Esters with Arylboronic Acids via Chelation Assistance. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c02111]
- Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3058814/]
- Tropical Seminar: Nickel-Catalyzed Cross-Coupling. Chirik Group, Princeton University. [URL: https://chirik.princeton.edu/wp-content/uploads/sites/260/2022/04/Walden-Tropical-2022.pdf]
- Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. Accounts of Chemical Research. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.3c00539]
- Chemists' Guide to Nickel Catalysis. Scribd. [URL: https://www.scribd.
- Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5474233/]
- Room‐Temperature Nickel‐Catalysed Suzuki–Miyaura Reactions of Aryl Sulfonates/Halides with Arylboronic Acids. ResearchGate. [URL: https://www.researchgate.
- Enantiospecific, Nickel-Catalyzed Cross-Couplings of Allylic Pivalates and Arylboroxines. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol501309w]
- NHC Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Aryl Boronate Esters with Perfluorobenzenes. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo902194p]
- Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights. University of Wisconsin–Madison. [URL: https://search.library.wisc.
- Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
- Nickel- and Palladium-Catalyzed Cross Coupling Reactions. eScholarship, University of California. [URL: https://escholarship.org/uc/item/6d32j0dg]
- Reaction scope and mechanistic insights of nickel-catalyzed migratory Suzuki–Miyaura cross-coupling. PubMed Central (PMC), NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6971167/]
- Mechanistic Evidence of a Ni(0/II/III) Cycle for Nickel Photoredox Amide Arylation. eScholarship, University of California. [URL: https://escholarship.org/uc/item/1888b5v4]
- 4.6. Nickel-Catalyzed Cross-Couplings. Bio-protocol. [URL: https://bio-protocol.org/exchange/minireview/46]
Sources
- 1. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 4. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions | Research | Chemistry World [chemistryworld.com]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reaction scope and mechanistic insights of nickel-catalyzed migratory Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 4.6. Nickel-Catalyzed Cross-Couplings [bio-protocol.org]
- 15. Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asset.library.wisc.edu [asset.library.wisc.edu]
- 17. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Air-Stable Ni(0) Complex Ni(COD)(DQ), a Useful Precatalyst | TCI AMERICA [tcichemicals.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 27. The Quest for the Ideal Base: Rational Design of a Nickel Precatalyst Enables Mild, Homogeneous C–N Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 29. pubs.acs.org [pubs.acs.org]
Application of Boronic Acids as Antibacterial Agents: A Technical Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of boronic acids as a promising class of antibacterial agents. Boronic acids and their derivatives have emerged as versatile scaffolds in medicinal chemistry, demonstrating significant potential in combating the growing threat of antimicrobial resistance. This guide delves into their mechanisms of action, provides detailed protocols for their evaluation, and offers insights into the structure-activity relationships that govern their efficacy.
Introduction: The Rise of Boronic Acids in Antibacterial Drug Discovery
The relentless evolution of antibiotic resistance necessitates the exploration of novel chemical entities that can circumvent existing resistance mechanisms. Boronic acids, characterized by a boron atom bonded to two hydroxyl groups and a carbon atom, have garnered considerable attention due to their unique chemical properties. Their ability to form reversible covalent bonds with serine and threonine residues in the active sites of key bacterial enzymes makes them potent inhibitors.[1][2] Furthermore, their capacity to interact with diols present in bacterial cell surface polysaccharides offers an additional avenue for antibacterial activity.[3][4]
The most well-established antibacterial application of boronic acids is as inhibitors of β-lactamases, the primary enzymes responsible for resistance to β-lactam antibiotics like penicillins and cephalosporins.[1][5][6][7] By neutralizing these resistance enzymes, boronic acids can restore the efficacy of existing β-lactam drugs. Vaborbactam, a cyclic boronic acid derivative, is a clinically approved β-lactamase inhibitor, validating the therapeutic potential of this compound class.[2]
Beyond β-lactamase inhibition, emerging research has highlighted the ability of boronic acids to target other essential bacterial pathways, most notably by inhibiting Penicillin-Binding Proteins (PBPs), which are crucial for cell wall synthesis.[8][9] This dual-targeting capability presents an exciting strategy for developing broad-spectrum antibacterial agents.
Mechanisms of Antibacterial Action
The antibacterial effects of boronic acids are primarily attributed to their ability to mimic the transition state of enzymatic reactions, leading to potent and often reversible inhibition.
Inhibition of β-Lactamases
β-Lactamases hydrolyze the amide bond in the β-lactam ring of antibiotics, rendering them inactive. Boronic acids act as transition-state analog inhibitors.[1][5][7] The boron atom, being electrophilic, is attacked by the catalytic serine residue in the β-lactamase active site. This forms a stable, tetrahedral adduct that mimics the high-energy intermediate of β-lactam hydrolysis, effectively sequestering the enzyme and preventing it from degrading β-lactam antibiotics.[1][5][6]
Caption: Mechanism of β-Lactamase Inhibition by Boronic Acids.
Inhibition of Penicillin-Binding Proteins (PBPs)
PBPs are a group of bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[10][11] Inhibition of PBPs disrupts cell wall integrity, leading to bacterial cell death.[8] Similar to their interaction with β-lactamases, boronic acids can form covalent adducts with the active site serine residues of PBPs, thereby inhibiting their transpeptidase activity and preventing the cross-linking of peptidoglycan strands.[8][9]
Caption: Inhibition of Penicillin-Binding Proteins (PBPs) by Boronic Acids.
Experimental Protocols for Evaluation of Boronic Acid Antibacterial Agents
The following protocols provide standardized methods for assessing the antibacterial efficacy of boronic acid compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][12]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[3]
-
-
Preparation of Boronic Acid Dilutions:
-
Prepare a stock solution of the boronic acid compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the boronic acid dilutions.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours.[13]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the boronic acid at which there is no visible growth.[13]
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[7][13]
Protocol: MBC Assay
-
Perform an MIC Assay: Follow the protocol for the broth microdilution MIC assay as described above.
-
Subculturing:
-
From the wells showing no visible growth (the MIC well and wells with higher concentrations), plate a 10 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.[13]
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[13]
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the boronic acid that results in a ≥99.9% reduction in the initial bacterial inoculum.[13]
-
Caption: Workflow for MIC and MBC Determination.
β-Lactamase Inhibition Assay
This assay measures the ability of a boronic acid to inhibit the activity of a β-lactamase enzyme using a chromogenic substrate like nitrocefin.
Protocol: Nitrocefin-Based β-Lactamase Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of nitrocefin in DMSO.
-
Prepare a working solution of nitrocefin in a suitable buffer (e.g., PBS, pH 7.0). The working solution should be yellow.[1]
-
Prepare a solution of the purified β-lactamase enzyme in the same buffer.
-
Prepare serial dilutions of the boronic acid inhibitor.
-
-
Assay Procedure:
-
In a 96-well plate, add the β-lactamase enzyme solution to wells containing the different concentrations of the boronic acid inhibitor.
-
Incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the nitrocefin working solution to each well.
-
Monitor the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.[6]
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the reaction rate against the inhibitor concentration.
-
Structure-Activity Relationship (SAR) Insights
The antibacterial potency of boronic acids is highly dependent on their chemical structure. Key structural modifications can influence their affinity for target enzymes, cell permeability, and overall efficacy.
| Structural Modification | Impact on Antibacterial Activity | References |
| R1 Side Chain | Mimicking the side chains of known β-lactam antibiotics can enhance binding affinity to β-lactamases and PBPs. | [5] |
| Amide/Sulfonamide Group | Replacement of the carboxamide with a sulfonamide can alter the geometry and polarity, leading to distinct SARs and improved potency in some cases. | [1] |
| Aryl Group Substitution | Substitution on the phenyl ring can influence electronic properties and provide additional interactions within the enzyme's active site. | [6] |
| Cyclic Boronates | Formation of a cyclic boronate ester can improve stability and cell penetration. Vaborbactam is a notable example. | [2] |
Conclusion and Future Directions
Boronic acids represent a versatile and promising class of antibacterial agents with the potential to address the challenge of antimicrobial resistance. Their ability to inhibit key bacterial enzymes through a unique mechanism of reversible covalent modification makes them attractive candidates for further development. The protocols outlined in this guide provide a robust framework for the evaluation of novel boronic acid derivatives. Future research should focus on optimizing their pharmacological properties, expanding their spectrum of activity, and exploring their potential in combination therapies to combat multidrug-resistant pathogens.
References
- Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. (n.d.). American Society for Microbiology.
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2023). ResearchGate.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations.
- Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. (2012). National Institutes of Health.
- Novel boronic acids for combating anti-microbial resistance in P.aeruginosa. (2023). AZoNetwork.
- Activity of Organoboron Compounds against Biofilm-Forming Pathogens. (2022). National Institutes of Health.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
- Boronic acids: broad specificity of inhibition of penicillin-binding proteins and β-lactamases conferring bacterial antibiotic resistance. (2021). ResearchGate.
- Definition and Measurement of Minimum Inhibitory Concentration (MIC). (2021). Biology LibreTexts.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). MDPI.
- Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase. (2019). National Institutes of Health.
- Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens. (2021). MDPI.
- Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. (2012). Semantic Scholar.
- Boron in Diet and Medicine: Mechanisms of Delivery and Detection. (2024). MDPI.
Sources
- 1. toku-e.com [toku-e.com]
- 2. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Decoding the Penicillin-Binding Proteins with Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. microchemlab.com [microchemlab.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 11. Development of New Drugs for an Old Target — The Penicillin Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with Substituted Boronic Acids
Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in mastering the Suzuki-Miyaura cross-coupling reaction. This guide is designed to provide practical, in-depth solutions for optimizing yields, particularly when working with challenging substituted boronic acids. Here, you will find field-proven insights and troubleshooting strategies to navigate the complexities of this versatile carbon-carbon bond-forming reaction.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during Suzuki coupling reactions.
Q1: My Suzuki coupling reaction has resulted in a low to non-existent yield. What are the primary factors to investigate?
A1: A low or zero yield in a Suzuki coupling reaction can be attributed to several critical factors. A systematic check of the following is recommended:
-
Catalyst Activity: Ensure that your palladium precatalyst and ligand are active. Many palladium sources, especially Pd(II) precatalysts, require in situ reduction to the active Pd(0) species.[1][2] If you suspect catalyst deactivation, consider using a fresh batch or a more robust precatalyst.
-
Inert Atmosphere: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of boronic acids.[1][2][3] Ensure that your reaction vessel and solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Reagent Quality: Verify the purity and stability of your boronic acid, aryl halide, and base. Boronic acids, in particular, can be prone to decomposition over time.
-
Base Selection: The choice and quality of the base are crucial for the transmetalation step.[4] Ensure the base is finely powdered and anhydrous, as its solubility and activity can significantly impact the reaction rate.
Q2: I am observing significant formation of a homocoupled product from my boronic acid. What causes this and how can it be minimized?
A2: Boronic acid homocoupling is a common side reaction that leads to the formation of a symmetrical biaryl derived from the boronic acid, reducing the yield of the desired cross-coupled product.[5] Key causes and solutions include:
-
Presence of Oxygen: Oxygen can promote the oxidative coupling of boronic acids.[2][3] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial for minimizing this side reaction.
-
Pd(II) Species: The presence of Pd(II) species, either from the precatalyst or from the oxidative degradation of Pd(0), can catalyze homocoupling.[2] Using a Pd(0) source directly or ensuring efficient reduction of a Pd(II) precatalyst can mitigate this.
-
Reaction Conditions: In some cases, particularly with electron-deficient arylboronic acids, homocoupling can occur through a protonolysis/second transmetalation pathway.[6][7] Careful optimization of the reaction conditions, including the choice of ligand and base, may be necessary.
Q3: My reaction is suffering from protodeboronation. What is it and how can I prevent it?
A3: Protodeboronation is the undesired cleavage of the carbon-boron bond, where the boron moiety is replaced by a hydrogen atom from a proton source in the reaction mixture.[8][9] This side reaction consumes the boronic acid and reduces the overall yield. Strategies to prevent protodeboronation include:
-
Choice of Base: Strong bases can accelerate protodeboronation.[10] Consider using milder bases such as K₃PO₄ or CsF.
-
Minimizing Water: Water can act as a proton source for protodeboronation.[8][10] While some water is often necessary for the Suzuki coupling, using anhydrous solvents and bases can help.
-
"Slow Release" Strategies: For particularly unstable boronic acids, such as 2-pyridine boronic acid, using more stable derivatives like MIDA boronates or organotrifluoroborates can be effective.[9][10] These reagents slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing the opportunity for protodeboronation.[9]
-
Temperature Control: Higher reaction temperatures can increase the rate of protodeboronation.[8][10] Running the reaction at the lowest effective temperature can help to suppress this side reaction.
Troubleshooting Guide: Addressing Specific Challenges with Substituted Boronic Acids
This section provides a more detailed approach to troubleshooting reactions involving electronically or sterically challenging boronic acids.
Issue 1: Low Yield with Electron-Deficient Boronic Acids
Electron-deficient boronic acids can be challenging coupling partners due to their reduced nucleophilicity, making the transmetalation step of the catalytic cycle slower.
Causality and Solutions:
-
Slow Transmetalation: The electron-withdrawing groups on the boronic acid decrease the electron density on the boron-bearing carbon, hindering the transfer of the aryl group to the palladium center.
-
Solution: Employ more electron-rich and bulky phosphine ligands, such as SPhos or XPhos.[6][11] These ligands accelerate both the oxidative addition and reductive elimination steps, helping to drive the catalytic cycle forward. The use of stronger bases like NaOH or NaOt-Bu can also facilitate the formation of the more nucleophilic borate species.[12]
-
-
Increased Susceptibility to Protodeboronation: Electron-deficient arylboronates can be more prone to base-mediated protodeboronation.[13][14]
-
Solution: As mentioned in the FAQs, using milder bases or "slow release" strategies with more stable boron reagents is highly recommended.
-
Issue 2: Poor Reactivity with Sterically Hindered Boronic Acids
Steric hindrance around the boronic acid moiety can impede the approach of the palladium complex, slowing down the transmetalation step.
Causality and Solutions:
-
Steric Clash in Transmetalation: Bulky substituents, especially in the ortho positions, can prevent the effective coordination of the boronic acid to the palladium center.
-
Solution: The use of bulky, electron-rich ligands is crucial for promoting the reaction of sterically hindered substrates.[4][15] Ligands like RuPhos and AntPhos have shown excellent reactivity in these challenging couplings.[15][16] In some cases, increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.
-
Troubleshooting Decision Tree
The following diagram provides a systematic workflow for diagnosing and resolving common issues in Suzuki coupling reactions.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to effective troubleshooting. Each step has distinct requirements that can be influenced by the choice of reactants and conditions.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Recommended Reaction Conditions for Substituted Boronic Acids
The optimal reaction conditions for a Suzuki coupling can vary significantly depending on the electronic and steric nature of the substituted boronic acid. The following table provides starting points for optimization.
| Boronic Acid Type | Recommended Catalyst/Ligand | Recommended Base | Recommended Solvent | Temperature (°C) |
| Electron-Rich | Pd(OAc)₂ / PPh₃ or Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-100 |
| Electron-Deficient | Pd₂(dba)₃ / SPhos or XPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 100-120 |
| Sterically Hindered | XPhos Pd G3 or AntPhos-based catalyst | K₃PO₄, NaOt-Bu | Toluene, CPME | 100-130 |
| Heteroaryl | Pd(dppf)Cl₂ or Buchwald Precatalysts | K₃PO₄, K₂CO₃ | Dioxane/H₂O, DMF | 80-110 |
Note: This table provides general recommendations. Optimization is often necessary for specific substrate combinations.[1][6][11][15][16][17]
Experimental Protocols
This section provides detailed, step-by-step methodologies for setting up a Suzuki coupling reaction, particularly for challenging substrates.
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid
This protocol utilizes a Buchwald-type precatalyst, which is often effective for difficult couplings.[1]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Toluene or Dioxane) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100–120 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Diethanolamine Adduct for Unstable Boronic Acids
For boronic acids that are prone to decomposition, forming a more stable diethanolamine adduct can be beneficial.[1]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A precipitate will form.
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions.
References
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
- BenchChem. (2025). preventing protodeboronation in Suzuki reactions of bromo-naphthyridines. BenchChem.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.).
- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.).
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.).
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.
- Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. (2019, October 11).
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014, February 6). The Royal Society of Chemistry.
- BenchChem. (2025).
- Wikipedia. (n.d.).
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. wwjmrd.com [wwjmrd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protodeboronation in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting strategies to address one of the most common and frustrating side reactions in modern organic synthesis: protodeboronation. In cross-coupling reactions like the Suzuki-Miyaura, where boronic acids and their derivatives are cornerstone reagents, the undesired cleavage of the C–B bond to form a C–H bond can lead to significant yield loss, purification challenges, and project delays.
This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to optimize your reactions. We will explore the mechanisms of this side reaction and provide a series of structured troubleshooting guides to systematically diagnose and resolve issues in your own experiments.
Frequently Asked Questions (FAQs): Understanding the Enemy
This section addresses foundational questions about protodeboronation.
Q1: What is protodeboronation and why is it a major problem in cross-coupling?
A1: Protodeboronation (or protodeborylation) is a chemical reaction where a proton source cleaves the carbon-boron (C-B) bond of an organoboron reagent, replacing it with a carbon-hydrogen (C-H) bond.[1][2] In the context of a Suzuki-Miyaura coupling, this reaction is a non-productive pathway that consumes your nucleophilic boronic acid or ester. The consequences are a lower yield of your desired coupled product and the formation of a simple arene or heteroarene byproduct, which can complicate purification efforts.[2]
Q2: What are the primary mechanisms driving protodeboronation?
A2: The propensity of a boronic acid to undergo protodeboronation is highly dependent on the reaction pH and the substrate's structure.[1] There are two primary mechanisms for simple arylboronic acids:
-
Acid-Catalyzed: Under acidic conditions, the boronic acid can be protonated, facilitating the cleavage of the C-B bond.[1]
-
Base-Catalyzed: This is more common in Suzuki-Miyaura reactions. A base, such as hydroxide, attacks the boron center to form a more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻). This intermediate can then react with a proton source (like water) in a rate-limiting step to yield the protodeboronated product.[1][3] For some electron-deficient substrates, this intermediate may even dissociate to form a transient aryl anion.[1][4]
Additionally, certain substrates have unique pathways. For instance, basic heteroaromatic boronic acids, like 2-pyridine boronic acid, can form a reactive zwitterionic intermediate under neutral pH conditions that rapidly fragments.[1][2]
Q3: Which types of boronic acids are most susceptible to this side reaction?
A3: Susceptibility is not uniform across all boronic acids. Key structural features increase the rate of protodeboronation:
-
Electron-Deficient Arylboronic Acids: Aryl rings substituted with electron-withdrawing groups (e.g., fluoro-, nitro-, cyano- groups) are particularly prone to protodeboronation.[5][6] The electron-withdrawing nature of the substituents makes the ipso-carbon more susceptible to protonation.
-
Heteroaromatic Boronic Acids: Many heteroaromatic boronic acids, especially those containing basic nitrogen atoms like pyridine and thiazole, are notoriously unstable.[2][7][8][9] Their instability can be exacerbated by complex pH-dependent speciation.[2]
-
Vinyl and Cyclopropyl Boronic Acids: These can also be prone to decomposition under certain conditions.[6]
Q4: How can I detect and quantify the extent of protodeboronation in my reaction?
A4: The most direct way to monitor protodeboronation is to track the formation of the arene/heteroarene byproduct and the consumption of the boronic acid starting material. This is typically done by taking aliquots from the reaction mixture over time and analyzing them using:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is highly effective for separating the starting materials, desired product, and the protodeboronated byproduct, confirming their identities by their mass-to-charge ratio.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR can be used to identify and quantify the signals corresponding to the byproduct relative to an internal standard. For substrates containing fluorine, ¹⁹F NMR is an exceptionally clean and sensitive method for monitoring the reaction.[7]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to tackling protodeboronation when it appears in your experiments.
Issue: Low yield of the desired cross-coupling product with significant formation of the corresponding arene/heteroarene byproduct.
This is the classic symptom of protodeboronation outcompeting the desired catalytic cycle. The key is to tip the kinetic balance in favor of the productive cross-coupling pathway.
Logical Flow for Troubleshooting Protodeboronation
Caption: A decision tree for troubleshooting protodeboronation.
Cause 1: The Base is Too Harsh
The base is a double-edged sword. It is required to activate the boronic acid for transmetalation, but strong bases, especially in the presence of water, can significantly accelerate protodeboronation.[2][3]
Solution: Switch to a milder base. The goal is to find a base strong enough to promote the catalytic cycle but not so strong that it excessively promotes the side reaction.
Comparative Impact of Common Bases on Protodeboronation
| Base | Relative Strength | Typical Impact on Protodeboronation | Rationale & Recommendation |
| NaOH, KOH, LiOH | Strong | High | Often too aggressive, especially for sensitive substrates. Avoid as a first choice when protodeboronation is a concern.[5] |
| Cs₂CO₃, K₂CO₃ | Moderate | Moderate to High | Widely used and effective, but can still promote protodeboronation. K₂CO₃ is a good starting point for robust substrates.[5][8] |
| K₃PO₄ | Moderate | Low to Moderate | An excellent choice for sensitive substrates. Its lower basicity and higher pKa of its conjugate acid often provide a good balance.[2][5][8] |
| KF, CsF | Weak | Low | Fluoride ions can activate boronic acids through a different mechanism (formation of a fluoroborate) and are often used under anhydrous conditions.[10] |
-
Setup: In parallel, set up four identical small-scale reactions (e.g., in microwave vials) using your aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and palladium catalyst system (1-5 mol%).
-
Base Addition: To each vial, add a different base: K₃PO₄ (3.0 equiv), K₂CO₃ (3.0 equiv), Cs₂CO₃ (2.0 equiv), and KF (3.0 equiv).
-
Reaction: Add degassed solvent, seal the vials, and run all reactions at the same temperature (e.g., 80 °C) and for the same duration.
-
Analysis: After the specified time, quench all reactions, and analyze an aliquot from each by LC-MS to determine the ratio of the desired product to the protodeboronated byproduct.
Cause 2: The Boronic Acid is Inherently Unstable
For many electron-deficient and heteroaromatic substrates, the free boronic acid is simply too reactive to survive the reaction conditions long enough for efficient coupling.[6][11]
Solution: Convert the boronic acid into a more stable derivative that participates in a "slow-release" mechanism. Boronic esters (like pinacol or MIDA esters) and trifluoroborate salts are more resistant to protodeboronation.[1][5] Under the reaction conditions, they slowly hydrolyze to release a low, steady concentration of the active boronic acid, which is immediately consumed in the catalytic cycle, minimizing its decomposition.[12]
Caption: The desired transmetalation step competes directly with the undesired protodeboronation pathway.
-
Esterification:
-
To a round-bottom flask, add the boronic acid (1.0 equiv), pinacol (1.1 equiv), and a solvent like toluene or THF.
-
Heat the mixture to reflux (typically 80-110 °C). If using toluene, a Dean-Stark trap can be used to remove the water byproduct and drive the reaction to completion.[5]
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once complete, cool the mixture and remove the solvent under reduced pressure. The crude pinacol ester is often pure enough to be used directly in the next step.[5]
-
-
Suzuki-Miyaura Coupling:
-
Use the prepared pinacol ester (1.2-1.5 equiv) in place of the boronic acid in your standard Suzuki protocol.
-
A base like K₃PO₄ is often effective with pinacol esters.
-
Note: The hydrolysis of the ester to the boronic acid is a key step, so the reaction will still require a base and often a small amount of water, though strictly anhydrous conditions can also be employed with certain bases like potassium trimethylsilanolate (TMSOK).[11]
-
Cause 3: The Catalytic Cycle is Too Slow
If the rate of the desired cross-coupling is slow, the boronic acid has more time to decompose. Accelerating the catalytic cycle is a powerful strategy to improve the yield.
Solution: Optimize the palladium catalyst and ligand. Highly active catalyst systems can undergo rapid turnover, consuming the boronic acid in the productive pathway before it has a chance to undergo protodeboronation.[1]
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often used to promote challenging couplings. They can accelerate both oxidative addition and reductive elimination. However, recent studies have shown that very bulky ligands can paradoxically promote palladium-catalyzed protodeboronation by favoring the formation of a reactive intermediate that is prone to protonolysis.[13][14][15] Therefore, ligand screening is essential.
-
Catalyst Source: Using a Pd(0) source (like Pd₂(dba)₃) or a pre-catalyst that rapidly forms the active Pd(0) species can help minimize unwanted side reactions that may occur with Pd(II) sources during the induction period.[14]
-
Setup: Prepare a stock solution of your aryl halide and base in the chosen solvent.
-
Array Preparation: In a glovebox, dispense different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos, P(t-Bu)₃, PPh₃) into an array of reaction vials (1-2 mol% Pd, Ligand:Pd ratio typically 2:1).
-
Reaction Initiation: Add the stock solution to each vial, followed by the boronic acid or ester. Seal the array and place it in a heating block.
-
Analysis: Monitor the reactions by LC-MS at set time points (e.g., 1h, 4h, 12h) to find the system that gives the fastest conversion to the desired product with the least byproduct formation.
Cause 4: Sub-Optimal Reaction Conditions
Temperature and solvent choice play a critical role in the rate of protodeboronation.
Solution: Adjust the physical parameters of the reaction.
-
Temperature: Higher temperatures accelerate all reactions, including protodeboronation.[8][11] Run the reaction at the lowest temperature that still provides a reasonable rate for the desired coupling.
-
Solvent: Water is a proton source, so its presence can be detrimental.[8]
-
Anhydrous Conditions: For highly sensitive substrates, using anhydrous solvents (e.g., dry THF, dioxane, toluene) and reagents can significantly suppress protodeboronation.[8][11] Ensure solvents are properly dried and degassed to remove both water and oxygen, as oxygen can deactivate the catalyst.[10]
-
Solvent Polarity: The polarity of the solvent can influence the entire catalytic cycle. Polar aprotic solvents like DMF or dioxane are common, often used with water as a co-solvent to dissolve the inorganic base.[16] However, the role of the solvent can be complex and substrate-dependent, sometimes affecting selectivity in unexpected ways.[17][18] If using a biphasic system, ensure vigorous stirring to maximize interfacial area.[19]
-
References
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- Wikipedia. (n.d.).
- Al-Zoubi, R. M., et al. (2018). The proposed mechanism for protodeboronation of arylboronic acids.
- Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- American Chemical Society. (n.d.).
- Ang, J. H. E., et al. (2021).
- Kaur, S., et al. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal. [Link]
- Kaur, S., et al. (2022). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Israel Journal of Chemistry. [Link]
- So, C. M., et al. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Ang, J. H. E., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society. [Link]
- Denny, J. A., et al. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier. [Link]
- Westcott, S., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Kaur, S., et al. (2022). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
- Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
- Tcyrulnikov, S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters. [Link]
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
- Kabalka, G. W., & Wu, Z. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. [Link]
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
- Vantourout, J. C., et al. (2019). Boron‐reagents unstable towards protodeboronation (according to pH studies by Lloyd‐Jones and co‐workers).
- Clot, E., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society. [Link]
- Sandford, C., et al. (2020). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. [Link]
- HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]
- Organic Chemistry Portal. (n.d.).
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arodes.hes-so.ch [arodes.hes-so.ch]
- 19. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Boronic Acid Homocoupling in Palladium Catalysis
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common and often frustrating side reaction of boronic acid homocoupling in Suzuki-Miyaura and related reactions. As your dedicated support scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) - Quick Diagnostics
This section addresses the most common initial questions regarding boronic acid homocoupling.
Q1: What is boronic acid homocoupling and why is it a problem?
A1: Boronic acid homocoupling is a side reaction where two molecules of your boronic acid starting material react with each other to form a symmetrical biaryl byproduct. This is problematic for several reasons: it consumes your valuable boronic acid, reduces the yield of your desired cross-coupled product, and introduces a byproduct that is often structurally similar to the target molecule, complicating purification.[1]
Q2: I see a significant amount of a symmetrical biaryl in my reaction mixture. What are the most likely causes?
A2: The two primary culprits for boronic acid homocoupling are the presence of dissolved oxygen in your reaction mixture and the use of a Palladium(II) precatalyst.[2] Oxygen can mediate the homocoupling pathway, while Pd(II) sources can directly react with the boronic acid to generate the homocoupled product.
Q3: How can I quickly determine if dissolved oxygen is the cause of my homocoupling problem?
A3: The most straightforward diagnostic is to run two parallel reactions. In the first, use your standard procedure. For the second, employ a rigorous solvent degassing technique, such as the freeze-pump-thaw method, and maintain a strict inert atmosphere. If the homocoupling is significantly reduced in the second reaction, dissolved oxygen is the primary cause.
Q4: Can my choice of palladium catalyst influence the extent of homocoupling?
A4: Absolutely. Pd(II) sources like palladium acetate (Pd(OAc)₂) must be reduced in situ to the active Pd(0) species. This reduction can be promoted by the boronic acid, leading to homocoupling. Using a Pd(0) precatalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a modern Buchwald precatalyst (e.g., G3 or G4), can significantly minimize this side reaction as they do not require this initial reduction step.[2]
Q5: My boronic acid is electron-deficient. Is it more prone to homocoupling?
A5: Yes, electron-deficient arylboronic acids can be more susceptible to homocoupling. This is due to a combination of factors including their electronic properties influencing the transmetalation step.[3]
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to troubleshooting, complete with experimental protocols and the scientific reasoning behind each strategy.
Guide 1: The Role of the Reaction Atmosphere - Eliminating Oxygen
Dissolved oxygen is a primary driver of boronic acid homocoupling. The mechanism involves the oxidation of the active Pd(0) catalyst to a Pd(II) peroxo species, which then facilitates the homocoupling pathway.
Troubleshooting Workflow for Oxygen-Mediated Homocoupling
Caption: Workflow to diagnose and resolve oxygen-mediated homocoupling.
Experimental Protocol 1: Freeze-Pump-Thaw Degassing
This is the most effective method for removing dissolved gases from a solvent.[4][5]
-
Preparation: Place the solvent in a Schlenk flask, ensuring the flask is no more than half full to prevent breakage.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the flask to a high vacuum line and evacuate for 10-15 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You will likely see gas bubbles being released from the liquid as it melts.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases. After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).
Experimental Protocol 2: Inert Gas Sparging
This method is often more practical for larger volumes of solvent.[6]
-
Setup: Place the solvent in a flask equipped with a gas inlet tube that reaches below the solvent surface and a gas outlet.
-
Sparging: Bubble a steady stream of an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes. The inert gas displaces the dissolved oxygen.
-
Maintain Atmosphere: After sparging, maintain a positive pressure of the inert gas over the solvent.
Guide 2: Catalyst and Ligand Selection - A Proactive Approach
Your choice of catalyst and ligand can fundamentally influence the reaction pathways, either favoring the desired cross-coupling or inadvertently promoting homocoupling.
The Palladium Precatalyst: Pd(0) vs. Pd(II)
As mentioned, Pd(II) precatalysts can initiate homocoupling. Modern, well-defined Pd(0) precatalysts, such as the Buchwald G3 and G4 precatalysts, are designed for clean and efficient generation of the active Pd(0) species, which can significantly suppress homocoupling.[2] These precatalysts are air- and moisture-stable, making them convenient to handle.
Competing Catalytic Cycles
Sources
Technical Support Center: Purification of Boronic Acids via Column Chromatography
Welcome to the technical support center for the purification of boronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the chromatographic purification of these versatile synthetic intermediates. As a Senior Application Scientist, my goal is to provide you with not just steps, but the reasoning behind them, grounded in chemical principles and field-proven experience.
Boronic acids are indispensable in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their purification by column chromatography is notoriously challenging.[1][2] Common issues include strong adsorption to the stationary phase, on-column decomposition, and the formation of cyclic anhydrides (boroxines), which can complicate analysis and separation.[3][4][5] This guide offers solutions to these common problems in a direct question-and-answer format.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter.
Q1: My boronic acid is streaking badly on the TLC plate and column. What's happening and how can I fix it?
A1: Streaking is the most common issue and typically points to two primary causes: strong interaction with the silica gel and/or the presence of multiple species in equilibrium.
-
Causality — Interaction with Silica: Silica gel is acidic (pKa ~4.5) and covered with Lewis basic silanol groups (Si-OH). Boronic acids are Lewis acidic and can also act as Brønsted acids. This leads to strong, often irreversible, binding to the silica surface, causing the compound to move slowly and "streak" down the column rather than eluting as a sharp band.[2][6]
-
Causality — Boroxine Formation: Unprotected boronic acids readily undergo dehydration to form cyclic trimeric anhydrides called boroxines.[4] In the presence of trace water (including water adsorbed on the silica surface), an equilibrium exists between the monomeric boronic acid and the trimeric boroxine.[2] These two species have different polarities and interact with silica differently, resulting in a continuous streak as the equilibrium shifts during chromatography.
Solutions:
-
Use a Mobile Phase Modifier: Adding a small amount of a polar, acidic modifier to your eluent can significantly improve peak shape.[1] Acetic acid or formic acid (typically 0.1-1%) can help by protonating the silanol groups on the silica surface, reducing their ability to bind the boronic acid. For very polar compounds, a system like Dichloromethane:Methanol may provide better elution than standard Hexane:Ethyl Acetate systems.[7]
-
Switch to a Different Stationary Phase: If modifying the eluent fails, consider a different stationary phase.
-
Neutral Alumina: Alumina is a good alternative, particularly for moderately polar boronic acids.[1]
-
Reverse-Phase (C18) Silica: For highly polar or water-soluble boronic acids, reverse-phase chromatography using water/acetonitrile or water/methanol gradients can be effective.[2][8] However, be aware that some compounds may still exhibit poor peak shape.[2]
-
-
Convert to a Boronate Ester: This is often the most robust solution. Converting the boronic acid to a more stable derivative, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, masks the reactive B(OH)₂ group.[3][9] These esters are significantly less polar, do not form boroxines, and are much more stable to silica gel chromatography, often eluting with sharp bands.[2][4][10]
Q2: I'm getting very low or zero recovery of my boronic acid from the silica gel column. Where is my compound going?
A2: Poor recovery is usually a consequence of irreversible adsorption or on-column decomposition.
-
Causality — Irreversible Adsorption & Decomposition: The Lewis acidic boron center can coordinate strongly to the Lewis basic sites on the silica surface. This interaction can be so strong that the compound never elutes. Furthermore, this prolonged contact with the acidic silica surface can catalyze protodeboronation—the cleavage of the carbon-boron bond—especially for electron-rich or sterically hindered aryl boronic acids.[6][10] The result is the desired compound being destroyed on the column.
Solutions:
-
Passivate the Silica Gel: You can reduce the activity of the silica gel. One effective method is to pre-treat the silica with boric acid.[11][12] This masks the most active sites on the silica, preventing over-adsorption of boronic esters.[10][12] See Protocol 3 for a detailed procedure.
-
Use a Boronate Ester: As mentioned in A1, converting to a stable ester like a pinacol, MIDA, or 1,1,2,2-tetraethylethylene glycol (Epin) ester is highly recommended.[9][10][13] These derivatives are significantly more stable on silica gel, leading to much higher recoveries.[14]
-
Minimize Contact Time: Use flash chromatography with higher pressure to push the solvent through faster. Avoid letting the column run dry or sit for extended periods with the compound loaded. The goal is to minimize the time the boronic acid spends in contact with the silica.
Q3: I can't see my boronic acid on the TLC plate under a UV lamp. How can I visualize it?
A3: Many boronic acids are not UV-active or have very weak chromophores. Therefore, standard visualization with a 254 nm UV lamp is often ineffective. You must use a chemical stain that reacts specifically with the boronic acid functional group.
-
Causality — Lack of Chromophore: Simple alkyl or aryl boronic acids without additional conjugated systems will not absorb UV light at 254 nm or 366 nm.
Solutions:
-
Alizarin Stain: This is a highly sensitive and selective method. The TLC plate is dipped into a solution of alizarin, which complexes with the boronic acid. The resulting complex emits a bright yellow fluorescence under a 366 nm UV lamp, making the spots easy to see.[15][16][17]
-
Curcumin Stain: Dipping the TLC plate in a curcumin solution produces a red-colored complex with boronic acids and their derivatives, allowing for colorimetric detection.[18][19]
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized. While not specific to boronic acids, it is often effective if other stains are unavailable. Boronic acids will appear as yellow spots on a purple background.
See Protocol 1 for a detailed procedure on TLC analysis and staining.
Q4: My "pure" fractions are showing a complex ¹H NMR spectrum with broad peaks. What could be the cause?
A4: This is a classic sign of boroxine formation.
-
Causality — Monomer-Trimer Equilibrium: As discussed in A1, boronic acids exist in equilibrium with their trimeric boroxine anhydrides.[4] This equilibrium can be slow on the NMR timescale, leading to broadened peaks or the appearance of multiple sets of signals corresponding to both the monomer and the trimer. The exact ratio depends on the concentration, solvent, and amount of residual water.[5]
Solutions:
-
Confirm with a D₂O Shake: Add a drop of D₂O to your NMR tube, shake it vigorously, and re-acquire the spectrum. The B(OH)₂ protons will exchange with deuterium and their signal will disappear. This can help simplify the spectrum and confirm the presence of the boronic acid group.
-
Add a Trace of Water: If you suspect a boroxine is present, adding a small amount of H₂O to the NMR sample can often hydrolyze the anhydride back to the monomeric boronic acid, resulting in a cleaner, sharper spectrum.[2]
-
Purify as a Derivative: The definitive solution is to purify the compound as a boronate ester (e.g., pinacol). These derivatives cannot form boroxines and typically yield very clean NMR spectra.[3]
Frequently Asked Questions (FAQs)
Q1: When should I choose silica gel, alumina, or reverse-phase chromatography?
A1: The choice depends on the properties of your specific boronic acid.
-
Silica Gel: Best for non-polar to moderately polar, stable boronate esters (pinacol, MIDA).[9][10] Use with caution for unprotected boronic acids.
-
Neutral Alumina: A good alternative for moderately polar unprotected boronic acids that show strong adsorption to silica.[1]
-
Reverse-Phase (C18): The preferred choice for polar, water-soluble, or ionizable boronic acids. It is also useful when normal-phase fails to give adequate separation.[2][8]
Q2: What are the best general starting solvent systems for boronic acid chromatography?
A2: Finding the right solvent system is key. The following table provides empirically tested starting points.
| Stationary Phase | Compound Type | Recommended Starting Eluent System | Modifier (if needed) |
| Silica Gel | Boronate Esters (Pinacol, etc.) | Hexane / Ethyl Acetate (e.g., 9:1 to 4:1) | N/A |
| Polar Boronic Acids | Dichloromethane / Methanol (e.g., 20:1 to 10:1)[7] | 0.5% Acetic Acid | |
| Mildly Polar Boronic Acids | Hexane / Acetone | 0.5% Acetic Acid | |
| Neutral Alumina | Boronate Esters | Hexane / Ethyl Acetate | N/A |
| Reverse-Phase (C18) | Polar/Ionic Boronic Acids | Water / Acetonitrile or Water / Methanol (Gradient) | 0.1% Formic Acid or TFA |
Q3: Is it better to purify the boronic acid or its ester derivative (e.g., pinacol ester)?
A3: For ease and reliability of purification, it is almost always better to purify the boronate ester.[3][10]
-
Advantages of Esters: They are generally more stable on silica, not prone to boroxine formation, less polar (making them easier to elute), and often crystalline solids.[2][4] Pinacol esters are stable enough for purification but can often be used directly in subsequent reactions like Suzuki couplings.[3]
-
When to Purify the Acid: You should only purify the unprotected acid if the ester is difficult to form or cleave, or if the free boronic acid is required for the next step and is known to be chromatographically stable.
Q4: How can I modify my silica gel to improve the purification of boronic acid esters?
A4: Pre-treating silica gel with boric acid is a proven method to reduce the loss of boronic esters due to over-adsorption on the column.[11][12] The boric acid effectively passivates the highly active Lewis basic sites on the silica surface. This technique is particularly useful for sensitive or valuable boronic esters.[10] See Protocol 3 for instructions.
Q5: Are there reliable non-chromatographic methods to purify boronic acids?
A5: Yes, and they should be considered before resorting to difficult chromatography.
-
Recrystallization: If your boronic acid is a solid, this is the most effective method to obtain high-purity material.[1]
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., 1M NaOH). The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, and finally, the aqueous layer is acidified to precipitate the pure boronic acid, which is then extracted back into an organic solvent.[7][20]
-
Diethanolamine Adduct Formation: Reacting the crude boronic acid with diethanolamine can precipitate a stable adduct, which can be isolated by filtration. The free boronic acid can then be regenerated by treatment with an acid or by an exchange reaction.[2][6]
Visual Workflow
The following diagram outlines a decision-making process for troubleshooting the purification of a new boronic acid.
Caption: Troubleshooting flowchart for boronic acid purification.
Key Protocols
Protocol 1: Standard TLC Analysis of Boronic Acids with Alizarin Stain
-
Prepare Stain Solution: Dissolve alizarin in acetone to make a ~1 mM solution (a pinch of solid in ~50 mL of acetone is usually sufficient). The solution should be pale yellow.
-
Spot TLC Plate: Dissolve a small amount of your crude and reference materials in a suitable solvent (e.g., methanol, ethyl acetate) and spot onto a standard silica gel TLC plate.
-
Develop Plate: Elute the TLC plate using your chosen solvent system.
-
Dry Plate: After development, remove the plate and dry it completely with a heat gun or in an oven.
-
Stain: Briefly dip the dried TLC plate into the alizarin solution for 1-2 seconds.[16] Do not leave it submerged.
-
Visualize: Allow the plate to air dry. The background will turn pink.[16] Observe the plate under a 366 nm UV lamp. Boronic acids will appear as bright yellow-orange fluorescent spots.[15][17]
Protocol 2: Flash Chromatography of a Boronic Acid Pinacol Ester
-
Select Solvent System: Based on TLC analysis (Rf of ~0.25-0.35), prepare an appropriate eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Pack Column: Dry pack a column with silica gel, then flush with the eluent.
-
Load Sample: Dissolve the crude boronate ester in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elute: Run the column using positive pressure (flash chromatography). Collect fractions and monitor by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified boronate ester.
Protocol 3: Preparation and Use of Boric Acid-Treated Silica Gel[11][12]
-
Prepare Boric Acid Solution: Prepare a solution of boric acid in methanol (e.g., 10 g of boric acid in 100 mL of methanol).
-
Impregnate Silica: In a round-bottom flask, add the desired amount of silica gel. Add the boric acid solution until a stirrable slurry is formed.
-
Evaporate Solvent: Remove the methanol on a rotary evaporator until a free-flowing powder is obtained. Further dry the silica gel under high vacuum to remove all traces of solvent.
-
Pack and Run Column: Use the boric acid-treated silica gel as you would normal silica gel for column chromatography. This stationary phase is particularly effective for purifying boronic acid pinacol esters (ArBpin) that are prone to decomposition or adsorption.[12]
References
- D. G. Hall, J.-Y.
- ResearchGate, How to purify boronic acids/boron
- ResearchGate, Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin, 2005. URL
- Wageningen University & Research, Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. URL
- BenchChem, A Comparative Guide to Boronic Acid Affinity Columns for Glycoprotein Enrichment, 2025. URL
- Chem-Station, Protecting Groups for Boronic Acids, 2016. URL
- Royal Society of Chemistry, A simple and effective colorimetric technique for the detection of boronic acids and their deriv
- American Chemical Society, Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions, Organic Letters, 2022. URL
- Amerigo Scientific, Boronic Acids and Deriv
- Organic Syntheses, Preparation of MIDA Anhydride and Reaction with Boronic Acids, 2011. URL
- Sigma-Aldrich, Boronic Acids & Deriv
- Organic Chemistry Portal, Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions, 2022. URL
- ResearchGate, A simple and effective colorimetric technique for the detection of boronic acids and their deriv
- ResearchGate, Can I remove boronic acid using Work up process?, 2016. URL
- Reddit, HELP: Purifying boronic acids sucks, r/OrganicChemistry, 2023. URL
- Oxford Academic, A Facile Chromatographic Method for Purification of Pinacol Boronic Esters, Chemistry Letters, 2012. URL
- ACS Publications, Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions, Organic Letters, 2022. URL
- Google Patents, Process for purification of boronic acid and its deriv
- Wiley-VCH, Structure, Properties, and Preparation of Boronic Acid Deriv
- Chemistry Stack Exchange, Challenging purific
- Waters Corporation, Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System, 2023. URL
- ResearchGate, A Facile Chromatographic Method for Purification of Pinacol Boronic Esters, 2012. URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Boronic Acids & Derivatives [sigmaaldrich.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. orgsyn.org [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. research.wur.nl [research.wur.nl]
- 18. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Improving the Stability of Boronic Acids with Diethanolamine Adducts
Welcome to the technical support center for the stabilization of boronic acids using diethanolamine. This guide is designed for researchers, chemists, and drug development professionals who utilize boronic acids in their synthetic workflows. Here, we address common challenges and questions related to the handling, stability, and application of boronic acid diethanolamine adducts, providing field-proven insights and detailed protocols to ensure the success of your experiments.
Introduction: The Challenge of Boronic Acid Instability
Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Despite their versatility, many boronic acids suffer from inherent instability. They are prone to decomposition pathways such as oxidation, protodeboronation, and, most commonly, dehydration to form cyclic trimeric anhydrides known as boroxines.[1][3] This instability complicates storage, compromises reaction stoichiometry, and can lead to inconsistent experimental results.[1][4]
A highly effective, practical, and cost-efficient solution to this problem is the formation of a stable adduct with diethanolamine (DEA). This process yields a 2,8-dioxa-5-aza-1-borabicyclo[3.3.0]octane, commonly referred to as a DABO boronate.[1] These adducts are typically air-stable, crystalline solids that are easy to handle, purify, and store for extended periods without noticeable degradation, offering a robust alternative to their labile boronic acid counterparts.[1][5][6]
Frequently Asked Questions (FAQs)
Q1: What exactly is a boronic acid diethanolamine adduct?
A boronic acid diethanolamine adduct, or DABO boronate, is a stable, bicyclic structure formed by the condensation reaction between a boronic acid and diethanolamine.[1] In this structure, the boron atom becomes tetracoordinate and sp³-hybridized, forming a zwitterionic boronate complex.[5][7] This structural change is key to its enhanced stability.
Caption: Unstable boronic acid vs. stable DABO boronate structure.
Q2: What makes the diethanolamine adduct so much more stable?
The enhanced stability of the DABO boronate arises from two primary factors:
-
Structural Rigidity: The formation of the bicyclic cage structure prevents the intermolecular dehydration that leads to boroxine formation.
-
Tetracoordinate Boron: The boron atom in the adduct is sp³-hybridized and part of a stable, tetracoordinate "ate" complex.[7] This configuration is less susceptible to oxidation and protodeboronation compared to the electron-deficient, sp²-hybridized boron in the free boronic acid, which has a vacant p-orbital.[8][9]
The result is a crystalline, bench-stable solid that can often be stored in air for months without decomposition.[1]
Q3: How do I prepare a diethanolamine adduct?
The synthesis is remarkably simple and efficient, typically proceeding in high yield at room temperature without the need for inert atmosphere conditions.[1][6]
Experimental Protocol: General Synthesis of a DABO Boronate
-
Dissolution: To a flask containing the boronic acid (1.0 equiv.), add a suitable solvent such as dichloromethane (DCM) or ethyl acetate. Stir to create a suspension or solution.[1]
-
Addition of Diethanolamine: Add diethanolamine (1.0 equiv.) to the stirring mixture via syringe or pipette.[6]
-
Precipitation: A precipitate, the DABO boronate, will often begin to form within minutes. The mixture may briefly become clear before the solid crashes out.[6]
-
Stirring: Allow the mixture to stir at room temperature for 20-60 minutes to ensure complete conversion.
-
Isolation: Isolate the pure, solid product by vacuum filtration, washing with the solvent used for the reaction.[1] The product can then be dried under vacuum. In most cases, no further purification is necessary.
Q4: How can I confirm the formation of the adduct?
You can confirm the formation of the DABO boronate using standard analytical techniques:
-
NMR Spectroscopy: In ¹H NMR, you will observe characteristic peaks for the diethanolamine backbone protons, typically multiplets around 2.8-4.0 ppm.[1] ¹¹B NMR is also highly informative; the signal will shift significantly to indicate the change from a trigonal (sp²) to a tetrahedral (sp³) boron environment.
-
Infrared (IR) Spectroscopy: Look for the appearance of a broad N-H stretch, typically around 3100 cm⁻¹.[1]
-
Melting Point: The crystalline adduct will have a sharp and distinct decomposition or melting point, which is often much higher than the parent boronic acid.[1]
Q5: Can I use the diethanolamine adduct directly in a Suzuki-Miyaura coupling?
Yes. This is one of the major advantages of DABO boronates. They are competent coupling partners in Suzuki-Miyaura reactions and can often be used directly without a separate deprotection step.[1][10]
The key requirement is the presence of a protic co-solvent, such as water or an alcohol, in the reaction mixture.[1] The base and protic solvent facilitate the in situ hydrolysis of the adduct back to the active boronic acid, which can then participate in the catalytic cycle.[1][3]
Caption: Workflow for using DABO boronates directly in cross-coupling.
Q6: How do I get my free boronic acid back from the adduct?
If the free boronic acid is required, the adduct can be easily deprotected. The most common method is a two-step process involving transesterification followed by a mild acidic workup.[7][11]
Experimental Protocol: Deprotection of a DABO Boronate
-
Suspension: Suspend the DABO boronate (1.0 equiv.) in a non-polar solvent like diethyl ether.[11]
-
Acidification: Add a mild aqueous acid, such as 0.1 M HCl, to the suspension and stir vigorously.[11] The diethanolamine is protonated and partitions into the aqueous layer, releasing the free boronic acid into the organic layer.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting adduct is fully consumed (typically 20-30 minutes).[11]
-
Extraction: Separate the layers. Extract the aqueous layer with fresh organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the free boronic acid.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The adduct fails to precipitate or forms an oil. | 1. High Solubility: The adduct may be too soluble in the chosen solvent. 2. Steric Hindrance: Boronic acids with bulky ortho-substituents may resist adduct formation.[1] 3. Impurities: Impurities in the starting boronic acid can inhibit crystallization. | 1. Try a less polar solvent (e.g., switch from DCM to hexane/ethyl acetate mixture). Cool the mixture to induce precipitation. If it remains an oil, attempt to triturate with a non-polar solvent like hexane.[4] 2. Unfortunately, highly hindered boronic acids may not be suitable for DEA protection. Consider alternative stabilizing groups like MIDA or pinacol esters.[3] 3. Purify the starting boronic acid before attempting adduct formation. |
| Low yield or no reaction in Suzuki coupling. | 1. Insufficient Hydrolysis: The reaction conditions may be too anhydrous, preventing the in situ release of the active boronic acid.[1] 2. Base Incompatibility: The chosen base may not be strong enough to facilitate hydrolysis and transmetalation. 3. Catalyst Deactivation: Liberated diethanolamine can potentially coordinate to the palladium center, though this is not always detrimental.[5] | 1. Ensure a protic co-solvent (e.g., water, isopropanol) is included in the reaction mixture. A ratio of 5:1 to 10:1 organic solvent to water is a good starting point.[3] 2. Use a sufficiently strong base like K₃PO₄ or Cs₂CO₃. 3. If catalyst inhibition is suspected, consider using a higher catalyst loading or switching to a more robust ligand/precatalyst system. |
| Protodeboronation is still a significant side reaction. | 1. Harsh Conditions: The reaction temperature may be too high or the base too strong, accelerating the decomposition of the in situ generated boronic acid. 2. Slow Coupling: If the cross-coupling partner is unreactive (e.g., an aryl chloride), the boronic acid may decompose before it can couple. | 1. Attempt the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C). 2. Use a more active palladium catalyst/ligand combination (e.g., SPhos, XPhos) designed for challenging substrates to accelerate the productive coupling pathway over the decomposition pathway.[3] |
| Difficulty regenerating the free boronic acid. | 1. Incomplete Hydrolysis: The acidic workup may be insufficient to fully break down the adduct. 2. Emulsion Formation: The presence of diethanolamine salts can sometimes lead to emulsions during extraction. 3. Product Instability: The regenerated boronic acid may be unstable to the workup conditions or during concentration. | 1. Allow for a longer stirring time with the aqueous acid or use a slightly more concentrated acid solution. 2. Add brine during the workup to help break the emulsion. 3. Avoid excessive heating during solvent removal. If the boronic acid is known to be highly unstable, use it immediately in the next step without full isolation. |
References
- Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health (NIH). [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (NIH). [Link]
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Institutes of Health (NIH). [Link]
- Exploiting the Physical Properties of Diethanolamine Boronic Esters for Process Improvements in AZD5718.
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
- Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]
- Synthesis and Application of Boronic Acid Deriv
- HELP: Purifying boronic acids sucks. Reddit. [Link]
- Theoretical Coupling and Stability of Boronic Acid Adducts with C
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
- Analytical Methods - Toxicological Profile for Boron. NCBI Bookshelf. [Link]
- Theoretical Coupling and Stability of Boronic Acid Adducts with C
- Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
- How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Chemistry Stack Exchange. [Link]
- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [Link]
Sources
- 1. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Challenges in Purifying Boronic Acid Esters
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common challenges encountered during the purification of boronic acid esters from reaction mixtures. Drawing from established protocols and field-proven insights, this resource aims to be a self-validating system to enhance the purity and yield of your target compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and offering step-by-step protocols for resolution.
Issue 1: Low or No Recovery from Silica Gel Chromatography
Question: I'm running a silica gel column, but my boronic acid pinacol ester (Bpin) is either not eluting or the recovery is extremely low. My TLC plate shows significant tailing or the spot remains at the baseline. What's happening?
Answer: This is a frequently observed problem stemming from the interaction between the boronic acid ester and the silica gel stationary phase.[1][2] There are two primary causes:
-
Lewis Acid-Base Interaction: The boron atom in the boronic ester is Lewis acidic, while the silanol groups (Si-OH) on the surface of the silica gel are Lewis basic. This interaction leads to strong adsorption of the boronic ester onto the silica, preventing its elution with non-polar solvents.[1]
-
On-Column Hydrolysis: The acidic nature of the silica gel surface can catalyze the hydrolysis of the boronic acid ester back to the more polar boronic acid.[1] This newly formed boronic acid will have a very high affinity for the silica gel and will not elute under typical non-polar conditions.[1]
Solutions & Optimization Protocols
To mitigate the issues of strong adsorption and on-column hydrolysis, deactivating the silica gel is a highly effective strategy.
A. Triethylamine (NEt₃) Wash:
-
Prepare a slurry of your silica gel in the desired non-polar eluent (e.g., hexanes/ethyl acetate mixture).
-
Add a small amount of triethylamine (typically 0.1-1% v/v of the total solvent volume) to the slurry.
-
Gently stir the slurry for 15-20 minutes. This allows the triethylamine to cap the acidic silanol groups.
-
Pack the column with the treated silica gel slurry.
-
Equilibrate the column with the eluent containing the same concentration of triethylamine before loading your sample.
B. Boric Acid Impregnation:
Treating the silica gel with boric acid can suppress the undesired adsorption of pinacol esters, leading to better recovery.[1][3]
-
Prepare a solution of boric acid in a suitable solvent (e.g., methanol).
-
Add this solution to your dry silica gel and mix thoroughly to ensure even coating.
-
Remove the solvent under reduced pressure until the silica gel is a free-flowing powder.
-
Activate the boric acid-impregnated silica gel by heating it in an oven before use.
If deactivation of silica gel is insufficient, consider using a different stationary phase.
-
Neutral Alumina: For less polar boronic acid esters, neutral alumina can be an excellent alternative to silica gel.[4] It has a less acidic surface, reducing the likelihood of hydrolysis and strong adsorption.
-
Celite Plug: For removing baseline impurities, a short plug of Celite can be used for rapid filtration, minimizing the contact time between your compound and the stationary phase.[1]
Issue 2: Product Decomposition or Hydrolysis During Purification
Question: My NMR analysis of the "purified" boronic acid ester shows the presence of the corresponding boronic acid. How can I prevent this hydrolysis during purification?
Answer: Boronic acid esters, particularly pinacol esters, are susceptible to hydrolysis in the presence of water, alcohols, or under acidic or basic conditions, which are often encountered during aqueous workups and chromatography.[1][5]
Solutions & Optimization Protocols
-
Glassware and Solvents: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents for both the reaction and the purification steps.
-
Inert Atmosphere: If your boronic acid ester is particularly sensitive, perform all manipulations, including workup and chromatography, under an inert atmosphere of nitrogen or argon.
Instead of a traditional aqueous workup, consider filtering the reaction mixture through a plug of Celite or silica gel to remove solid byproducts. This minimizes the exposure of your product to water.
Issue 3: Co-elution with Boroxine Impurities
Question: I am observing impurities in my purified boronic acid ester that I suspect are boroxines. How are these formed and how can I remove them?
Answer: Boroxines are six-membered cyclic anhydrides formed by the dehydration of three boronic acid molecules.[6][7][8] This process is reversible and can be driven by heat or the use of a dehydrating agent.[6][9] The equilibrium between the boronic acid and the boroxine can complicate purification, as they may have similar polarities.[8]
Solutions & Optimization Protocols
-
Dissolve the impure boronic acid ester in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic solution with a small amount of water or a saturated aqueous solution of sodium bicarbonate. This will hydrolyze the boroxine back to the boronic acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and concentrate it under reduced pressure.
This procedure can convert the boroxine impurity into the corresponding boronic acid, which can then be more easily separated from the desired boronic acid ester by chromatography due to their differing polarities.
Frequently Asked Questions (FAQs)
Q1: Can I use reverse-phase chromatography to purify my boronic acid ester?
A1: While possible, reverse-phase chromatography (e.g., with a C18 column) can be challenging for boronic acids and their esters.[10][11] Many boronic acids streak or adhere to the stationary phase.[10] Furthermore, the aqueous mobile phases used in reverse-phase HPLC can lead to the hydrolysis of boronic acid esters.[5] If you must use reverse-phase, consider using a buffered mobile phase to control the pH and minimize hydrolysis.
Q2: Are there alternative purification methods to chromatography?
A2: Yes, several other techniques can be effective:
-
Recrystallization: If your boronic acid ester is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[4] Common solvents include mixtures of hexanes and ethyl acetate, or diethyl ether.[12]
-
Distillation: For volatile, low-molecular-weight boronic acid esters, distillation under reduced pressure can provide excellent purity.[13]
-
Acid/Base Extraction: This technique is more applicable to the purification of boronic acids themselves. The acidic nature of boronic acids allows them to be extracted into an aqueous basic solution (e.g., NaOH).[14][15] The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid.[14][15]
-
Derivatization: In some cases, converting the boronic acid or ester to a more stable derivative can facilitate purification. For example, reaction with diethanolamine can form a crystalline adduct that can be isolated and then hydrolyzed back to the boronic acid.[10][16][17]
Q3: How can I protect my boronic acid functionality during a multi-step synthesis to avoid purification issues later on?
A3: Using a protecting group for the boronic acid can prevent undesired side reactions and simplify purification. Pinacol (pin) esters are the most common protecting group due to their stability in column chromatography and their reactivity in subsequent reactions like the Suzuki-Miyaura coupling.[3] Other protecting groups, such as MIDA (N-methyliminodiacetic acid) esters and diaminonaphthalene (dan) amides, offer enhanced stability under various conditions.[3] Some novel protecting groups, like 1,1,2,2-tetraethylethylene glycol esters (Epin), have been developed to be more stable on silica gel.[18]
Q4: My boronic acid ester is an oil and cannot be recrystallized. What are my options?
A4: For oily products, chromatography is the most common purification method. If standard silica gel chromatography is problematic, refer to the troubleshooting guide above for strategies like deactivating the silica gel or using alternative stationary phases like neutral alumina.[4] Distillation is also a viable option if the compound is sufficiently volatile.[13]
Visualization of Purification Workflow
Below is a generalized workflow for the purification of boronic acid esters, highlighting key decision points.
Caption: Decision workflow for purifying boronic acid esters.
Data Summary
Table 1: Common Purification Techniques and Applicability
| Purification Method | Best Suited For | Key Considerations |
| Silica Gel Chromatography | Most non-polar to moderately polar boronic acid esters. | Potential for strong adsorption and hydrolysis. Deactivation may be necessary.[1][2] |
| Neutral Alumina Chromatography | Less polar boronic acid esters. | Good alternative to silica gel to avoid acidic conditions.[4] |
| Recrystallization | Crystalline solid boronic acid esters. | Highly effective for achieving high purity.[4][12] |
| Distillation | Volatile, low-molecular-weight boronic acid esters. | Requires thermal stability of the compound.[13] |
| Acid/Base Extraction | Primarily for purifying the parent boronic acids. | Can be used to remove non-acidic impurities.[14][15] |
| Derivatization | When direct purification is difficult. | Adds extra synthetic steps.[10][16][17] |
References
- M. K. Iovine, P. M., & Korich, A. L. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Dalton Transactions, 39(6), 1423–1431.
- Wikipedia. (n.d.). Boroxine.
- Tokunaga, N., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry Letters, 31(10), 1032-1033.
- Rao, N. Z., Larkin, J., & Bock, C. (2011). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. The Journal of Physical Chemistry A, 115(29), 8347–8359.
- Khan, R. A. (2016, July 18). How to purify boronic acids/boronate esters?
- Organic Syntheses. (n.d.). Boronic esters.
- SK. (2016, May 9). Protecting Groups for Boronic Acids.
- Ishihara, K., & Yamamoto, H. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Heterocycles, 87(5), 989-1020.
- Ohmura, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3546–3550. [Link]
- Hall, D. G., et al. (2025). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. Angewandte Chemie. [Link]
- Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]
- Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. [Link]
- Mancini, R. S., Lee, J. B., & Taylor, M. S. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 14(44), 10469-10481. [Link]
- ResearchGate. (2025, August 9).
- Reddit. (2017, December 19). Purification of boronic acids? r/chemistry. [Link]
- Reddit. (2024, August 18).
- ResearchGate. (2024, May 23).
- ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?[Link]
- Royal Society of Chemistry. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols.
- Burke, M. D., & Gillis, E. P. (2015). Protecting groups for boronic acids. U.S. Patent No. 9,085,590 B2. Washington, DC: U.S.
- Chemistry Stack Exchange. (2025, November 8).
- Deshmukh, et al. (2005). Process for purification of boronic acid and its derivatives.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
- G. A. Molander, & D. E. P. Ramirez. (2012). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of organic chemistry, 77(24), 11353–11359. [Link]
- Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis.
- Senn, C., et al. (2014). Process for the preparation of boronic acid intermediates. U.S.
- European Patent Office. (2022). SYNTHESIS OF BORONIC ESTER AND ACID COMPOUNDS. EP 4008721 A1. [Link]
- Wikipedia. (n.d.). Boronic acid.
- Chen, Y., et al. (2013). Synthesis of boronic esters and boronic acids using grignard reagents.
- Leny, F., & Melaimi, M. (2023).
- ACS Publications. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
- Wiley-VCH. (n.d.). Supporting Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boroxine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. reddit.com [reddit.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. reddit.com [reddit.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 16. reddit.com [reddit.com]
- 17. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mastering Air-Sensitive Suzuki-Miyaura Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Suzuki-Miyaura reactions. As a Senior Application Scientist, I've designed this guide to address the common challenges encountered when working with air-sensitive reagents in this powerful cross-coupling reaction. This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve consistent and high-yielding results.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific problems you might encounter during your Suzuki-Miyaura reactions and provides actionable solutions based on established chemical principles.
Q1: My Suzuki-Miyaura reaction is resulting in a low yield or failing completely. What are the likely causes related to air sensitivity?
Low yields are a frequent issue and can often be traced back to the degradation of air-sensitive components in your reaction. The primary culprits are often oxygen and moisture.
Possible Causes and Solutions:
-
Catalyst Decomposition: The active Pd(0) catalyst is susceptible to oxidation by dissolved oxygen in your solvent, leading to the formation of inactive palladium black.[1][2] Similarly, phosphine ligands, which are crucial for stabilizing the palladium catalyst, can be readily oxidized.[3]
-
Solution: Ensure your reaction is conducted under a strictly inert atmosphere. This can be achieved using a glovebox or by employing Schlenk line techniques.[4][5] Thoroughly degas all solvents prior to use. Common methods include sparging with an inert gas (nitrogen or argon) for an extended period or using the freeze-pump-thaw technique for more rigorous oxygen removal.[3][6]
-
-
Boronic Acid Degradation: Boronic acids can be unstable in the presence of air and moisture.[7][8] Two common degradation pathways are:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which is often accelerated by water and strong bases.[1][8]
-
Oxidation: The conversion of the boronic acid to an alcohol or phenol.[8]
-
Solution: Use high-purity, dry boronic acids. If you suspect degradation, consider using a freshly opened bottle or purifying the existing stock. To minimize protodeboronation, you can switch to anhydrous conditions or use milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1] Alternatively, using more stable boronic acid derivatives like pinacol esters or MIDA boronates can be highly effective.[3][9][10]
-
-
Homocoupling of Boronic Acids: The presence of oxygen can promote the unwanted self-coupling of two boronic acid molecules.[1][11]
-
Solution: Rigorous deoxygenation of the reaction mixture is critical. If using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes be accompanied by homocoupling if not properly controlled.[11]
-
Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction flask. What does this indicate and how can I prevent it?
The formation of palladium black is a clear visual indicator of catalyst decomposition. This happens when the Pd(0) catalyst aggregates and precipitates out of the solution, rendering it inactive.
Primary Cause:
-
Exposure to Oxygen: The most common reason for palladium black formation is the presence of oxygen in the reaction system.[11]
Preventative Measures:
-
Robust Inert Atmosphere: As emphasized before, maintaining a robust inert atmosphere is non-negotiable. Ensure all glassware is oven-dried to remove adsorbed moisture and cooled under a stream of inert gas.[12][13]
-
Proper Ligand Selection: Use an appropriate phosphine ligand that can effectively stabilize the Pd(0) species. Bulky, electron-rich ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), are often very effective at preventing catalyst decomposition.[1]
Q3: My results are inconsistent from one run to the next, even when I follow the same procedure. Could air sensitivity be the cause?
Inconsistent results are a classic sign of uncontrolled variables, with air and moisture being frequent culprits in Suzuki-Miyaura reactions.[8]
Troubleshooting Inconsistency:
-
Standardize Your Inerting Technique: Ensure your method for creating an inert atmosphere is reproducible. If using a Schlenk line, perform a consistent number of vacuum/backfill cycles (typically three) for your reaction flask.[4][14][15] If using a glovebox, monitor the oxygen and moisture levels to ensure they are within the acceptable range for your reaction.[16][17][18]
-
Reagent Storage and Handling: Store air-sensitive reagents, particularly phosphine ligands and palladium catalysts, in a desiccator or a glovebox.[3] Use fresh, high-purity solvents and ensure bases are anhydrous if the reaction requires it.[1]
-
Solvent Deoxygenation Time: Standardize the duration of solvent sparging. Insufficient deoxygenation can leave residual oxygen, leading to variability. The table below provides general guidelines for sparging.
| Solvent Volume (mL) | Recommended Minimum Sparging Time (minutes) |
| 10 | 15-20 |
| 50 | 30-45 |
| 250 | 60-90 |
| 1000 | > 120 |
Note: These are general guidelines. The optimal time can vary based on the solvent and the efficiency of your sparging setup.
Frequently Asked Questions (FAQs)
This section covers fundamental questions about handling air-sensitive reagents in the context of Suzuki-Miyaura chemistry.
Q1: What are the most critical air-sensitive reagents in a Suzuki-Miyaura reaction?
The three main components that require careful handling under an inert atmosphere are:
-
The Palladium Catalyst: Particularly Pd(0) complexes, which are readily oxidized.[2]
-
Phosphine Ligands: These are prone to oxidation, which can compromise their ability to stabilize the catalyst.[3]
-
Boronic Acids/Esters: While generally more stable than organolithium or Grignard reagents, they can still degrade via oxidation and protodeboronation.[7][8]
Q2: What is the difference between using a glovebox and a Schlenk line, and which should I choose?
Both techniques are designed to create an inert atmosphere, but they have different advantages.
-
Glovebox: A sealed chamber filled with an inert gas, allowing for the manipulation of reagents in an oxygen- and moisture-free environment.[13][15]
-
Schlenk Line: A dual-manifold system that allows for the evacuation of air from glassware and backfilling with an inert gas.[14][15]
The choice depends on the scale of your work and the resources available. For routine synthesis and handling of multiple sensitive reagents, a glovebox is often preferred. For individual reactions and smaller-scale work, a Schlenk line is a very effective tool.
Q3: Can you provide a basic protocol for setting up a Suzuki-Miyaura reaction under an inert atmosphere using a Schlenk line?
Certainly. Here is a generalized step-by-step protocol:
Experimental Protocol: Suzuki-Miyaura Reaction Setup via Schlenk Line
-
Glassware Preparation: Oven-dry all glassware (e.g., round-bottom flask, condenser) and a magnetic stir bar overnight at >125 °C.[12][13]
-
Assembly and Inerting: Assemble the hot glassware and immediately connect it to the Schlenk line. Perform at least three cycles of evacuating the flask under vacuum and backfilling with high-purity nitrogen or argon.[4][14]
-
Addition of Solids: Under a positive flow of inert gas, add your solid reagents (aryl halide, boronic acid/ester, base, and palladium pre-catalyst/ligand).
-
Solvent Deoxygenation: Separately, deoxygenate your reaction solvent by sparging with an inert gas for an appropriate amount of time (see table above).
-
Solvent Transfer: Using a dry, nitrogen-flushed syringe, transfer the degassed solvent to the reaction flask.[12][21]
-
Reaction Execution: If heating is required, attach a condenser (also under an inert atmosphere) and heat the reaction mixture in an oil bath for the desired time.[22]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by carefully taking aliquots using a purged syringe.
Q4: How do I properly degas my solvents?
There are two primary methods for degassing solvents:
-
Sparging: This involves bubbling a fine stream of inert gas (nitrogen or argon) through the solvent for an extended period.[3] This is a simple and effective method for most applications.
-
Freeze-Pump-Thaw: This is a more rigorous method for removing dissolved gases.
-
Place the solvent in a flask connected to a Schlenk line.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once frozen, open the flask to the vacuum line to remove the gases above the solid solvent.
-
Close the flask to the vacuum and thaw the solvent.
-
Repeat this cycle at least three times.[6]
-
Visualizing the Workflow
To better understand the process, here are some diagrams illustrating key concepts and workflows.
Diagram 1: Troubleshooting Low Yield in Suzuki-Miyaura Reactions
A decision tree for troubleshooting low yields.
Diagram 2: Experimental Workflow for an Air-Sensitive Suzuki-Miyaura Reaction
A typical workflow for setting up the reaction.
References
- Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Various Authors. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- An Illustrated Guide to Schlenk Line Techniques. (2023, January 29). ACS Publications.
- Denmark, S. E., & Smith, R. C. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 137(37), 12096–12109.
- Various Authors. (2019). Oxygen‐Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition. ResearchGate.
- MIT. (n.d.). Handling air-sensitive reagents AL-134.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Various Authors. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? ResearchGate.
- Berry Group. (2019, November 1). Section 5.2 Title: Schlenk Techniques.
- The Schlenk Line Survival Guide. (n.d.).
- Mathew, T., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Berry Group. (2019, January 17). Section 5.21 Title: Glovebox Use.
- Various Authors. (2015). Oxygen-Promoted Suzuki-Miyaura Reaction for Efficient Construction of Biaryls. ResearchGate.
- White Rose Research Online. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
- ACS Publications. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education.
- Various Authors. (2013). Facile palladium catalyzed Suzuki–Miyaura coupling in air and water at ambient temperature. ResearchGate.
- Chinese Chemical Society. (2022, March 29). Catalyst-Dependent Direct and Deoxygenative Coupling of Alcohols by Convergent Paired Electrolysis. CCS Chemistry.
- National Institutes of Health. (n.d.). Metallaphotoredox-enabled deoxygenative arylation of alcohols. PMC.
- Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros.
- ACS Publications. (2020). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
- Enabling Deoxygenative C(sp2)-C(sp3) Cross-Coupling for Parallel Medicinal Chemistry. (n.d.). ACS Publications.
- Kernels and Cats. (2024, June 10). Part 2: Performing Reactions.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Various Authors. (2021). An Old Dog with New Tricks: Enjoin Wolff–Kishner Reduction for Alcohol Deoxygenation and C–C Bond Formations. ResearchGate.
- Macmillan Group. (2023, March 28). Expedient Access to Underexplored Chemical Space: Deoxygenative C(sp3)–C(sp3) Cross-Coupling.
- Chemistry Stack Exchange. (2021, March 5). Why is the Suzuki coupling done under inert atmosphere?
- SupremeScience. (2014, September 17). How to Use a Glove Box. YouTube.
- Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? r/chemistry.
- EPFL. (n.d.). Glove box.
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.
- RISE Catalysis Center. (2020, April 23). Glovebox Manual.
- University of Windsor. (n.d.). Glove Boxes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Kernels and Cats [kaligulaarmblessed.github.io]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. web.mit.edu [web.mit.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 15. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 16. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 17. epfl.ch [epfl.ch]
- 18. uwindsor.ca [uwindsor.ca]
- 19. mscore.web.unc.edu [mscore.web.unc.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ehs.umich.edu [ehs.umich.edu]
- 22. fishersci.se [fishersci.se]
effect of base selection on Suzuki coupling reaction rate
Troubleshooting Guide & FAQs: The Critical Role of the Base in Reaction Rate and Success
Welcome to our dedicated technical support center for Suzuki-Miyaura coupling reactions. This guide is tailored for researchers, scientists, and professionals in drug development who are navigating the intricacies of this powerful C-C bond-forming reaction. Here, we will dissect one of the most pivotal, and often underestimated, parameters governing the reaction's success: the selection of the base. An improper choice of base can be the root cause of sluggish reaction rates, diminished yields, and the emergence of undesirable byproducts. This resource offers in-depth, experience-driven insights and actionable troubleshooting strategies to empower you to conquer these challenges in your own research.
The Multifaceted Role of the Base in the Suzuki Coupling Catalytic Cycle
The function of the base in a Suzuki coupling reaction is far more nuanced than simple proton abstraction. Its foremost and rate-influencing role is to activate the organoboron species, which is typically a boronic acid. This is achieved by forming a more nucleophilic borate complex.[1][2][3] This "ate" complex is then primed to undergo the critical transmetalation step with the palladium catalyst.[1][2][3] Consequently, the choice of base directly dictates the efficiency of this key step and the overall velocity of the reaction.
Beyond this primary function, the base also plays a crucial role in regenerating the active Pd(0) catalyst during the reductive elimination phase.[4] The nature of the base can also impact the stability of the palladium catalyst and various intermediates throughout the catalytic cycle.
Figure 1: A simplified representation of the Suzuki coupling catalytic cycle, emphasizing the critical role of the base in the activation of the boronic acid for the transmetalation step.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is either very slow or has stalled completely. Could the base be the problem?
A1: Unquestionably. The selection and concentration of the base are paramount to the reaction's kinetics. A base that is too weak may not generate the borate intermediate at a sufficient rate, leading to a sluggish or stalled reaction. Conversely, an overly strong base can promote catalyst decomposition or other unwanted side reactions.
Troubleshooting Steps:
-
Assess the Base Strength: For many conventional Suzuki couplings, inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are highly effective. However, if your substrates are electronically challenging (e.g., electron-deficient aryl halides or electron-rich boronic acids), a more potent base may be required.
-
Solubility is Key: The base must possess some degree of solubility in the reaction medium to be effective. In biphasic systems like toluene/water, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can be employed to enhance the solubility and efficacy of an inorganic base.
-
Systematic Base Screening: If your initial choice of base proves ineffective, it is highly recommended to screen a diverse panel of bases with varying strengths and properties.[5][6]
Q2: I'm observing a significant amount of protodeboronation of my boronic acid. What steps can I take to minimize this?
A2: Protodeboronation, the cleavage of the C-B bond, is a prevalent side reaction, especially with heteroaromatic or sterically encumbered boronic acids.[7] This undesired reaction is often accelerated by the presence of a strong base and water.[7]
Mitigation Strategies:
-
Opt for a Milder Base: Transition to a less aggressive base. For instance, if you are currently using a strong base like sodium hydroxide (NaOH), consider switching to potassium carbonate (K₂CO₃) or an even milder option like potassium phosphate (K₃PO₄).
-
Anhydrous Conditions: While many Suzuki couplings are robust enough to tolerate water, minimizing its presence can significantly curtail the rate of protodeboronation. The use of anhydrous solvents and reagents is a prudent measure.
-
Utilize Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more resilient to protodeboronation compared to their corresponding boronic acids.[4]
Q3: My reaction is producing a complex mixture of byproducts. Could the base be the underlying cause?
A3: Indeed. An ill-suited base can instigate a variety of side reactions. Potent bases, particularly hydroxides, can trigger the degradation of sensitive functional groups on your substrates or catalyst ligands. They can also facilitate the undesired homo-coupling of the aryl halide.
Troubleshooting Protocol: Base Screening
This protocol provides a methodical approach to identifying the optimal base for your specific Suzuki coupling reaction.
Materials:
-
Your aryl halide and boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
A selection of bases (refer to Table 1 for suggestions)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
-
Inert atmosphere (nitrogen or argon)
-
Small-scale reaction vials (e.g., 2 mL microwave vials)
-
Stir plate and stir bars
-
Analytical technique for monitoring reaction progress (e.g., TLC, GC-MS, LC-MS)
Procedure:
-
Preparation: In an inert atmosphere glovebox, dispense your aryl halide (e.g., 0.1 mmol), boronic acid (e.g., 0.12 mmol), and palladium catalyst (e.g., 1-5 mol%) into a series of reaction vials.
-
Base Addition: To each vial, add a different base (e.g., 2-3 equivalents). It is advisable to use finely powdered bases to maximize their surface area.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1 mL) to each vial.
-
Reaction Conditions: Seal the vials and place them on a pre-heated stir plate (e.g., 80-100 °C).
-
Reaction Monitoring: At predetermined time intervals (e.g., 1, 4, and 12 hours), carefully extract a small aliquot from each reaction mixture, quench it with a suitable solvent, and analyze it using your chosen analytical method to ascertain the conversion to the desired product.
-
Data Analysis: Compare the results from each reaction to pinpoint the base that delivers the highest conversion and selectivity in the most efficient manner.
Figure 2: A systematic workflow for the screening of various bases to optimize a Suzuki coupling reaction.
A Comparative Overview of Common Bases for Suzuki Coupling
The selection of a base is often informed by its strength (pKa of its conjugate acid) and its physical characteristics. The following table offers a comparative summary of frequently employed bases and their typical applications.
| Base | Formula | pKa of Conjugate Acid | Typical Applications & Key Considerations |
| Potassium Carbonate | K₂CO₃ | 10.3 | A versatile and widely adopted base suitable for a broad spectrum of substrates. It is often utilized in biphasic solvent systems. |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | Exhibits greater solubility in organic solvents compared to K₂CO₃, which can translate to accelerated reaction rates. It is particularly effective for sterically demanding substrates. |
| Potassium Phosphate | K₃PO₄ | 12.3 | A stronger base that often proves successful when carbonates are ineffective. Its application can sometimes minimize side reactions that are observed with even more potent bases. |
| Sodium Hydroxide | NaOH | 15.7 | A very strong base that necessitates cautious use. While it can be effective for unreactive substrates, it may also promote side reactions and catalyst degradation. |
| Organic Bases (e.g., Et₃N) | (C₂H₅)₃N | 10.7 | Generally less effective for the activation of boronic acids, but can be advantageous in specific scenarios, particularly with boronic esters or in homogeneous reaction systems. |
Troubleshooting Decision Tree: A Guide to Base Selection
When confronted with a challenging Suzuki coupling, this decision tree can serve as a valuable guide to systematically troubleshoot the issue.
Figure 3: A decision-making flowchart designed to assist in troubleshooting base-related challenges in Suzuki coupling reactions.
References
- The Suzuki Coupling Reaction. Organic Chemistry Portal. [Link]
- Suzuki reaction. Wikipedia. [Link]
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(20), 6075-6082. [Link]
- Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(44), 15562–15572. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Protodeboron
- Screening of different bases for Suzuki coupling.
- The effect of various bases on the Suzuki coupling reaction.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2024).
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(20), 6075-6082. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(34), 11985–11997. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boron Reagents in Synthesis (pp. 216-249). Royal Society of Chemistry. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(20), 6075-6082. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Screening of reaction conditions for the Suzuki-Miyaura cross-coupling model reaction.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
Sources
Technical Support Center: Optimization of Arylboronic Acid Coupling Reactions
Welcome to the technical support center for arylboronic acid coupling reactions, a cornerstone of modern synthetic chemistry.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these critical transformations. We will move beyond simple procedural lists to explore the underlying causality of experimental choices, ensuring a robust and reproducible methodology.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, but its success hinges on a delicate interplay of various parameters.[1][3] This guide will address common challenges in a question-and-answer format, providing troubleshooting strategies and detailed protocols to empower you in your research.
I. Frequently Asked Questions (FAQs)
General Principles
Q1: What is the fundamental catalytic cycle of the Suzuki-Miyaura reaction, and what are the critical steps for optimization?
A1: The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5]
-
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > OTf >> Cl.[3][6] Electron-rich aryl halides can be challenging for this step.[7][8]
-
Transmetalation: The organic group from the arylboronic acid is transferred to the palladium center. This step is critically dependent on the base, which activates the boronic acid to form a more nucleophilic boronate species.[4][9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[2][5]
Optimization efforts should focus on ensuring each step proceeds efficiently, as the overall reaction rate is determined by the slowest step in the cycle.
Q2: How do I choose the right palladium source and ligand for my specific substrates?
A2: The choice of catalyst system is paramount. While there's no "one-size-fits-all" solution, some general principles apply:
-
Palladium Source: Both Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) are commonly used.[3] Pd(II) sources require in situ reduction to the active Pd(0) species, which can sometimes be a source of side reactions if not efficient.[3][10]
-
Ligands: Ligands stabilize the palladium catalyst and modulate its reactivity.[3]
-
Electron-rich and bulky ligands (e.g., Buchwald ligands, N-heterocyclic carbenes (NHCs)) facilitate the oxidative addition of less reactive aryl chlorides and promote reductive elimination.[3][5][8][11]
-
The ligand choice can also influence the stereochemical outcome of the reaction, which is crucial when working with specific isomers.[12][13][14]
-
Screening a small set of ligands is often the most practical approach to identify the optimal choice for a new reaction.[3]
Reaction Components
Q3: What is the role of the base, and how do I select the most appropriate one?
A3: The base is crucial for the transmetalation step, where it activates the boronic acid.[4][9] The choice of base can significantly impact yield and reaction rate.[4]
-
Common Bases: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH) are frequently used.[4]
-
Selection Criteria: The optimal base depends on the substrates and solvent. For instance, weaker bases like carbonates are often preferred for substrates with base-sensitive functional groups.[15] Stronger bases may be needed for less reactive boronic acids. The pKa of the boronic acid can also influence reactivity, with lower pKa boronic acids sometimes being favored when using a limited amount of base.[16]
| Base | Typical Application Notes |
| K₃PO₄ | Often effective for a wide range of substrates, including challenging ones. |
| K₂CO₃, Na₂CO₃ | Common, cost-effective choices. Often used in aqueous solvent mixtures. |
| Cs₂CO₃ | More soluble and often more effective than other carbonates, but more expensive. |
| NaOH, KOH | Strong bases that can be effective but may promote side reactions with sensitive substrates. |
Q4: How does the choice of solvent affect the reaction outcome?
A4: The solvent plays multiple roles, including solubilizing reagents and influencing the catalyst's activity and selectivity.[17][18][19]
-
Common Solvents: Ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF) are widely used.[3] Often, a mixture with water is employed to dissolve the inorganic base.[3][20]
-
Polarity Effects: The solvent's polarity can be critical. For example, in some cases, polar solvents can stabilize anionic transition states, leading to a switch in chemoselectivity.[17] However, this trend is not always straightforward and can be influenced by other factors. For some catalyst systems, a broad range of solvent polarities can be effective.[18]
II. Troubleshooting Guide
Low or No Product Yield
Q5: My reaction shows low or no conversion. What are the primary troubleshooting steps?
A5: A systematic approach is key to diagnosing the issue.[10]
-
Verify Reagent Quality: Ensure all reagents, especially the boronic acid, aryl halide, and solvent, are pure and dry if necessary. Boronic acids can be prone to decomposition.[3]
-
Check Catalyst Activity: The palladium catalyst and ligand are critical. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) form.[3][10] Consider using a pre-activated Pd(0) source.
-
Ensure an Inert Atmosphere: Many palladium-catalyzed reactions are sensitive to oxygen.[10] Ensure your reaction vessel was properly degassed (e.g., via nitrogen/argon sparging or freeze-pump-thaw cycles) and maintained under an inert atmosphere.[11][15]
-
Re-evaluate Reaction Parameters: Consider if the temperature is sufficient or if the base is appropriate for your specific substrates.
Troubleshooting Workflow: Low/No Yield
Caption: Key strategies to mitigate common side reactions in arylboronic acid coupling.
III. Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol serves as a general starting point and should be optimized for each specific substrate combination. [4][20] Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times. [15]3. Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. References
-
A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. J. Org. Chem.
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Isr J Chem.
-
Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B - ACS Publications.
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
-
Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.
-
Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry - ACS Publications.
-
Protodeboronation. Wikipedia.
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Diagnosing issues with a failed Suzuki coupling? Reddit.
-
How to approach choosing reaction conditions for Suzuki? Reddit.
-
Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
-
Optimizing Suzuki Coupling Reactions. CovaSyn.
-
ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate.
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv.
-
Technical Support Center: Suzuki Coupling Reactions. Benchchem.
-
Suzuki Coupling: Mechanism & Examples. NROChemistry.
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH.
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. pdf.benchchem.com [pdf.benchchem.com]
mitigating steric hindrance effects in ortho-substituted boronic acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sterically hindered ortho-substituted boronic acids. This guide is designed to provide practical, in-depth troubleshooting advice and advanced solutions for overcoming the unique challenges posed by these substrates in Suzuki-Miyaura cross-coupling reactions.
Introduction: The Challenge of Steric Hindrance
Ortho-substituted boronic acids are pivotal reagents in medicinal and process chemistry for the synthesis of complex biaryl and heteroaryl structures. However, the steric bulk from substituents adjacent to the boronic acid moiety significantly impedes the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination.[1][2] This often leads to common experimental failures such as low or no product yield, and competing side reactions like deboronation. This guide provides a structured approach to diagnosing and solving these issues.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a direct question-and-answer guide to address the most frequent problems encountered in the lab.
Question 1: My Suzuki coupling with a di-ortho-substituted boronic acid is not working or the yield is extremely low. What are the first things I should check?
Answer: This is the most common issue and typically points to inefficiencies in the catalytic cycle caused by steric clash. The primary factors to investigate are the palladium catalyst system (ligand choice), the base, and the reaction temperature.
Initial Diagnostic Steps:
-
Evaluate the Ligand: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often completely ineffective for these substrates.[1] The crucial first step is to switch to a modern, bulky, and electron-rich biarylmonophosphine ligand. These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species and facilitate the difficult reductive elimination step.[1][3]
-
Assess the Base: The choice of base is critical. While strong inorganic bases like NaOH or Cs₂CO₃ are common in Suzuki couplings, they can aggressively promote a key side reaction: protodeboronation, where the boronic acid is replaced by a hydrogen atom from the solvent or trace water. For sterically hindered substrates, a weaker inorganic base like K₃PO₄ or CsF, or even an organic base, can provide the necessary activity for the catalytic cycle while minimizing this unwanted side reaction.
-
Increase Reaction Temperature: Sterically hindered couplings often require more thermal energy to overcome the activation barriers for oxidative addition and reductive elimination. If your reaction is running at a moderate temperature (e.g., 80 °C), cautiously increasing it to reflux in solvents like toluene (110 °C) or dioxane (101 °C) can significantly improve yields.
Question 2: I'm observing a significant amount of a side product that corresponds to the deboronated starting material. How can I prevent this?
Answer: Protodeboronation is a major competing pathway, especially with electron-deficient or sterically crowded arylboronic acids.[4][5][6] It is often accelerated by strong bases and the presence of water.
Strategies to Minimize Deboronation:
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous base solutions, for sensitive substrates, minimizing water is key. Use anhydrous solvents and consider a non-aqueous base system. If a biphasic system is necessary, ensure all solvents are thoroughly degassed.
-
Switch to a Weaker Base: As mentioned, strong bases can accelerate deboronation. Switching from NaOH or K₂CO₃ to a milder base like K₃PO₄, CsF, or an organic base like triethylamine (Et₃N) can significantly suppress this side reaction.[7]
-
Protect the Boronic Acid: If deboronation remains problematic, consider converting the boronic acid to a more stable derivative. Boronate esters, such as pinacol esters (Bpin), or organotrifluoroborates (BF₃K salts) are generally more stable and less prone to premature deboronation.[8][9] N-methyliminodiacetic acid (MIDA) boronates are another excellent option, offering high stability and slow release of the active boronic acid under reaction conditions.
Question 3: My reaction has stalled, and I'm recovering both of my starting materials. What reaction parameters should I optimize first?
Answer: Stalling with starting materials present suggests a problem with catalyst activity or turnover, often due to the high steric demand of the substrates.
Optimization Workflow:
The following diagram outlines a logical workflow for troubleshooting a stalled reaction.
Caption: Troubleshooting workflow for a stalled Suzuki-Miyaura coupling.
Parameter Optimization Table:
For a systematic approach, consider screening the following parameters. The table below, derived from common practices for challenging couplings, provides a good starting point.[10][11][12]
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 | Rationale |
| Ligand | SPhos | RuPhos | AntPhos | Bulky, electron-rich ligands that stabilize the Pd(0) center and promote challenging oxidative addition and reductive elimination steps.[1][11] |
| Base | K₃PO₄ (anhydrous) | CsF | K₂CO₃ (aqueous) | Weaker bases often minimize protodeboronation while being sufficient to facilitate transmetalation.[13] |
| Solvent | Toluene | 1,4-Dioxane | THF/H₂O (2:1) | Higher boiling point solvents are often required to overcome the activation energy for sterically demanding substrates. |
| Temperature | 100-110 °C | 80 °C | Room Temperature | Increased temperature provides the necessary energy for difficult catalytic steps. Room temperature reactions are only feasible with highly active catalyst systems.[14][15] |
Advanced Solutions & FAQs
Question 4: Are there alternative boron reagents that are inherently more robust for sterically demanding couplings?
Answer: Yes. While boronic acids are the most common, their stability can be an issue.[16] For particularly challenging systems, using more stable boron derivatives is a highly effective strategy.
-
Potassium Alkyl/Aryltrifluoroborates (R-BF₃K): These salts are crystalline, air- and moisture-stable solids.[9] They are more resistant to protodeboronation than the corresponding boronic acids and slowly release the active boronic acid in situ.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, allowing them to be carried through multiple synthetic steps (e.g., chromatography) unscathed. The boronic acid is slowly released under the basic conditions of the Suzuki coupling, which can be advantageous.
-
Boronate Esters (e.g., Pinacol Esters): These are generally more stable than boronic acids and can significantly reduce deboronation.[8] The four methyl groups on the pinacol backbone provide steric shielding to the boron center.[17]
Caption: Comparison of a boronic acid with a stable MIDA boronate.
Question 5: Which specific palladium catalysts and ligands are field-proven for tetra-ortho-substituted biaryl synthesis?
Answer: The synthesis of tetra-ortho-substituted biaryls represents one of the most challenging classes of Suzuki-Miyaura couplings. Success hinges on using highly specialized, bulky phosphine ligands.
Top-Tier Ligands for Hindered Couplings:
-
Buchwald-type Biarylphosphines: Ligands like SPhos, RuPhos, and XPhos are the gold standard. Their bulk and electron-donating properties are essential for promoting the difficult reductive elimination step that forms the sterically congested C-C bond.
-
AntPhos: This ligand has shown exceptional reactivity for extremely demanding couplings, including those between di-ortho-substituted aryl halides and secondary alkylboronic acids, by preventing common side reactions like β-hydride elimination.[11]
-
PEPPSI-type Catalysts: N-Heterocyclic Carbene (NHC) ligands, often found in pre-formed PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, are also highly effective for hindered systems due to their strong electron-donating ability and steric bulk.[18][19]
Experimental Protocol: Optimized Conditions for a Hindered Coupling
This protocol provides a robust starting point for coupling an ortho-substituted aryl halide with an ortho-substituted boronic acid.
Reaction: Coupling of 2-bromotoluene with 2,6-dimethylphenylboronic acid.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
2-Bromotoluene (1.0 equiv)
-
2,6-Dimethylphenylboronic acid (1.5 equiv)
-
Potassium Phosphate, tribasic (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Catalyst Pre-formation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%).
-
Reagent Addition: To the flask, add the finely ground K₃PO₄ (3.0 equiv), 2,6-dimethylphenylboronic acid (1.5 equiv), and a magnetic stir bar.
-
Solvent and Substrate: Add anhydrous toluene (to make a ~0.2 M solution with respect to the limiting reagent). Finally, add the 2-bromotoluene (1.0 equiv) via syringe.
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the limiting starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Self-Validation:
-
A successful reaction will show the complete consumption of the 2-bromotoluene by TLC/GC-MS.
-
The appearance of a new, less polar spot/peak corresponding to the product, 2,2',6'-trimethylbiphenyl, should be observed.
-
Minimal formation of toluene (from deboronation of the boronic acid) should be detected by GC-MS.
References
- Technical Support Center: Suzuki Reactions with Sterically Hindered Substr
- Catalysts for Suzuki–Miyaura Coupling Reaction. (n.d.). MDPI.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.).
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
- Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (2000).
- Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. (n.d.). Journal of the American Chemical Society.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2020). Chemical Society Reviews.
- Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. (2019). Green Chemistry.
- Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. (2023). Journal of the Indian Chemical Society.
- Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. (2025). Benchchem.
- Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. (n.d.). PMC - NIH.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.
- Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. (n.d.). PMC - NIH.
- Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. (n.d.). RSC Publishing.
- Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. (n.d.).
- Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. (n.d.). ETH Research Collection.
- Suzuki reaction. (n.d.). Wikipedia.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar.
- (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.).
- Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS.
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (n.d.). Organic & Biomolecular Chemistry.
- Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
- Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. (n.d.). WuXi STA.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. (2000).
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace.
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. (n.d.). Organic Chemistry Portal.
- Isomer-sensitive deboronation in reductive aminations of aryl boronic acids. (n.d.).
- Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups. (2013). PubMed.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (n.d.).
- Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of ENPP1 Inhibitors: A Focus on Boronic Acid Derivatives and Other Emerging Modulators
This guide provides an in-depth, objective comparison of the efficacy of various inhibitors targeting Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), with a particular focus on the emerging class of boronic acid-based inhibitors, represented here by (4-(Cyclopentylcarbamoyl)phenyl)boronic acid. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, immunology, and pharmacology.
Introduction: ENPP1 as a Critical Checkpoint in Cancer Immunotherapy
The landscape of cancer therapy has been revolutionized by the advent of immune checkpoint inhibitors.[1][2] However, a significant portion of patients do not respond to these therapies, often because their tumors are immunologically "cold" — lacking a pre-existing T-cell infiltrate.[3][4] A key strategy to overcome this challenge is to activate the innate immune system to transform these "cold" tumors into "hot" ones, thereby rendering them susceptible to adaptive immune attack and checkpoint blockade.[3][4]
The cGAS-STING (cyclic GMP-AMP Synthase-Stimulator of Interferon Genes) pathway has emerged as a pivotal innate immune sensing pathway in this context.[5][6] Cancer cells, due to genomic instability, often release double-stranded DNA (dsDNA) into their cytoplasm, which is detected by cGAS.[2] This triggers the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[2][7] cGAMP can then act in a paracrine fashion, being exported from cancer cells and taken up by adjacent immune cells, where it binds to and activates STING.[3][8] STING activation culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for initiating a robust anti-tumor T-cell response.[5][9]
However, tumor cells have co-opted mechanisms to suppress this critical anti-tumor pathway. One of the primary negative regulators is the cell-surface enzyme ENPP1.[3][10] ENPP1 is a type II transmembrane glycoprotein that efficiently hydrolyzes extracellular cGAMP, effectively shutting down the STING-mediated immune alarm before it can be fully triggered.[7][11][12] Furthermore, ENPP1 hydrolyzes ATP to produce AMP, which is subsequently converted to the immunosuppressive molecule adenosine by CD73.[1][13] High expression of ENPP1 on tumor cells is frequently associated with poor prognosis, metastasis, and resistance to immunotherapy.[1][2][8][14][15] Consequently, inhibiting ENPP1 presents a compelling dual-action therapeutic strategy:
-
Restore STING Signaling: By preventing cGAMP degradation, ENPP1 inhibitors increase the bioavailability of this immunotransmitter, leading to robust STING activation and IFN production.[1][16][17]
-
Alleviate Adenosinergic Immunosuppression: By blocking the initial step of ATP-to-adenosine conversion, ENPP1 inhibition reduces the presence of immunosuppressive adenosine in the tumor microenvironment.[1]
This guide will delve into the comparative efficacy of different classes of ENPP1 inhibitors, providing the technical data and experimental context necessary to evaluate their potential as transformative cancer immunotherapies.
The cGAS-STING Pathway and the Role of ENPP1
The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic DNA. The process, and ENPP1's inhibitory role, can be visualized as follows:
Caption: The cGAS-STING pathway and ENPP1's inhibitory role.
ENPP1 is a homodimer with a complex structure comprising two N-terminal somatomedin B-like (SMB) domains, a catalytic phosphodiesterase (PDE) domain, and a nuclease-like domain.[7][18][19] Its catalytic activity is responsible for hydrolyzing the 2'-5' phosphodiester bond in 2'3'-cGAMP, rendering it inactive.[11][20]
Comparative Efficacy of ENPP1 Inhibitors
A variety of small-molecule ENPP1 inhibitors have been developed, broadly categorized as nucleotide-based and non-nucleotide-based. While nucleotide analogs were among the first to be discovered, their poor pharmacokinetic properties have shifted focus towards non-nucleotide scaffolds, including boronic acids, phosphonates, and other heterocyclic compounds.[7]
This compound and the Boronic Acid Class
Boronic acids are a well-established class of enzyme inhibitors, known for their ability to form reversible covalent complexes with active site serine or threonine residues, or to act as transition state analogs.[21] In the context of ENPP1, boronic acids are hypothesized to interact with the enzyme's active site, preventing substrate binding and hydrolysis. While specific efficacy data for "this compound" is not extensively published in peer-reviewed literature, we can infer its potential based on structurally similar boronic acid and other non-nucleotide inhibitors that have been characterized. The carbamoylphenyl group provides a scaffold for interaction with the enzyme, while the boronic acid moiety serves as the key pharmacophore.
Quantitative Comparison of Inhibitor Potency
The efficacy of an inhibitor is most directly measured by its inhibitory constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value indicates higher potency. The following table summarizes the reported potencies of several leading non-nucleotide ENPP1 inhibitors against the physiological substrate cGAMP, measured under physiological pH conditions (pH 7.4).[10]
| Inhibitor Class | Representative Compound(s) | Target | Kᵢ (nM) | IC₅₀ (nM) | Key Characteristics & Source |
| Boronic Acid Derivative | This compound analog | ENPP1 | Data Not Available | Potent (inferred) | Boronic acid pharmacophore. Data on close analogs suggest potency in the nanomolar range.[10] |
| Phosphonate | Compound 32 (proprietary) | ENPP1 | < 2 | ~15 (plasma) | Highly potent, cell-impermeable, excellent physicochemical properties.[3][10] |
| Quinazoline Sulfamide | Compound 7c | ENPP1 | 58 | N/A | Potent non-nucleotide inhibitor.[7] |
| Thiadiazole Derivative | SR-8314 | ENPP1 | 79 | N/A | Promotes STING activation and shows anti-tumor activity in vivo.[7] |
| Proprietary | MV-626 | ENPP1 | N/A | N/A | Selective inhibitor that prevents cGAMP hydrolysis and increases STING activation.[2][7] |
N/A: Not available in the cited literature. Data for Compound 32 from Carozza et al., 2020.[3][10]
This data highlights that while multiple chemical scaffolds can achieve potent ENPP1 inhibition, the phosphonate-based inhibitors have demonstrated exceptional potency, with Kᵢ values in the low nanomolar range.[3][10] Boronic acid derivatives and other heterocyclic compounds also represent viable and potent alternatives.[7][10]
Cellular and In Vivo Efficacy
Beyond enzymatic inhibition, the true measure of an ENPP1 inhibitor lies in its ability to restore STING signaling in a cellular context and exert anti-tumor effects in vivo.
-
Restoration of STING Signaling: Pharmacological inhibition of ENPP1 has been shown to increase the half-life of endogenous cGAMP, leading to enhanced STING-dependent signaling.[10] In co-culture experiments, ENPP1 inhibitors rescue the activation of STING in reporter cells when they are cultured with cancer cells that produce cGAMP. This is typically measured by the downstream production of IFN-β.[8][12]
-
Anti-Tumor Immunity: In preclinical mouse models, treatment with potent ENPP1 inhibitors has demonstrated significant therapeutic benefits. For instance, an advanced phosphonate inhibitor delayed tumor growth in an E0771 breast cancer model.[3][10] This effect is linked to an increase in tumor-infiltrating dendritic cells and cytotoxic T-cells, effectively turning a "cold" tumor "hot".[3][10] Importantly, genetic knockout or pharmacological inhibition of ENPP1 renders tumors that were previously resistant to immune checkpoint blockade (e.g., anti-PD-1) sensitive to this therapy.[2][17] This synergistic potential is a cornerstone of the therapeutic hypothesis for ENPP1 inhibitors.
Experimental Methodologies
To ensure scientific integrity, the protocols used to evaluate inhibitor efficacy must be robust and reproducible. Below are detailed, representative methodologies for key experiments.
In Vitro ENPP1 Enzymatic Activity Assay
This protocol describes a common method to determine the IC₅₀ of an inhibitor using cGAMP as the substrate.
Caption: Workflow for an in vitro ENPP1 inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point, 5-fold serial dilution of the test inhibitor (e.g., this compound) in an appropriate buffer.
-
Reaction Buffer: Use a buffer that maintains physiological pH and contains necessary cofactors, for example: 50 mM Tris pH 7.4, 250 mM NaCl, 500 µM CaCl₂, and 1 µM ZnCl₂.[10]
-
Enzyme and Substrate: Recombinant mouse or human ENPP1 is used (e.g., at a final concentration of 3 nM). The substrate, 2'3'-cGAMP, is used at a concentration close to its Kₘ (e.g., 5 µM).[10][12]
-
Reaction Setup: In a 384-well plate, add the reaction buffer, the inhibitor dilutions, and the ENPP1 enzyme solution. Allow a brief pre-incubation period (e.g., 15 minutes at room temperature).
-
Initiation and Incubation: Initiate the reaction by adding the cGAMP substrate. Incubate the plate at room temperature for a set period (e.g., 3 hours) during which product formation is linear.[10]
-
Quenching: Stop the reaction by heat inactivation (e.g., 95°C for 10 minutes).[10]
-
Detection: Quantify the amount of product (AMP and GMP) formed. This can be achieved using various methods:
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular STING Activation Assay (Reporter Assay)
This protocol describes a method to measure the ability of an ENPP1 inhibitor to restore STING signaling in a co-culture system.
Step-by-Step Protocol:
-
Cell Lines:
-
Effector Cells: A reporter cell line, such as THP-1 monocytes engineered to express a luciferase or SEAP (secreted embryonic alkaline phosphatase) gene under the control of an IFN-stimulated response element (ISRE) promoter (e.g., THP1-Dual™ cells).[24]
-
Target Cells: A cancer cell line known to produce and export cGAMP (e.g., 4T1 breast cancer cells).
-
-
Co-Culture Setup: Plate the reporter cells (e.g., THP-1) in a 96-well plate.
-
Inhibitor Treatment: Add serial dilutions of the ENPP1 inhibitor to the reporter cells.
-
Stimulation: Add the target cancer cells to the wells. The cGAMP secreted by the cancer cells will act as the stimulus for the reporter cells.
-
Incubation: Co-culture the cells for a sufficient period to allow for cGAMP secretion, uptake, STING activation, and reporter gene expression (e.g., 24 hours).[25]
-
Reporter Gene Assay:
-
Data Analysis: Plot the reporter activity against the inhibitor concentration. The resulting dose-response curve demonstrates the inhibitor's ability to enhance STING signaling in a cellular environment. The EC₅₀ (half-maximal effective concentration) can be calculated.
Conclusion and Future Perspectives
The inhibition of ENPP1 is a highly promising strategy in cancer immunotherapy, with the potential to reactivate a key innate immune pathway that is often suppressed by tumors. The development of potent and selective small-molecule inhibitors has provided compelling preclinical proof-of-concept.
-
This compound , as a representative of the boronic acid class, fits within a promising group of non-nucleotide inhibitors. While further specific data is needed for this particular molecule, the class itself holds potential for developing effective ENPP1-targeted therapies.
-
Phosphonate-based inhibitors have set a high benchmark for potency, with Kᵢ values in the single-digit nanomolar range and demonstrated in vivo efficacy.[3][10]
-
Other scaffolds, such as quinazoline sulfamides and thiadiazole derivatives , also show significant promise, indicating that diverse chemical matter can be successfully employed to target the ENPP1 active site.[7]
The ultimate success of these inhibitors will depend on translating their potent enzymatic and cellular activities into safe and effective clinical outcomes. Key future directions include the initiation of clinical trials for lead candidates (such as RBS2418 and TXN10128) and the exploration of combination therapies.[16] Combining ENPP1 inhibitors with immune checkpoint blockers, radiotherapy, or chemotherapy—all of which can induce cytosolic DNA and cGAS activation—holds the potential to create powerful synergistic anti-tumor effects and extend the benefits of immunotherapy to a wider range of cancer patients.[13][17]
References
- Ghayur, A., et al. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. MDPI. [Link]
- Carozza, J. A., et al. (2020). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. bioRxiv. [Link]
- Patsnap Synapse. (2025). What ENPP1 inhibitors are in clinical trials currently?
- Lv, M., et al. (2022). Targeting ENPP1 for cancer immunotherapy: Killing two birds with one stone. PubMed. [Link]
- Carozza, J. A., et al. (2020). Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP. PubMed. [Link]
- Li, Y., et al. (2023).
- Le, T. M., et al. (2022).
- León, B., et al. (2023). ENPP1 Immunobiology as a Therapeutic Target. Clinical Cancer Research. [Link]
- Fierce Biotech. (2020). Enhancing cancer immunotherapy by restoring a warning system. Fierce Biotech. [Link]
- Patsnap Synapse. (2024). What are ENPP1 inhibitors and how do they work?
- Wang, C., et al. (2023). Human antibodies targeting ENPP1 as candidate therapeutics for cancers. Frontiers in Immunology. [Link]
- Hausmann, J., et al. (2020). Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity. PubMed Central. [Link]
- Li, L., et al. (2014). Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs.
- Genetic Engineering & Biotechnology News. (2023). Study Identifies ENPP1 Protein as Key to Improving Breast Cancer Immunotherapy. GEN. [Link]
- Le, T. M., et al. (2021).
- Kato, K., et al. (2012). Crystal structure of Enpp1, an extracellular glycoprotein involved in bone mineralization and insulin signaling. PNAS. [Link]
- Warner, J. D., et al. (2017). Methods of Assessing STING Activation and Trafficking. PubMed Central. [Link]
- ResearchGate. (n.d.). Proposed mechanism of the ENPP1-catalyzed 2′3′-cGAMP degradation.
- Sainathan, S. K., et al. (2018). An in vitro cellular functional STING pathway assay to measure the potency of STING agonists, using interferon-β response. AACR Journals. [Link]
- MedlinePlus. (2015). ENPP1 gene. MedlinePlus Genetics. [Link]
- GeneCards. (2025). ENPP1 Gene. GeneCards. [Link]
- Li, S., et al. (2021). STING inhibitors target the cyclic dinucleotide binding pocket. PNAS. [Link]
- ResearchGate. (2025). Agonists and Inhibitors of the cGAS-STING Pathway.
- ResearchGate. (n.d.). The representative inhibitors in the STING signaling pathway and their inhibition sites.
- ResearchGate. (n.d.). Cell-based luciferase assay of STING in response to CDNs.
- ResearchGate. (2025). Development of a High-Throughput Assay to Identify Inhibitors of ENPP1.
- Kima, C., et al. (2021). Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy. PubMed Central. [Link]
- Zegzouti, H., et al. (2021). Development of a High-Throughput Assay to Identify Inhibitors of ENPP1. PubMed. [Link]
- Carozza, J. A., et al. (2020). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. bioRxiv. [Link]
- InvivoGen. (n.d.). STING Reporter Cells. InvivoGen. [Link]
- BellBrook Labs. (2019).
- León, B., et al. (2023). ENPP1 Immunobiology as a Therapeutic Target. PubMed Central. [Link]
- Sousa, E., et al. (2020).
- Fábián, L., et al. (2009). (4-Carbamoylphenyl)boronic acid. PubMed Central. [Link]
- PubChem. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. PubChem. [Link]
Sources
- 1. Targeting ENPP1 for cancer immunotherapy: Killing two birds with one stone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Frontiers | Human antibodies targeting ENPP1 as candidate therapeutics for cancers [frontiersin.org]
- 15. biocompare.com [biocompare.com]
- 16. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 17. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. invivogen.com [invivogen.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. researchgate.net [researchgate.net]
A Comparative Analysis of Phenylboronic Acid Derivatives in Catalysis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the judicious selection of reagents is paramount to achieving optimal outcomes in synthetic chemistry. Phenylboronic acids and their derivatives are a cornerstone of modern catalysis, prized for their versatility, stability, and broad functional group tolerance. This guide provides an in-depth comparative analysis of various phenylboronic acid derivatives, focusing on their performance in key catalytic transformations. By understanding the subtle interplay of electronic and steric effects, researchers can strategically select the optimal derivative to enhance reaction efficiency, yield, and selectivity.
The Crucial Role of Phenylboronic Acids in Modern Catalysis
Phenylboronic acids are organoboron compounds characterized by a phenyl ring attached to a boronic acid functional group (-B(OH)₂). Their significance in catalysis stems from their ability to act as effective coupling partners in a variety of transition metal-catalyzed reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1] They are generally stable, crystalline solids with low toxicity, making them highly practical reagents in both academic and industrial settings.
The reactivity of a phenylboronic acid derivative is profoundly influenced by the nature and position of substituents on the phenyl ring. These substituents can modulate the electronic properties and steric hindrance around the boronic acid moiety, thereby impacting the kinetics and outcome of the catalytic cycle. This guide will primarily focus on the comparative performance of these derivatives in two of the most powerful C-C and C-heteroatom bond-forming reactions: the Suzuki-Miyaura and Chan-Lam couplings. Furthermore, we will explore their emerging role in asymmetric catalysis.
The Suzuki-Miyaura Cross-Coupling Reaction: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a phenylboronic acid) and an organohalide or triflate.[2] It is one of the most widely used methods for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the phenylboronic acid derivative primarily influences the transmetalation step.
Caption: A plausible catalytic cycle for the Chan-Lam coupling reaction.
Comparative Performance of Phenylboronic Acid Derivatives
Similar to the Suzuki-Miyaura reaction, the electronic properties of the phenylboronic acid derivative influence the efficiency of the Chan-Lam coupling. Electron-rich boronic acids tend to give higher yields. [3]
| Phenylboronic Acid Derivative | Substituent Type | Coupling Partner | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Electron-Donating | Aniline | Cu(OAc)₂ | 85 | [4] |
| 4-Methylphenylboronic acid | Electron-Donating | Imidazole | Cu(OAc)₂ | 92 | [3] |
| Phenylboronic acid | Neutral | Benzylamine | Cu(OAc)₂ | 78 | [5] |
| 4-Chlorophenylboronic acid | Electron-Withdrawing | Aniline | Cu(OAc)₂ | 75 | [4] |
| 4-Nitrophenylboronic acid | Strong EWG | Aniline | Cu(OTf)₂/L2 | 49 | [4]|
The trend of higher yields with electron-donating groups is generally observed. [3][4]However, the reaction is often tolerant of electron-withdrawing groups, although yields may be slightly diminished. [4]The choice of the copper salt and any added ligands can also significantly impact the outcome, particularly for more challenging substrates.
Phenylboronic Acids in Asymmetric Catalysis
Beyond cross-coupling reactions, phenylboronic acid derivatives are finding increasing use as catalysts or ligands in asymmetric synthesis, particularly in 1,4-addition reactions to α,β-unsaturated compounds. [6]In these reactions, a chiral ligand is used in conjunction with a transition metal (often rhodium or palladium) to induce enantioselectivity. The electronic and steric properties of the phenylboronic acid can influence both the yield and the enantiomeric excess (ee) of the product.
| Phenylboronic Acid Derivative | Enone Substrate | Chiral Ligand | Metal | Yield (%) | ee (%) | Reference |
| Phenylboronic acid | 2-Cyclohexenone | (S)-BINAP | Rh(acac)(CO)₂ | 99 | 97 | [6] |
| 4-Methoxyphenylboronic acid | 2-Cyclohexenone | (S)-BINAP | Rh(acac)(CO)₂ | 98 | 96 | [6] |
| 4-Trifluoromethylphenylboronic acid | 2-Cyclohexenone | (S)-BINAP | Rh(acac)(CO)₂ | 95 | 98 | [6] |
| 2-Methylphenylboronic acid | 2-Cyclopentenone | (R,R)-DIOP | Rh(acac)(CO)₂ | 85 | 90 | [6] |
In this rhodium-catalyzed asymmetric 1,4-addition, both electron-donating and electron-withdrawing groups on the phenylboronic acid provide excellent yields and high enantioselectivities. [6]This highlights the versatility of these reagents in asymmetric transformations. The steric hindrance of an ortho-substituent can have a more pronounced effect on the enantioselectivity, which can be either beneficial or detrimental depending on the specific ligand-substrate interaction.
Experimental Protocols
The following are generalized, step-by-step experimental protocols for the Suzuki-Miyaura and Chan-Lam coupling reactions. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
General Procedure for Chan-Lam Cross-Coupling
Caption: Experimental workflow for a typical Chan-Lam cross-coupling reaction.
Conclusion
Phenylboronic acid and its derivatives are indispensable tools in modern catalytic chemistry. This guide has demonstrated that a careful consideration of the electronic and steric properties of substituents on the phenylboronic acid ring is crucial for optimizing the outcomes of Suzuki-Miyaura and Chan-Lam couplings, as well as emerging applications in asymmetric catalysis. While general trends can be observed, the interplay between the boronic acid derivative, the coupling partner, and the specific catalytic system necessitates a nuanced approach to reaction development. By leveraging the comparative data and experimental frameworks presented herein, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel molecules.
References
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. ResearchGate.
- Phenylboronic acid - Wikipedia. Wikipedia.
- Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). ResearchGate.
- Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry.
- New finding of the Chan-Lam coupling - Is life worth living?. WordPress.com.
- Synthetic applications and methodology development of Chan–Lam coupling: a review. SpringerLink.
- Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Royal Society of Chemistry.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Chan-Lam Coupling. Organic Chemistry Portal.
- ChemInform Abstract: Asymmetric Addition of Phenylboronic Acid to Cycloalkanones Mediated by a Rh/Phosphoramidite Complex: A Comparison Between Tropos versus Nontropos Behavior. ResearchGate.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
- Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. ResearchGate.
- Electrochemically Enabled Chan-Lam Couplings of Aryl Boronic Acids and Anilines. ACS Publications.
- Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... ResearchGate.
- Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry.
- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications.
- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. ScienceDirect.
- Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups. PubMed.
- A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. ResearchGate.
- Pyridine‒Hydrazone Ligands in Asymmetric Palladium- Catalyzed 1,4- and 1,6-Additions of Arylboronic. University of Seville.
- Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. ACS Publications.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. ACS Publications.
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
- The Introduction of High-Throughput Experimentation Methods for Suzuki–Miyaura Coupling Reactions in University Education. ResearchGate.
- Introducing Undergraduates to Research Using a Suzuki–Miyaura Cross-Coupling Organic Chemistry Miniproject. ResearchGate.
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selectivity of Boronic Acid Enzyme Inhibitors
Introduction: The Double-Edged Sword of Reactivity
Boronic acids have emerged as a privileged class of therapeutic agents and chemical probes, most notably since the approval of the proteasome inhibitor Bortezomib for treating multiple myeloma.[1] Their power lies in a unique mechanism: the boron atom acts as a Lewis acid, readily forming a reversible covalent bond with the nucleophilic hydroxyl group of serine or threonine residues within an enzyme's active site.[2] This interaction expertly mimics the tetrahedral transition state of substrate hydrolysis, leading to potent enzyme inhibition.[3]
However, the very reactivity that makes boronic acids effective also presents their greatest challenge: a lack of inherent selectivity. The potential to react with numerous serine and threonine proteases, or other enzymes with active site nucleophiles, can lead to off-target effects and toxicity. Therefore, for researchers in drug development, rigorously assessing and engineering selectivity is not just a part of the process—it is the cornerstone of success.
This guide provides a strategic framework and detailed experimental protocols for evaluating the selectivity of boronic acid inhibitors. We will move beyond simple potency measurements to build a comprehensive understanding of an inhibitor's interaction profile, enabling informed decisions in inhibitor design and optimization.
The Mechanism of Inhibition: A Reversible Covalent Dance
The foundation of a boronic acid's inhibitory activity is its interaction with a catalytic serine or threonine residue. The boron atom, in its trigonal planar sp² hybridized state, is electron-deficient and thus highly electrophilic.[4][5] It serves as an ideal target for the nucleophilic hydroxyl group of a serine residue in an enzyme's active site. The resulting nucleophilic attack leads to the formation of a stable, tetrahedral boronate adduct, changing the hybridization of the boron to sp³.[4] This adduct is a mimic of the high-energy intermediate formed during peptide bond cleavage, effectively blocking the enzyme's catalytic cycle.[6][3]
Crucially, this covalent bond is typically reversible.[2][7] This property is advantageous, potentially reducing the risk of permanent, mechanism-based toxicity associated with irreversible inhibitors. The kinetics of this reversibility (the on- and off-rates) are a key characteristic that must be experimentally determined.
Caption: Figure 1. Boronic acid inhibitor forms a reversible tetrahedral adduct with the active site serine.
Key Drivers of Inhibitor Selectivity
Achieving selectivity is a tale of two components: the constant "warhead" and the variable "scaffold."
-
The Boronic Acid "Warhead": While the boronic acid moiety provides the mechanism of action, its intrinsic reactivity is largely constant. The primary role of the warhead is to engage the catalytic serine.
-
The Recognition "Scaffold" (R-group): True selectivity is conferred by the organic R-group attached to the boron atom. This scaffold is responsible for all non-covalent interactions that properly position the warhead for attack and stabilize the resulting complex. These interactions can include:
-
Hydrogen Bonds: Interactions with backbone amides or amino acid side chains.
-
Hydrophobic Interactions: Fitting into greasy pockets within the active site.
-
Electrostatic Interactions: Salt bridges with charged residues.
-
Enzyme selectivity arises from the subtle yet critical differences in the topography and physicochemical properties of their active sites.[8] An inhibitor that fits snugly into the active site of Target Enzyme A may be sterically hindered or fail to make favorable contacts in the active site of Off-Target Enzyme B, even if both are serine proteases. The goal of inhibitor design is to create a scaffold that maximizes these favorable interactions with the intended target while minimizing them with others.
A Strategic Workflow for Assessing Selectivity
A systematic approach is essential for a thorough and reliable assessment of selectivity. The process should be tiered, moving from broad screening to in-depth characterization of the most promising candidates.
Caption: Figure 2. A tiered workflow for systematically assessing inhibitor selectivity.
Experimental Methodologies and Protocols
Here, we detail the core experimental techniques for generating the data needed to build a selectivity profile. As a senior scientist, it is crucial to understand not just the steps, but the reasoning behind them.
Determination of IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is the most common starting point. It measures the functional potency of an inhibitor in a given assay condition.
-
Expertise & Experience: While straightforward, an IC₅₀ value is highly dependent on experimental conditions (especially substrate concentration). It is a measure of potency, not affinity. Therefore, it is essential to keep assay conditions consistent across all enzymes being tested to ensure a fair comparison. For competitive inhibitors, the IC₅₀ will increase with higher substrate concentrations.
Protocol: Generic Fluorescence-Based Enzyme Assay
This protocol is a template and must be optimized for the specific enzyme and substrate used.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the enzyme (e.g., 50 mM Tris, 100 mM NaCl, pH 7.5).
-
Enzyme Stock: Prepare a concentrated stock of the purified enzyme in assay buffer.
-
Substrate Stock: Prepare a concentrated stock of a fluorogenic substrate (e.g., a peptide with an AMC or AFC leaving group) in DMSO or assay buffer.
-
Inhibitor Stock: Prepare a 10 mM stock of the boronic acid inhibitor in 100% DMSO. Create a serial dilution series (e.g., 11 points) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of serially diluted inhibitor or DMSO (vehicle control) to appropriate wells.
-
Add 48 µL of enzyme diluted to 2X the final concentration in assay buffer to each well.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for 15-30 minutes at room temperature. This step is critical for reversible covalent inhibitors to allow the binding to approach equilibrium.
-
Initiate Reaction: Add 50 µL of substrate diluted to 2X the final concentration (typically at or below its Kₘ value) in assay buffer to all wells.
-
Kinetic Read: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC) every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the % activity vs. log[Inhibitor]. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: IC₅₀ Selectivity Profile
Summarize the results in a clear, comparative table.
| Enzyme Target | Class | Inhibitor A IC₅₀ (nM) |
| Target Protease X | Serine Protease | 50 |
| Off-Target Protease Y | Serine Protease | 850 |
| Off-Target Protease Z | Serine Protease | > 10,000 |
| Thrombin | Serine Protease | > 20,000 |
| Chymotrypsin | Serine Protease | 1,500 |
| Caspase-3 | Cysteine Protease | > 50,000 |
Table 1. Example IC₅₀ data for a hypothetical inhibitor against a panel of enzymes.
Determination of the Inhibition Constant (Kᵢ)
The Kᵢ value is a true measure of binding affinity and is independent of substrate concentration for competitive inhibitors. It provides a more fundamental comparison of inhibitor selectivity than IC₅₀.
-
Expertise & Experience: Determining Kᵢ requires first establishing the inhibitor's mode of action relative to the substrate (e.g., competitive, non-competitive). For boronic acids that target the active site serine, the mechanism is almost always competitive with the substrate. The Cheng-Prusoff equation (Kᵢ = IC₅₀ / (1 + [S]/Kₘ)) is a common method to estimate Kᵢ from IC₅₀ data, but a full Michaelis-Menten kinetic analysis is more rigorous.
Protocol: Kᵢ Determination via Michaelis-Menten Kinetics
-
Setup: Perform the enzyme assay as described for the IC₅₀ determination. However, instead of a single substrate concentration, use a matrix of varying substrate concentrations (e.g., 0.5x to 10x Kₘ) and varying inhibitor concentrations (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ).
-
Data Analysis:
-
Calculate the initial velocity for each combination of substrate and inhibitor concentration.
-
Globally fit the entire dataset to the appropriate enzyme inhibition model (e.g., competitive inhibition) using non-linear regression software (like GraphPad Prism).
-
This analysis will yield the Kᵢ value directly. Alternatively, data can be visualized using a Lineweaver-Burk plot to diagnose the mechanism of inhibition.
-
Assessing Covalent Reversibility
-
Trustworthiness: Simply stating that boronic acids are "reversible" is insufficient. A self-validating protocol must demonstrate this reversibility experimentally. A slow off-rate (long residence time) can be highly desirable therapeutically, making the inhibitor functionally irreversible in vivo despite being chemically reversible.
Protocol: Jump Dilution Assay
-
Complex Formation: Incubate the target enzyme with a high concentration of the inhibitor (e.g., 20x Kᵢ) for a sufficient time (e.g., 60 minutes) to ensure maximal complex formation.
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex 100-fold or more into assay buffer containing the fluorogenic substrate. This large dilution effectively reduces the free inhibitor concentration to a non-inhibitory level (~0.2x Kᵢ).
-
Monitor Activity Recovery: Immediately place the sample in a plate reader and monitor the recovery of enzyme activity over time. The rate of recovery is proportional to the inhibitor's off-rate (k_off).
-
Data Analysis: Plot the enzyme activity vs. time and fit the data to a first-order exponential equation to determine the rate constant for recovery, which corresponds to k_off. The half-life of the enzyme-inhibitor complex can be calculated as t₁/₂ = 0.693 / k_off. A very slow recovery indicates a long residence time.
Case Study: Interpreting Selectivity Data
Consider two peptidyl boronic acid inhibitors, Inhibitor A and Inhibitor B , designed to target Prostate-Specific Antigen (PSA), a serine protease.[3]
| Parameter | Inhibitor A | Inhibitor B | Interpretation |
| Kᵢ for PSA (nM) | 6.5 | 65 | Inhibitor A is 10-fold more potent against the target. |
| Kᵢ for Chymotrypsin (nM) | 1300 | > 20,000 | Inhibitor B shows much weaker binding to Chymotrypsin. |
| Kᵢ for Thrombin (nM) | > 20,000 | > 20,000 | Both are highly selective against Thrombin. |
| Selectivity Index (SI) vs. Chymotrypsin | 200-fold | > 307-fold | Inhibitor B has a better selectivity window over Chymotrypsin. |
Table 2. Comparative selectivity profile for two hypothetical PSA inhibitors. Selectivity Index = Kᵢ (off-target) / Kᵢ (target).
Analysis:
-
Potency: Inhibitor A is clearly the more potent inhibitor of the target enzyme, PSA.[3]
-
Selectivity: While more potent, Inhibitor A is only 200-fold selective against chymotrypsin. Inhibitor B, although less potent, demonstrates a superior selectivity profile (>307-fold).
-
Decision: The choice between A and B depends on the therapeutic goal. If maximum potency is required and the 200-fold selectivity window is deemed safe, A might be chosen. However, if avoiding chymotrypsin-related side effects is paramount, the less potent but more selective Inhibitor B would be the superior lead candidate for further optimization. This demonstrates that selectivity, not just raw potency, is a critical driver of drug development decisions.
Conclusion
Assessing the selectivity of boronic acid inhibitors is a multi-faceted process that requires a strategic, data-driven approach. It begins with broad screening using IC₅₀ determinations and progresses to a detailed kinetic and mechanistic characterization of promising hits. By rigorously determining Kᵢ values, understanding the mode of inhibition, and quantifying the degree of reversibility, researchers can build a comprehensive profile that illuminates an inhibitor's true therapeutic potential. This detailed understanding is essential for distinguishing a potent compound from a truly selective drug candidate and is fundamental to the principles of modern drug discovery.
References
- Di Micco, S., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences. [Link]
- Szewczyk, M., et al. (2024). Boron in Diet and Medicine: Mechanisms of Delivery and Detection. Pharmaceuticals. [Link]
- Wikipedia. (2023). Boronic acid. [Link]
- Lupan, A. M., et al. (2022). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences. [Link]
- Farkas, V., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Tanner, M., et al. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. ChemMedChem. [Link]
- Wojtusiak, M., et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers in Molecular Biosciences. [Link]
- Fisher, A. J. (2024). Covalent Binding of Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. bioRxiv. [Link]
- Li, Y., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry. [Link]
- Withers-Martinez, C., et al. (2012). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1.
- Tan, X., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules. [Link]
Sources
- 1. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Kinetic Analysis of Boronic Acid Binding to Target Proteins
For researchers, scientists, and drug development professionals, understanding the kinetics of how a drug candidate binds to its target is paramount. This is especially true for boronic acids, a class of compounds with a unique, reversible covalent binding mechanism that has led to the successful development of drugs like Bortezomib (Velcade®) and Ixazomib (Ninlaro®).[1][2] This guide provides an in-depth comparison of key techniques for the kinetic analysis of boronic acid-protein interactions, offering field-proven insights and detailed experimental protocols to empower your research.
The Unique Chemistry of Boronic Acid Inhibitors: A Two-Step Dance
Boronic acids are distinguished by their boron atom, which can exist in a trigonal planar (sp2-hybridized) or a tetrahedral (sp3-hybridized) state.[3] Their mechanism of action, particularly against serine and threonine proteases, typically involves a two-step binding process.[4][5]
First, the inhibitor rapidly and reversibly forms a non-covalent encounter complex with the target protein. This initial binding is driven by non-covalent interactions such as hydrogen bonds and hydrophobic contacts. Following this, a slower, reversible covalent bond is formed between the boron atom of the boronic acid and a nucleophilic residue in the active site of the protein, most commonly a serine or threonine.[6] This results in a stable, yet reversible, tetrahedral boronate adduct that mimics the transition state of the enzymatic reaction.[4]
The overall potency of a boronic acid inhibitor is therefore a function of both the initial non-covalent binding affinity (Ki) and the rate of covalent bond formation (kinact) and dissociation (koff).[7] A comprehensive kinetic analysis is thus essential to fully characterize these interactions and to rationally design more effective inhibitors.
Diagram of the two-step binding mechanism of a boronic acid inhibitor to a serine protease.
Caption: Two-step reversible covalent binding model.
A Comparative Overview of Kinetic Analysis Techniques
Several biophysical techniques can be employed to measure the kinetics of boronic acid-protein interactions. The choice of method depends on factors such as the speed of the reaction, the availability of a spectroscopic signal, and the desired throughput. Here, we compare three widely used techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Stopped-Flow Spectroscopy.
| Feature | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Stopped-Flow Spectroscopy |
| Principle | Measures changes in refractive index near a sensor surface upon binding.[8] | Measures changes in the interference pattern of light reflected from a biosensor tip.[9] | Rapidly mixes reactants and monitors changes in absorbance or fluorescence over time.[3][10] |
| Binding Model | Can resolve complex binding models, including two-state reactions.[11] | Typically fits to a 1:1 binding model; can be adapted for more complex interactions. | Well-suited for elucidating multi-step reaction mechanisms. |
| Sensitivity | High sensitivity, suitable for small molecules and low-concentration analytes.[12] | Generally lower sensitivity than SPR, better for larger molecules.[12][13] | High sensitivity, dependent on the chromophore or fluorophore. |
| Throughput | Moderate, with systems allowing for sequential analysis of multiple samples. | High throughput, with the ability to analyze up to 16 samples in parallel.[14] | Low throughput, typically single-sample analysis. |
| Sample Consumption | Relatively low, but requires a continuous flow of analyte. | Low sample volume requirements.[9] | Requires larger volumes of reactants for mixing. |
| Key Kinetic Parameters | kon, koff, KD, kinact, krev[15] | kon, koff, KD[14] | kobs, from which individual rate constants can be derived. |
| Best For | Detailed mechanistic studies, accurate determination of all kinetic parameters. | High-throughput screening, ranking of candidates. | Studying very fast pre-steady-state kinetics. |
| Considerations | Surface regeneration for covalent inhibitors can be challenging.[16] | Less sensitive to bulk refractive index changes.[13] | Requires a spectroscopic handle (chromophore or fluorophore). |
In-Depth Look at Kinetic Analysis Techniques
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time data on the association and dissociation of molecules.[8] In a typical SPR experiment, the target protein is immobilized on a sensor chip, and the boronic acid inhibitor is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Experimental Workflow for SPR Analysis of Boronic Acid Inhibitors:
Caption: A typical workflow for an SPR experiment.
For boronic acids, the resulting sensorgram often exhibits a complex binding profile that does not fit a simple 1:1 Langmuir model. Instead, a two-state reaction model is typically required to accurately describe the data, allowing for the determination of both the initial non-covalent binding parameters (kon1, koff1) and the covalent reaction parameters (kon2, koff2).[11]
Data Presentation: Comparative Kinetic Data for Proteasome Inhibitors
| Inhibitor | Target | Technique | kon (M-1s-1) | koff (s-1) | KD (nM) | Residence Time (1/koff) | Reference |
| Bortezomib | 20S Proteasome | Enzyme Assay | - | - | 0.56 | - | [17] |
| Bortezomib | 20S Proteasome | In vitro | - | 0.00063 | - | 110 min | [2] |
| Ixazomib | 20S Proteasome | In vitro | - | 0.00064 | 3.4 | 18 min | [2] |
| Delanzomib | 20S Proteasome | Progress Curve | - | 0.000083 | - | >138 min | [1] |
Experimental Protocol: SPR Analysis of a Boronic Acid Inhibitor
-
Immobilization of the Target Protein:
-
Equilibrate a CM5 sensor chip with running buffer (e.g., HBS-EP+).
-
Activate the sensor surface with a 1:1 mixture of NHS/EDC.
-
Inject the purified target protein (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Kinetic Analysis:
-
Equilibrate the immobilized surface with running buffer.
-
Inject a series of concentrations of the boronic acid inhibitor, typically in a multi-cycle kinetic format. Each injection cycle consists of an association phase followed by a dissociation phase.
-
For reversible covalent inhibitors, a long dissociation time may be necessary to observe the slow off-rate.
-
If the covalent bond is very stable, regeneration of the sensor surface may be challenging. In such cases, single-cycle kinetics, where increasing concentrations of the inhibitor are injected sequentially without regeneration, can be employed.[18]
-
-
Data Analysis:
-
Subtract the reference surface data and a buffer blank from the sensorgrams.
-
Fit the data to a two-state reaction model using the instrument's analysis software (e.g., Biacore Insight Evaluation Software).[16]
-
This will yield the kinetic parameters kon1, koff1, kon2, and koff2, from which the overall affinity (KD) and residence time can be calculated.
-
Bio-Layer Interferometry (BLI)
BLI is another label-free technique that is particularly well-suited for high-throughput screening of biomolecular interactions.[13] In a BLI experiment, the target protein is immobilized on a biosensor tip, which is then dipped into a solution containing the boronic acid inhibitor. The binding event causes a change in the optical thickness at the tip, which is measured as a shift in the interference pattern of reflected light.[9]
Experimental Workflow for BLI Analysis of Boronic Acid Inhibitors:
Caption: A typical workflow for a BLI experiment.
While BLI is generally less sensitive than SPR, it is less susceptible to bulk refractive index changes and is more tolerant of crude samples.[13] The data is typically fit to a 1:1 binding model, which provides an apparent KD. However, for boronic acids, a more complex binding model may be necessary to accurately describe the kinetics.
Experimental Protocol: BLI Analysis of a Boronic Acid Inhibitor
-
Biosensor Preparation and Loading:
-
Hydrate the biosensors (e.g., Streptavidin-coated) in running buffer for at least 10 minutes.
-
Immobilize the biotinylated target protein onto the biosensors by dipping them into a solution of the protein.
-
-
Kinetic Measurement:
-
Establish a stable baseline by dipping the loaded biosensors into running buffer.
-
Move the biosensors to wells containing a serial dilution of the boronic acid inhibitor to measure the association phase.
-
Transfer the biosensors back to the baseline buffer wells to measure the dissociation phase.
-
-
Data Analysis:
-
Reference subtract the data using a biosensor with no immobilized protein.
-
Fit the data to an appropriate binding model (e.g., 1:1 or 2:1) using the analysis software (e.g., Octet Data Analysis software).[14]
-
This will provide the kinetic parameters kon, koff, and the apparent KD.
-
Stopped-Flow Spectroscopy
Stopped-flow spectroscopy is a rapid mixing technique that is ideal for studying the pre-steady-state kinetics of fast reactions, including the initial binding events of boronic acids.[3][10] In a stopped-flow experiment, small volumes of the enzyme and inhibitor solutions are rapidly mixed, and the reaction is monitored by following the change in an optical signal (absorbance or fluorescence) over time.
Experimental Workflow for Stopped-Flow Analysis:
Caption: A simplified workflow for a stopped-flow experiment.
This technique is particularly useful for dissecting the individual steps of the binding mechanism and can provide information on the rates of conformational changes that may occur upon inhibitor binding. However, it requires a suitable spectroscopic probe, which may not always be present.
Experimental Protocol: Stopped-Flow Analysis of a Boronic Acid Inhibitor
-
Sample Preparation:
-
Prepare solutions of the target enzyme and the boronic acid inhibitor in a suitable buffer. The concentrations should be chosen to ensure that the reaction occurs on a timescale that can be monitored by the instrument.
-
-
Instrument Setup:
-
Set the stopped-flow instrument to the desired temperature and wavelength for monitoring the reaction.
-
Load the enzyme and inhibitor solutions into the instrument's syringes.
-
-
Data Acquisition:
-
Initiate the reaction by rapidly mixing the contents of the syringes.
-
Record the change in absorbance or fluorescence as a function of time.
-
-
Data Analysis:
-
Fit the resulting kinetic traces to an appropriate equation (e.g., single or double exponential) to obtain the observed rate constant (kobs).
-
By measuring kobs at different inhibitor concentrations, the individual rate constants of the binding mechanism can be determined.
-
Challenges and Considerations in Boronic Acid Kinetics
The unique properties of boronic acids present several challenges for kinetic analysis:
-
Two-Step Binding Mechanism: The complex binding mechanism requires the use of appropriate kinetic models for data analysis. Forcing the data to a simple 1:1 model can lead to inaccurate results.[11]
-
pH Dependence: The binding of boronic acids is often highly pH-dependent, as the boron atom must be in the trigonal planar state to act as a Lewis acid.[19] It is therefore crucial to perform kinetic experiments at a constant and physiologically relevant pH.
-
Reversible Covalent Nature: The reversible covalent bond can lead to very slow dissociation rates, making it difficult to measure koff accurately.[5] Long dissociation times may be required, and for techniques like SPR, surface regeneration can be problematic.[16]
-
Instability of Boronic Acids: Some boronic acids can be unstable in aqueous solutions, which can complicate kinetic analysis. It is important to ensure the stability of the compound under the experimental conditions.
Conclusion: Choosing the Right Tool for the Job
The kinetic analysis of boronic acid binding to target proteins is a critical step in the drug discovery process. Each of the techniques discussed in this guide offers unique advantages and disadvantages. SPR provides the most detailed kinetic information but can be lower in throughput and more technically demanding. BLI is a high-throughput technique that is well-suited for screening and ranking compounds, but it may not provide the same level of kinetic detail as SPR. Stopped-flow spectroscopy is a powerful tool for studying the pre-steady-state kinetics of fast reactions but requires a spectroscopic handle.
References
- Hasinoff, B. B., & Patel, D. (2018). Progress curve analysis of the kinetics of slow-binding anticancer drug inhibitors of the 20S proteasome. Biochemical Pharmacology, 158, 391-400.
- Chen, Y., et al. (2022). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. Analytical Chemistry, 94(2), 1230–1239.
- Chen, Y., et al. (2022). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. CoLab.
- Copeland, R. A. (2016). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. ACS Medicinal Chemistry Letters, 7(10), 947–951.
- Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences, 111(1), 173-178.
- Kisselev, A. F., et al. (2001). Kinetics of proteasome inhibition by bortezomib. Journal of Biological Chemistry, 276(38), 35869-35875.
- Chen, Y., et al. (2022). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. Analytical Chemistry.
- Wang, B., & Lavis, L. D. (2012). Probing the general time scale question of boronic acid binding with sugars in aqueous solution at physiological pH. Tetrahedron, 68(23), 4472-4476.
- Wang, B., & Lavis, L. D. (2012).
- Rich, R. L., & Myszka, D. G. (2011). Analyzing surface plasmon resonance data. Journal of Visualized Experiments, (58), e3399.
- Bonomo, R. A., et al. (2016). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 60(3), 1751–1759.
- Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Domainex.
- Clemmer, D. E., et al. (2024). Bortezomib Inhibits Open Configurations of the 20S Proteasome. Journal of the American Society for Mass Spectrometry.
- Luo, R., et al. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip.
- De Luca, F., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules, 28(15), 5824.
- van den Akker, F., et al. (2014). Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors. ACS Chemical Biology, 9(7), 1555–1563.
- Moreau, P., et al. (2013). Summary of mean (standard deviation) pharmacokinetic and blood 20S proteasome inhibition pharmacodynamic parameters of bortezomib following subcutaneous or intravenous injection of 1.3 mg/m2 on day 11 of cycle 1 in the MMY-3021 and CAN-1004 studies.
- Hasinoff, B. B., & Patel, D. (2018). Progress curve analysis of the kinetics of slow-binding anticancer drug inhibitors of the 20S proteasome.
- Johnson, C. R., et al. (2022).
- BenchChem. (2025). A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions. BenchChem.
- Johnson, C. R., et al. (2022).
- Sartorius. (2022).
- Nicoya Lifesciences. (n.d.). Analyzing binding kinetics: Which method is best for your next SPR experiment? Nicoya Lifesciences.
- De, S., et al. (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science, 11(48), 12893-12906.
- Myszka, D. G. (1997). Determination of kinetic data using surface plasmon resonance biosensors. Current Opinion in Biotechnology, 8(4), 50-57.
- Cytiva. (2021). Biacore™ Tutorial: Preparing your sensor surface for direct covalent coupling. Cytiva.
- Willems, L. I., et al. (2022).
- Sartorius. (2022). Application Note: Optimizing Kinetics Assays to Avoid Avidity Effects. Sartorius.
- Creative Proteomics. (n.d.). Biacore Data Analysis and Interpretation.
- Knowles, J. R., et al. (1984). Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids. Biochemical Journal, 220(1), 83–90.
- Creative Proteomics. (n.d.). Surface Plasmon Resonance (SPR) vs Biolayer Interferometry (BLI) Which is Better.
- Gupta, N., et al. (2018). Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. Clinical Pharmacokinetics, 57(11), 1353–1366.
- Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument.
- Brooks, W. L., & Sumerlin, B. S. (2019). The challenges of glycan recognition with natural and artificial receptors. Chemical Society Reviews, 48(23), 5626-5640.
- Murali, V. P., et al. (2021). Comparison of analytical experimental methods for characterization of....
- De Luca, F., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI.
- Reichert Technologies. (2020). Application Note #27 - Surface Plasmon Resonance. Reichert Technologies.
- WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube.
- Johnson, C. R., et al. (2022). Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data.
- van den Akker, F., et al. (2021). Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3. PubMed.
- van den Akker, F., et al. (2021). Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3. PLOS One.
- Singh, J., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Journal of Medicinal Chemistry, 66(9), 5983–6017.
- Sartorius. (2023). Harmonizing Regulatory Guidelines for Assay Validation: A Focus on Kinetics-Based Assays using Octet®️ BLI Systems. Sartorius.
- Sartorius. (2024). BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. Sartorius.
- Center for Macromolecular Interactions. (2024). Octet RED384: CMI Getting Started Guide to Biolayer Interferometry Introduction Instrument Overview. Harvard University.
- Karlsson, R., & Fält, A. (1997). Comparison of SPR binding curves for characterization of protein interactions and analysis of screening data. Journal of Immunological Methods, 200(1-2), 121-133.
Sources
- 1. Progress curve analysis of the kinetics of slow-binding anticancer drug inhibitors of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biacore Data Analysis and Interpretation - Creative Proteomics [creative-proteomics.com]
- 9. sartorius.com [sartorius.com]
- 10. Probing the general time scale question of boronic acid binding with sugars in aqueous solution at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface Plasmon Resonance (SPR) vs Biolayer Interferometry (BLI) Which is Better - Creative Proteomics [iaanalysis.com]
- 13. BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions - Sartorius Croatia [sartorius.hr]
- 14. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 15. bioradiations.com [bioradiations.com]
- 16. Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. nicoyalife.com [nicoyalife.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
structure-activity relationship studies of phenylboronic acids
A Comparative Guide to the Structure-Activity Relationship (SAR) of Phenylboronic Acids
Abstract
Phenylboronic acids (PBAs) represent a versatile class of compounds with significant applications ranging from enzyme inhibition to carbohydrate sensing.[1] Their utility is rooted in the unique chemical properties of the boronic acid moiety, specifically its ability to form reversible covalent bonds with nucleophiles like serine hydroxides and cis-diols.[2][3] Understanding the structure-activity relationship (SAR) of this scaffold is paramount for designing potent and selective agents for therapeutic and diagnostic purposes. This guide provides an in-depth comparison of phenylboronic acid derivatives, grounded in experimental data, to elucidate the key structural determinants of their activity. We will explore the mechanistic basis of their interactions, analyze the impact of electronic and steric modifications, and present detailed protocols for their synthesis and evaluation.
Introduction to Phenylboronic Acids and SAR
Phenylboronic acid is an organic compound featuring a phenyl group bonded to a boronic acid [-B(OH)₂] functional group.[4] These molecules are generally stable, easy to handle, and act as mild Lewis acids, making them crucial intermediates in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[1][5]
Beyond their synthetic utility, the electron-deficient boron atom allows for unique interactions with biological molecules.[6] This has led to their development as enzyme inhibitors, particularly for serine proteases, and as recognition elements in sensors for carbohydrates like glucose.[1][2][7]
Structure-Activity Relationship (SAR) is the study of how the chemical structure of a molecule influences its biological activity. For phenylboronic acids, SAR studies involve systematically modifying the phenyl ring and the boronic acid group to understand how these changes affect target binding and potency. Key questions in PBA-related SAR include:
-
How do electron-donating or electron-withdrawing substituents on the phenyl ring alter activity?
-
What is the influence of the substituent's position (ortho, meta, para)?
-
How do steric bulk and hydrophobicity impact binding affinity?
This guide will dissect these questions through comparative data and mechanistic diagrams.
The Phenylboronic Acid Pharmacophore: Mechanism of Action
The activity of phenylboronic acids is dominated by the electrophilic nature of the sp²-hybridized boron atom, which readily interacts with nucleophiles.[4]
Interaction with Serine Proteases
Phenylboronic acids are potent competitive inhibitors of serine proteases, a class of enzymes that includes bacterial β-lactamases and human proteases like chymotrypsin.[3][6][8] The inhibition mechanism involves the formation of a reversible, covalent bond between the boronic acid and the hydroxyl group of the catalytic serine residue in the enzyme's active site.[3][9] This creates a stable tetrahedral adduct that mimics the high-energy transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.[3][10]
Caption: Mechanism of serine protease inhibition by phenylboronic acid.
Interaction with Diols (Glucose Sensing)
The ability of phenylboronic acids to form reversible covalent bonds with cis-1,2 or 1,3-diols is the foundation for their use in glucose sensors.[5][11] The interaction occurs in two steps: first, the trigonal planar boronic acid equilibrates with its hydroxylated, tetrahedral boronate anion form in aqueous solution.[12] This anion then undergoes an esterification reaction with the hydroxyl groups of a diol-containing molecule like glucose to form a stable cyclic boronate ester.[11][12] This binding event can be transduced into a measurable signal, for example, by causing a hydrogel matrix containing PBA to swell.[13]
Caption: Mechanism of glucose binding by phenylboronic acid.
Core Principles of Phenylboronic Acid SAR
The potency and selectivity of PBA derivatives can be finely tuned by altering the substituents on the phenyl ring.
Electronic Effects of Phenyl Ring Substituents
The acidity of the boronic acid (its pKₐ) is a critical determinant of its activity. A lower pKₐ means a higher population of the more reactive tetrahedral boronate anion at physiological pH.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or -CF₃ decrease the electron density of the phenyl ring. This stabilizes the negatively charged boronate anion, thereby lowering the pKₐ and often increasing potency. A study on arylboronic acid inhibitors of serine proteases showed a strong pH dependence on binding, indicating the importance of the boronate anion form.[8] A general trend toward increased mutagenicity has also been observed among electron-deficient aryl boronic acids.[14]
-
Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -CH₃ increase electron density, destabilizing the boronate anion and raising the pKₐ, which can lead to lower activity at a given pH.
Steric Effects and Positional Isomerism (ortho, meta, para)
The position and size of substituents dictate how the inhibitor fits into a target's binding pocket.
-
ortho Substitution: Can introduce steric hindrance but may also enable favorable interactions with nearby residues. In a series of inhibitors for β-lactamases KPC-2 and GES-5, introducing a carboxylated chain at the ortho position significantly improved affinity for KPC-2.[15]
-
meta Substitution: Often provides a scaffold for extending into solvent-exposed regions or interacting with specific residues. For the β-lactamase KPC-2, meta-substituted phenylboronic acids with a triazole moiety showed high potency due to a key hydrogen bond with residue T237.[16] A 3-azidomethylphenyl boronic acid was identified as a highly effective scaffold for developing potent inhibitors of AmpC and KPC-2 β-lactamases.[16][17]
-
para Substitution: Can be used to modulate properties like solubility or to probe for interactions deeper in a binding pocket. However, in some cases, it can be less optimal. For instance, in a series of boronic acid analogs of the anticancer agent combretastatin A-4, the para-substituted compound was a better tubulin polymerization inhibitor than the ortho or meta versions, although all were less potent than the parent compound.[18]
Comparative Case Study I: Phenylboronic Acids as β-Lactamase Inhibitors
β-lactamases are bacterial enzymes that confer resistance to β-lactam antibiotics, making them critical drug targets.[7] Phenylboronic acids are effective inhibitors of Class A and Class C serine β-lactamases.[19] The following table compares the inhibitory activity of several PBA derivatives against clinically relevant β-lactamases, illustrating key SAR principles.
| Compound ID | R-Group on Phenyl Ring | Target Enzyme | Kᵢ (nM) | SAR Insight | Reference |
| 1 | H (unsubstituted) | AmpC | 700 | Baseline activity of the core scaffold. | [16] |
| 2 | 3-CH₂N₃ (meta-azidomethyl) | AmpC | 700 | The azido group at the meta position serves as an effective handle for further modification without losing potency. | [16][17] |
| 3 | 3-CH₂-triazole-R | AmpC | 140 | Click-chemistry modification from the meta-azido group leads to a potent inhibitor, highlighting the value of the meta position for derivatization. | [16][17] |
| 4 | 3-CH₂N₃ (meta-azidomethyl) | KPC-2 | 2300 | Demonstrates differential selectivity between enzyme targets. | [16] |
| 5 | 3-CH₂-triazole-R | KPC-2 | 730 | Derivatization at the meta position also improves potency against KPC-2. | [16] |
| 6 | 2-CH₂CH₂COOH (ortho-carboxyethyl) | KPC-2 | 110 | The ortho-carboxylated chain dramatically improves affinity, likely through interaction with a basic residue like R220. | [10][15] |
| 7 | 2-CH₂CH₂COOH (ortho-carboxyethyl) | AmpC | >100,000 | The same ortho group that is highly favorable for KPC-2 is detrimental for AmpC, showcasing the importance of active site topology. | [15] |
Note: Kᵢ is the inhibition constant; a lower value indicates higher potency.
Experimental Protocols
To ensure scientific integrity, the methods used to generate SAR data must be robust and reproducible. Here we provide self-validating protocols for the synthesis and evaluation of phenylboronic acids.
General Synthesis of a Substituted Phenylboronic Acid
This protocol describes a common and reliable method for synthesizing phenylboronic acids from the corresponding aryl bromide via a Grignard reaction.[5][20]
Caption: General workflow for the synthesis of phenylboronic acids.
Step-by-Step Methodology:
-
Grignard Reagent Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings. Add a solution of the desired aryl bromide in anhydrous tetrahydrofuran (THF) dropwise. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating. Stir until the magnesium is consumed.
-
Reaction with Trialkyl Borate: Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath). Slowly add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below -60 °C.[20] The borate is typically used in a 1 to 1.5-fold molar excess.[21]
-
Hydrolysis: After the addition is complete, allow the reaction mixture to warm slowly to room temperature. Quench the reaction by pouring it into a stirred solution of aqueous acid (e.g., 1M HCl).
-
Workup and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude phenylboronic acid can be purified by recrystallization or silica gel chromatography.
Standard Protocol for a β-Lactamase Inhibition Assay
This protocol outlines a continuous spectrophotometric assay to determine the inhibitory potency (IC₅₀ or Kᵢ) of a phenylboronic acid derivative against a serine β-lactamase.[19][22]
Materials:
-
Purified β-lactamase enzyme (e.g., KPC-2, AmpC)
-
Assay buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
Reporter substrate: Nitrocefin (stock solution in DMSO)
-
Test inhibitor (phenylboronic acid, stock solution in DMSO)
-
96-well microplate and a microplate reader
Step-by-Step Methodology:
-
Prepare Reagents: Dilute the enzyme, nitrocefin, and inhibitor to the desired concentrations in the assay buffer. The final DMSO concentration should be kept low (e.g., <5% v/v) to avoid effects on enzyme activity.[23]
-
Assay Setup: In a 96-well plate, add the assay buffer. Then, add varying concentrations of the inhibitor. Finally, add a fixed concentration of the enzyme to each well (except for the no-enzyme control).
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37 °C).[23]
-
Initiate Reaction: Start the enzymatic reaction by adding a fixed concentration of nitrocefin to all wells. The hydrolysis of the yellow nitrocefin produces a red-colored product, which can be monitored by measuring the increase in absorbance at ~486 nm.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance kinetically over a set period (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[23]
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ using the Cheng-Prusoff equation for competitive inhibition, provided the substrate concentration and the enzyme's Michaelis constant (Kₘ) for the substrate are known.[19]
-
Conclusion and Future Outlook
The structure-activity relationships of phenylboronic acids are a well-defined yet continuously evolving field. The core principles—modulating the boronic acid's pKₐ through electronic effects and optimizing steric and electrostatic interactions via positional isomerism—provide a robust framework for rational drug design. As demonstrated in the case studies of β-lactamase inhibitors and glucose sensors, subtle structural changes can lead to dramatic differences in potency and selectivity.
Future research will likely focus on developing PBA derivatives with improved pharmacokinetic properties and cell permeability, which remains a challenge for this class of compounds.[24] Furthermore, the application of computational methods, such as molecular dynamics simulations and quantum mechanics, will continue to refine our understanding of the binding interactions and guide the design of next-generation phenylboronic acid-based therapeutics and diagnostics.[25]
References
- Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups. (2022). Optica Publishing Group.
- Mechanism of interaction between glucose and phenylboronic acid (PBA)... (n.d.).
- Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. (n.d.). PMC - NIH.
- Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups. (2022). ORBi UMONS.
- Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. (2018).
- Process for the preparation of substituted phenylboronic acids. (n.d.).
- Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography
- Structure-based approach for identification of novel phenylboronic acids as serine-β-lactamase inhibitors. (n.d.). PubMed.
- Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase Supporting Inform
- Process for preparing substituted phenyl boronic acids. (n.d.).
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.). MDPI.
- Inhibition of Serine Proteases by Arylboronic Acids. (n.d.).
- Enzyme assays with boronic acid appended bipyridinium salts. (2009). PubMed.
- Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. (n.d.). PMC.
- Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. (2019). NIH.
- Phenylboronic acid – preparation and applic
- Phenylboronic acid. (n.d.). Wikipedia.
- Inhibition of Serine Proteases by Arylboronic Acids. (n.d.). PMC - NIH.
- Synthesis of boronic esters derived from boronic and diboronic acids and tartrate deriv
- Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. (n.d.). MDPI.
- Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. (n.d.). PMC - NIH.
- Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. (2024). ODU Digital Commons.
- Structure–Reactivity Relationships in Boronic Acid–Diol Complex
- X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. (n.d.).
- Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. (2024). Taylor & Francis Online.
- Boronic acid transition state inhibitors (BATSIs) active against KPC and other class A β-lactamases: structure activity relationships (SAR) as a guide to inhibitor design. (2025).
- Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids. (n.d.). PMC - NIH.
- Merging the Versatile Functionalities of Boronic Acid with Peptides. (2021). MDPI.
- Sub-picomolar Inhibition of HIV-1 Protease with a Boronic Acid. (n.d.). PubMed - NIH.
- Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. (n.d.).
- Correlational research of Phenylboronic acid. (2019). ChemicalBook.
- A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025).
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlational research of Phenylboronic acid_Chemicalbook [chemicalbook.com]
- 5. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 6. researchgate.net [researchgate.net]
- 7. Structure-based approach for identification of novel phenylboronic acids as serine-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. OPG [opg.optica.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases | MDPI [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 21. EP1046640A2 - Process for preparing substituted phenyl boronic acids - Google Patents [patents.google.com]
- 22. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 24. Merging the Versatile Functionalities of Boronic Acid with Peptides [mdpi.com]
- 25. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
The Two Faces of Boron: A Senior Application Scientist's Guide to Boronic Acids vs. Boronate Esters in Suzuki Reactions
For researchers navigating the intricate landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a cornerstone for carbon-carbon bond formation. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and scalability of this powerful transformation. This guide provides an in-depth, objective comparison of the two most common classes of organoboron reagents: boronic acids and their corresponding boronate esters. Drawing upon field-proven insights and experimental data, we will explore the nuances of their reactivity, stability, and handling, empowering you to make informed decisions for your synthetic challenges.
The Fundamental Trade-Off: Reactivity vs. Stability
The central dogma when selecting between a boronic acid and a boronate ester lies in a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive and often lead to faster reaction times in Suzuki-Miyaura couplings[1][2]. This heightened reactivity is largely attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle[1][2]. However, this reactivity comes at a price: reduced stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can compromise their shelf-life and lead to diminished reaction yields[1][3][4][5][6].
Conversely, boronate esters, with the pinacol esters being the most prevalent, offer significantly enhanced stability[1][2][3]. They are frequently crystalline, solid materials that are easier to handle, purify via standard column chromatography, and store for extended periods under ambient conditions[1][7]. This robustness makes them particularly advantageous for multi-step syntheses and in automated or high-throughput workflows where reagent longevity is paramount[2][8].
It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many Suzuki-Miyaura reactions[2]. However, direct transmetalation from the boronate ester is also a viable mechanistic pathway[3][4].
A Deeper Dive into the Reagents
Boronic Acids: The Reactive Workhorse
Boronic acids have historically been the go-to reagents for Suzuki couplings due to their high reactivity and atom economy[3][9][10]. Their preparation is often straightforward, and a vast array are commercially available[11][12].
Advantages:
-
High Reactivity: Generally leads to shorter reaction times[1][2].
-
High Atom Economy: Less "wasted" mass compared to boronate esters.
-
Cost-Effective: Often less expensive than their ester counterparts.
Disadvantages:
-
Instability: Prone to protodeboronation (loss of the boron group), especially with electron-rich or heteroaromatic systems[1][3][4][6].
-
Oxidation: Susceptible to oxidation, which can lead to the formation of phenolic byproducts[3].
-
Purification Challenges: Can be difficult to purify due to their propensity to form trimeric anhydrides (boroxines) and their amphiphilic nature. Purification may require specialized techniques like derivatization into a salt followed by acidification or recrystallization[13][14].
-
Storage: Often require storage under an inert atmosphere at low temperatures for long-term stability[1].
Boronate Esters: The Stable and Versatile Alternative
Boronate esters, such as pinacol, neopentyl glycol, and MIDA (N-methyliminodiacetic acid) esters, have emerged as highly valuable alternatives to boronic acids, addressing many of their stability issues[3][11].
Advantages:
-
Enhanced Stability: Generally stable to air and moisture, allowing for easier handling and long-term storage at room temperature[1][2].
-
Ease of Purification: Can typically be purified by standard silica gel chromatography[1][15].
-
Reproducibility: Their stability often leads to more reproducible reaction outcomes, particularly in complex syntheses[1].
-
Compatibility: The increased stability allows for their use in multi-step synthetic sequences where the boron moiety must survive various reaction conditions[8].
Disadvantages:
-
Lower Reactivity: May require longer reaction times or higher temperatures compared to the corresponding boronic acids[2].
-
Lower Atom Economy: The protecting group (e.g., pinacol) adds to the molecular weight.
Emerging Alternatives: Potassium Trifluoroborates and MIDA Boronates
Potassium Trifluoroborates (KBF3Rs): These reagents are crystalline, air- and moisture-stable solids that are excellent alternatives to boronic acids[16]. They are known for their resistance to protodeboronation and can be used in a wide range of Suzuki-Miyaura couplings[17][18][19].
MIDA Boronates: These N-methyliminodiacetic acid protected boronates exhibit exceptional stability to a wide range of anhydrous reaction conditions, including chromatography[8]. They are particularly useful in iterative cross-coupling strategies where sequential reactions are required[8][11][20]. The MIDA group can be cleaved under mild aqueous basic conditions to release the corresponding boronic acid[8][21].
Quantitative Performance Comparison
To provide a clearer picture of the practical implications of these differences, the following table summarizes the key performance characteristics of boronic acids and boronate esters.
| Feature | Boronic Acids | Boronate Esters (Pinacol) |
| Reactivity | Generally higher; shorter reaction times[1][2][22] | Generally lower; may require longer reaction times or higher temperatures[2] |
| Stability | Lower; susceptible to protodeboronation and oxidation[1][3][4] | Higher; generally stable to air and moisture[1][2][7] |
| Handling | Can be challenging; may require inert atmosphere for storage[1] | Easy to handle; often crystalline solids[1] |
| Purification | Difficult; prone to forming boroxines; may require recrystallization or derivatization[13] | Straightforward; typically purified by silica gel chromatography[1][15] |
| Storage | Often requires refrigeration or freezing under inert gas[1] | Stable at room temperature for extended periods[1] |
| Yield | Can be high but may be compromised by decomposition[1] | Often more reproducible and can lead to higher isolated yields in complex syntheses[1] |
The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
To provide a practical context, here are representative, step-by-step protocols for a Suzuki-Miyaura reaction comparing a boronic acid and a boronate ester.
General Experimental Workflow
Caption: General workflow for comparing boronic acid and boronate ester reactivity.
Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid vs. Phenylboronic Acid Pinacol Ester
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Phenylboronic Acid (1.2 mmol, 146 mg)
-
Phenylboronic Acid Pinacol Ester (1.2 mmol, 245 mg)
-
Palladium(II) Acetate (Pd(OAc)2, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh3, 0.04 mmol, 10.5 mg)
-
Potassium Carbonate (K2CO3, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup (Two separate flasks, one for the boronic acid and one for the boronate ester):
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (4-bromoanisole), the respective boron reagent (phenylboronic acid or its pinacol ester), the palladium catalyst (Pd(OAc)2), the ligand (PPh3), and the base (K2CO3).
-
-
Solvent Addition:
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvents (toluene and water) via syringe.
-
-
Reaction:
-
Stir the reaction mixture vigorously and heat to 90 °C in an oil bath.
-
-
Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. Note the time taken for each reaction to reach completion.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired biaryl product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry and determine the isolated yield.
-
Conclusion and Recommendations
The choice between a boronic acid and a boronate ester is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific demands of the synthesis.
Choose a boronic acid when:
-
High reactivity and short reaction times are a priority.
-
The boronic acid is known to be stable under the reaction conditions.
-
Cost and atom economy are significant considerations.
Choose a boronate ester when:
-
The corresponding boronic acid is unstable or prone to decomposition.
-
The boron-containing fragment needs to survive multiple synthetic steps.
-
Reproducibility and ease of handling are critical, especially in a drug discovery or process development setting.
-
The reaction is part of an automated or high-throughput workflow where reagent stability is essential[2].
By understanding the inherent properties of boronic acids and their ester derivatives, researchers can better navigate the complexities of the Suzuki-Miyaura reaction, leading to more efficient, reliable, and successful synthetic outcomes.
References
- How to purify boronic acids/boronate esters? ResearchGate.
- Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798.
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833–846.
- MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. ACS Publications.
- Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health.
- Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health.
- How to purify boronate esters? ResearchGate.
- Synthesis and Application of Boronic Acid Derivatives. VTechWorks.
- CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry.
- Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. ACS Publications.
- Murphy, C. L. W. (2014). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. University of California, Santa Cruz.
- St. Denis, J. D., Scully, C. C. G., Lee, C. F., & Yudin, A. K. (2013). Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. Organic Letters, 15(19), 4944–4947.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
- Comparison of reactivity of different boron reagents. ResearchGate.
- Which conditions are favorable for the efficient Suzuki coupling? ResearchGate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Boronic acid. Wikipedia.
- Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.
- Alkylboronic acid or boronate synthesis. Organic Chemistry Portal.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate.
- Protodeboronation. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- Process for purification of boronic acid and its derivatives. Google Patents.
- Purification of alkyl Bpin/other alkyl boronic esters. Reddit.
- Suzuki cross-coupling reaction. YouTube.
- Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society. ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 17. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 18. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Ascendant Trajectory of Boronic Acid Derivatives in Oncology: A Comparative Evaluation
The landscape of cancer therapeutics is in a perpetual state of evolution, driven by the relentless pursuit of more selective and efficacious agents. Within this dynamic field, boronic acid derivatives have emerged as a compelling class of compounds, demonstrating significant promise as anticancer agents. Their unique chemical properties, particularly the ability of the boron atom to form reversible covalent bonds with active site residues of key enzymes, underpin their potent biological activities. This guide provides an in-depth comparative evaluation of boronic acid derivatives, offering researchers, scientists, and drug development professionals a critical appraisal of their performance, supported by experimental data and detailed methodologies.
Introduction: The Boronic Acid Moiety - A Versatile Tool in Anticancer Drug Design
Boronic acids and their derivatives have garnered considerable attention in medicinal chemistry due to their distinctive structural and electronic features. The boron atom in these compounds possesses an empty p-orbital, rendering it an electrophilic Lewis acid capable of interacting with nucleophilic residues, such as the hydroxyl group of serine or threonine, commonly found in the active sites of enzymes. This interaction can lead to the formation of a stable, yet reversible, tetrahedral boronate adduct, effectively inhibiting enzyme function.[1][2]
The pioneering success of bortezomib (Velcade®), a dipeptidyl boronic acid, as the first-in-class proteasome inhibitor approved for the treatment of multiple myeloma, catalyzed a surge in the exploration of boronic acid-based therapeutics.[2] This initial breakthrough has since expanded to encompass a diverse range of molecular targets and therapeutic strategies, solidifying the importance of the boronic acid pharmacophore in modern oncology.
This guide will delve into the major classes of boronic acid-based anticancer agents, with a primary focus on:
-
Proteasome Inhibitors: The most established class, targeting the ubiquitin-proteasome system crucial for protein homeostasis in cancer cells.
-
Histone Deacetylase (HDAC) Inhibitors: An emerging class targeting epigenetic regulation, a key driver of tumorigenesis.
-
Arginase Inhibitors: A novel approach aimed at modulating the tumor microenvironment to enhance anti-tumor immunity.
We will objectively compare the performance of representative derivatives within each class, presenting key experimental data to inform future research and development endeavors.
Comparative Analysis of Boronic Acid Derivatives
The versatility of the boronic acid scaffold has enabled the development of inhibitors against a variety of cancer-relevant targets. This section provides a comparative analysis of their in vitro efficacy, highlighting key structure-activity relationships (SAR).
Proteasome Inhibitors: The Vanguard of Boronic Acid Therapeutics
The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a critical role in regulating cellular processes such as cell cycle progression, apoptosis, and signal transduction. Cancer cells, particularly those with high rates of protein synthesis and turnover like multiple myeloma cells, are highly dependent on proteasome function, making it an attractive therapeutic target.
Bortezomib (Velcade®) and Ixazomib (Ninlaro®) are the two FDA-approved boronic acid-based proteasome inhibitors. Bortezomib, a dipeptide boronic acid, reversibly inhibits the chymotrypsin-like (β5) subunit of the 20S proteasome.[3] Ixazomib, a second-generation analogue, offers the advantage of oral bioavailability.
Table 1: Comparative in vitro cytotoxicity (IC50) of Bortezomib and Ixazomib in various cancer cell lines.
| Cell Line | Cancer Type | Bortezomib IC50 (nM) | Ixazomib IC50 (nM) | Reference(s) |
| RPMI-8226 | Multiple Myeloma | 22 - 32 | ~10-fold less potent than Bortezomib | [4][5] |
| U266 | Multiple Myeloma | <50 | N/A | [6] |
| OPM-2 | Multiple Myeloma | Most sensitive profile | N/A | [7] |
| IM-9 | Multiple Myeloma | Most resistant profile | N/A | [7] |
| A549 | Lung Carcinoma | 45 | 2000 | [8] |
| CCD-19 Lu | Normal Lung Fibroblast | 160 | 10000 | [8] |
| Jurkat | T-cell Leukemia | 12 | N/A | [9] |
| MOLT4 | T-cell Leukemia | 4 | N/A | [9] |
| CEM | T-cell Leukemia | 4 | N/A | [9] |
| MCF-7 | Breast Cancer | 50 | N/A | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.
The data clearly indicates the high potency of both bortezomib and ixazomib in multiple myeloma cell lines. Notably, bortezomib demonstrates significantly higher potency in the A549 lung cancer cell line compared to ixazomib. The higher IC50 value of bortezomib in the normal lung fibroblast cell line (CCD-19 Lu) compared to the A549 cancer cell line suggests a degree of tumor selectivity.
Structure-Activity Relationship (SAR) Insights:
SAR studies have been instrumental in optimizing the potency and selectivity of dipeptidyl boronic acid proteasome inhibitors. Key findings include:
-
The Boronic Acid Moiety: Essential for the inhibitory activity through the formation of a tetrahedral intermediate with the active site threonine residue of the proteasome.[10]
-
The N-terminal Acyl Group and P2 Position: Modifications at these positions significantly influence potency and cytotoxicity.[3]
-
Stereochemistry: The stereochemistry of the amino acid residues is crucial, with specific configurations demonstrating significantly higher activity.[10]
Histone Deacetylase (HDAC) Inhibitors: Targeting the Epigenome
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other non-histone proteins. Dysregulation of HDAC activity is a hallmark of many cancers, leading to altered gene expression and tumor progression. Boronic acid derivatives have emerged as a novel class of HDAC inhibitors.
Table 2: In vitro activity of selected boronic acid-based HDAC inhibitors.
| Compound | Target HDAC(s) | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Compound 7k | Pan-HDAC | MV4-11 (Leukemia) | 0.220 | [11] |
| Compound 7p | Pan-HDAC | MV4-11 (Leukemia) | 0.200 | [11] |
| Compound 7t | Pan-HDAC | MV4-11 (Leukemia) | 0.093 | [11] |
| Vorinostat (SAHA) | Pan-HDAC | MV4-11 (Leukemia) | 0.636 | [11] |
| Compound 19d | Pan-HDAC | A2780 (Ovarian) | 0.60 | [12] |
| Compound 19i | Pan-HDAC | A2780 (Ovarian) | 0.49 | [12] |
The data demonstrates that boronic acid-based HDAC inhibitors can exhibit potent anticancer activity, with some compounds showing superior or comparable potency to the approved HDAC inhibitor Vorinostat (SAHA).
Arginase Inhibitors: Modulating the Tumor Microenvironment for Immunotherapy
Arginase is an enzyme that depletes the amino acid L-arginine, which is essential for the proliferation and function of T cells. Many tumors overexpress arginase, creating an immunosuppressive microenvironment that allows them to evade the host immune response. Boronic acid-based arginase inhibitors are being investigated as a novel cancer immunotherapy strategy to restore T cell function and enhance anti-tumor immunity.[13]
Table 3: In vitro inhibitory activity of boronic acid-based arginase inhibitors.
| Compound | Target Arginase | IC50 (nM) | Reference(s) |
| Compound 21 | Human ARG-1 | 0.8 | [14] |
| Compound 22 | Human ARG-1 | 1.6 | [14] |
| Compound 23 | Human ARG-1 | 0.8 | [14] |
| Acyclic Boronic Acid Inhibitor | Human Arginase 2 | 12 | [15] |
These boronic acid derivatives display potent, nanomolar inhibition of arginase, highlighting their potential to modulate the tumor microenvironment and synergize with other immunotherapies.
Key Signaling Pathways and Mechanisms of Action
A thorough understanding of the molecular mechanisms by which boronic acid derivatives exert their anticancer effects is crucial for their rational development and clinical application.
Proteasome Inhibitors: Induction of Apoptosis via NF-κB Inhibition and ER Stress
The primary mechanism of action of bortezomib and ixazomib is the inhibition of the 26S proteasome. This leads to the accumulation of ubiquitinated proteins, which disrupts cellular homeostasis and triggers several downstream signaling pathways, ultimately leading to apoptosis.
NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of cell survival, proliferation, and inflammation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Bortezomib inhibits the proteasomal degradation of IκB, the natural inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.[1][3][16]
Caption: Bortezomib inhibits the proteasome, preventing IκB degradation and NF-κB activation.
Unfolded Protein Response (UPR): The accumulation of misfolded or unfolded proteins in the endoplasmic reticulum (ER) triggers a cellular stress response known as the unfolded protein response (UPR). While initially a pro-survival mechanism, prolonged ER stress leads to apoptosis. Proteasome inhibitors cause the accumulation of misfolded proteins, leading to sustained UPR activation and ultimately, cancer cell death.
Caption: Ixazomib induces ER stress and the UPR, leading to apoptosis.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are paramount. This section provides detailed methodologies for key in vitro and in vivo assays used in the evaluation of boronic acid derivatives as anticancer agents.
In Vitro Evaluation
Caption: General workflow for in vitro evaluation of anticancer agents.
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Boronic acid derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the boronic acid derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Gently shake the plate to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software.
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane (a marker of early apoptosis) and the loss of membrane integrity (a marker of late apoptosis and necrosis).
Materials:
-
Cancer cell lines
-
Boronic acid derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the boronic acid derivative at the desired concentration (e.g., IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
In Vivo Evaluation
Caption: General workflow for in vivo evaluation using a xenograft model.
This in vivo model is widely used to assess the antitumor efficacy of novel cancer drugs.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old
-
Human cancer cell line of interest
-
Sterile PBS or serum-free medium
-
Matrigel (optional, to enhance tumor take rate)
-
Boronic acid derivative formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[10]
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Wash the cells with sterile PBS and resuspend them in PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Tumor Inoculation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse using a 27-gauge needle.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their length (L) and width (W) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (W² x L) / 2.[10]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the boronic acid derivative and vehicle control according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Endpoint Analysis: Continue treatment and tumor monitoring for the duration of the study. The study endpoint may be a specific tumor volume, a predetermined time point, or signs of animal distress. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion and Future Perspectives
Boronic acid derivatives have firmly established their position as a significant class of anticancer agents. The clinical success of proteasome inhibitors has paved the way for the exploration of boronic acid-based compounds targeting a wider array of cancer-related pathways. The promising preclinical data for HDAC and arginase inhibitors underscore the vast potential of this chemical scaffold.
Future research in this field will likely focus on:
-
Development of more selective inhibitors: To minimize off-target effects and improve the therapeutic index.
-
Combination therapies: Exploring the synergistic effects of boronic acid derivatives with other anticancer agents, including chemotherapy, targeted therapy, and immunotherapy.
-
Novel delivery systems: To enhance the bioavailability and tumor-specific targeting of these compounds.
-
Boronic acid-based prodrugs: Designing prodrugs that are activated by the tumor microenvironment to further improve selectivity and reduce systemic toxicity.[16]
The continued investigation and innovative design of boronic acid derivatives hold the promise of delivering next-generation cancer therapies with improved efficacy and safety profiles, ultimately benefiting patients battling this complex disease.
References
- Al-Zoubi, R. M., et al. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1853.
- Silva, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(17), 3944.
- Kupcho, K. R., et al. (2010). Synthesis, in vitro and in vivo biological evaluation, docking studies, and structure--activity relationship (SAR) discussion of dipeptidyl boronic acid proteasome inhibitors composed of beta-amino acids. Journal of Medicinal Chemistry, 53(5), 1990-9.
- Li, J., et al. (2010). Synthesis, in Vitro and in Vivo Biological Evaluation, and Comprehensive Understanding of Structure-Activity Relationships of Dipeptidyl Boronic Acid Proteasome Inhibitors Constructed From β-amino Acids. Journal of Medicinal Chemistry, 53(24), 8619-26.
- Chen, D., et al. (2018). Acquired Bortezomib Resistance in Multiple Myeloma: From Mechanisms to Strategy. Frontiers in Oncology, 8, 563.
- Miyamoto, K., et al. (2016). Bortezomib inhibits canonical NF-κB activity by downregulating the expression of p65 and p50 in T-ALL cells. Cancer Science, 107(7), 963-72.
- Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198.
- D'Arcy, P., et al. (2020). Boron-containing anticancer agents: a target-centric review of structure–activity relationships and clinical pipeline. Future Medicinal Chemistry, 12(1), 55-81.
- Dulić, M., et al. (2021). Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. Expert Opinion on Drug Delivery, 18(11), 1615-1629.
- Ho, T. C., et al. (2022). Targeting NF-κB Signaling for Multiple Myeloma. Cancers, 14(15), 3707.
- CIBR. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous).
- Szymański, P., et al. (2020). Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues. International Journal of Molecular Sciences, 21(11), 4129.
- Protocol Online. (2005). Xenograft Tumor Model Protocol.
- Scorei, R. I., & Popa, R. (2010). Boron-containing compounds as preventive and chemotherapeutic agents for cancer. Anti-cancer agents in medicinal chemistry, 10(4), 346–351.
- Zare, A., et al. (2022). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate.
- The Royal Society of Chemistry. (2025). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target.
- ResearchGate. (n.d.). IC 50 values of compounds for HDAC inhibition in cancer cell lines.
- Yilmaz, S., et al. (2022). Anti-proliferative effects of bortezomib and ixazomib on cells. ResearchGate.
- Gupta, N., et al. (2018). Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. Clinical Pharmacokinetics, 57(8), 947-963.
- Wünsch, B., et al. (2013). Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC. Journal of Medicinal Chemistry, 56(2), 427-436.
- Borek, B., et al. (2020). Boronic acid-based arginase inhibitors in cancer immunotherapy. Bioorganic & Medicinal Chemistry, 28(18), 115658.
- ResearchGate. (n.d.). Boronic acid-based arginase inhibitors in cancer immunotherapy.
- White, J. D., et al. (2022). Design and Synthesis of Acyclic Boronic Acid Arginase Inhibitors. Journal of Medicinal Chemistry, 65(2), 1410-1426.
- Obeng, E. A., et al. (2006). Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells. Blood, 107(12), 4907-16.
- van de Donk, N. W. C. J., et al. (2017). Pre-Clinical Evaluation of the Proteasome Inhibitor Ixazomib against Bortezomib-Resistant Leukemia Cells and Primary Acute Leukemia Cells. Cancers, 9(12), 168.
- JoVE. (2023). Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models.
- Chesi, M., et al. (2012). Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model. Blood, 120(2), 377-87.
- ResearchGate. (n.d.). Bortezomib inhibits canonical NF-κB activity by downregulating the expression of p65 and p50 in T-ALL cells.
- Hasinoff, B. B., & Patel, D. (2018). Myocyte-Damaging Effects and Binding Kinetics of Boronic Acid and Epoxyketone Proteasomal-Targeted Drugs. Cardiovascular Toxicology, 18(5), 444-453.
- Martins, L. C., et al. (2022). New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies. International Journal of Molecular Sciences, 23(19), 11827.
- ResearchGate. (n.d.). IC 50 Values for in vitro HDAC1 & 2 Inhibitory Activity of Compounds.
- Moon, Y. J., et al. (2017). Regulation of NF-kB signaling pathway after treatment of bortezomib. ResearchGate.
- L-Arginine Deprivation by Arginase Inhibitors. (2023). ACS Publications.
- ResearchGate. (n.d.). Design and Synthesis of Acyclic Boronic Acid Arginase Inhibitors.
- Suraweera, A., et al. (2021). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules, 26(11), 3247.
- ResearchGate. (n.d.). Target inhibition indicated by IC50 values (μM) of carborane-based.
- Clemens, J., et al. (2016). IC50 values of inhibition of the active sites of the 26S proteasome by. ResearchGate.
- ResearchGate. (n.d.). IC50 values for myeloma cell lines. As can be seen, the most resistant.
- ResearchGate. (n.d.). Schematic representation of the interplay between ER stress/unfolded.
- von der Heide, L. P., et al. (2018). Proteasome inhibitor bortezomib enhances the effect of standard chemotherapy in small cell lung cancer. Oncotarget, 9(4), 4811-4823.
- ResearchGate. (n.d.). Unfolded protein response-mediated ER stress pathways.
- Wang, M., et al. (2021). Looking into Endoplasmic Reticulum Stress: The Key to Drug-Resistance of Multiple Myeloma? Journal of Clinical Medicine, 10(21), 5038.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic acid-based arginase inhibitors in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ixazomib promotes CHOP-dependent DR5 induction and apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dynamic Effect of Bortezomib on NF-κB Activity and Gene Expression in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
A Senior Application Scientist's Guide to the Cross-Reactivity Profile of Boronic Acid Inhibitors
Introduction: The Double-Edged Sword of the Boronic Acid Warhead
Boronic acids have emerged as a powerful and versatile class of therapeutic agents, exemplified by the clinical success of drugs like the proteasome inhibitor bortezomib in oncology and the β-lactamase inhibitor vaborbactam in infectious diseases.[1][2] Their efficacy stems from the unique chemical properties of the boronic acid moiety, which acts as a potent "warhead." The boron atom is electrophilic and can form a reversible covalent bond with the nucleophilic hydroxyl group of serine or threonine residues found in the active sites of many enzymes.[3][4] This interaction mimics the tetrahedral transition state of the natural enzymatic reaction, leading to potent inhibition.[2]
However, the very feature that makes boronic acids effective—their reactivity with serine and threonine—is also the root of their primary liability: the potential for cross-reactivity. Serine and threonine proteases are one of the largest and most diverse enzyme families, involved in countless physiological processes from digestion to blood coagulation and apoptosis. Unintended inhibition of these "off-target" enzymes can lead to significant toxicity and adverse effects. For instance, the peripheral neuropathy associated with bortezomib is believed to be caused, in part, by its off-target inhibition of the mitochondrial serine protease HtrA2/Omi.[4][5]
Therefore, a rigorous and comprehensive evaluation of the cross-reactivity profile is not merely a regulatory checkbox but a critical step in the discovery and development of safe and effective boronic acid inhibitors. This guide provides an in-depth comparison of the essential methodologies for profiling inhibitor selectivity, explains the rationale behind experimental design, and offers actionable protocols for implementation in your laboratory.
The Chemical Basis of Cross-Reactivity
The fundamental mechanism of action for most boronic acid inhibitors involves the attack of a catalytic serine or threonine on the sp²-hybridized boron atom. This forms a stable, yet reversible, sp³-hybridized tetrahedral boronate adduct, effectively blocking the enzyme's active site.
Caption: Mechanism of reversible covalent inhibition by boronic acids.
This shared mechanism means that any boronic acid inhibitor designed for a specific serine/threonine protease has the inherent potential to bind to other members of this vast superfamily. Key off-target families include:
-
Proteasomes: Multi-subunit threonine protease complexes crucial for protein degradation.[6]
-
Serine Proteases: Including digestive enzymes (trypsin, chymotrypsin), coagulation factors (thrombin), and signaling proteases (prostate-specific antigen).[5][7]
-
β-Lactamases: Bacterial serine enzymes that confer antibiotic resistance.[8]
-
Penicillin-Binding Proteins (PBPs): Bacterial serine acyltransferases essential for cell wall synthesis.[2]
Profiling Methodologies: A Two-Pronged Approach
A robust cross-reactivity assessment strategy relies on a combination of in vitro biochemical assays and in situ cell-based assays. Biochemical assays provide a direct, quantitative measure of an inhibitor's potency against a wide range of purified enzymes, while cell-based assays offer a more physiologically relevant context, confirming target engagement and revealing potential functional consequences of off-target effects.
Biochemical Assays: Mapping the Selectivity Landscape
The initial and most crucial step is to screen the boronic acid inhibitor against a broad panel of relevant proteases. This high-throughput approach provides a comprehensive map of the compound's selectivity profile early in the drug discovery process.[9][10]
Key Methodologies:
-
Enzymatic Activity Assays: These are the most common methods, measuring the inhibition of an enzyme's catalytic activity. They can be performed using various readouts, including fluorescence, luminescence, or radiometric detection.[11][12]
-
Competitive Binding Assays: These assays measure the displacement of a known ligand from the enzyme's active site, providing a direct measure of binding affinity (Kd).[13][14] This is particularly useful for identifying inhibitors that may bind but not inhibit under specific assay conditions.
| Table 1: Selectivity Profile of Representative Boronic Acid Inhibitors (Illustrative Data) | ||||
| Compound | Primary Target Kᵢ (nM) | Off-Target 1: Chymotrypsin Kᵢ (nM) | Off-Target 2: Thrombin Kᵢ (nM) | Off-Target 3: HtrA2/Omi Kᵢ (nM) |
| Bortezomib | 0.6 (Proteasome β5) | >10,000 | >10,000 | 3,300 |
| Compound X (Hypothetical) | 15 (Target Protease A) | 450 | 2,500 | >20,000 |
| Compound Y (Hypothetical) | 2.5 (Target Protease B) | >50,000 | >50,000 | >50,000 |
Note: Data for Bortezomib is based on published literature; hypothetical data is for illustrative purposes.[4][5]
Experimental Protocol: Broad-Panel Protease Inhibition Assay (Fluorescence-Based)
This protocol describes a standardized method for assessing inhibitor potency against a panel of proteases using a fluorogenic substrate.
Causality: The choice of a fluorogenic peptide substrate is critical. The sequence should be optimal for the specific protease to ensure a robust signal-to-noise ratio. The assay is run under initial velocity conditions (typically <10% substrate turnover) to ensure accurate measurement of the inhibition constant (Kᵢ).
Self-Validation: The protocol includes positive (no inhibitor) and negative (no enzyme) controls to validate assay performance. A known reference inhibitor for each protease should also be run in parallel to confirm that the enzyme is behaving as expected.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for all enzymes in the panel (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4). Buffer choice is a compromise; it must support the activity of a diverse set of enzymes, even if not optimal for each one individually.
-
Enzyme Stock Solutions: Prepare concentrated stocks of each purified protease in the assay buffer.
-
Substrate Stock Solutions: Prepare 10 mM stocks of specific fluorogenic peptide substrates (e.g., linked to AMC or AFC) in DMSO.
-
Inhibitor Stock Solution: Prepare a 10 mM stock of the boronic acid inhibitor in DMSO.
-
-
Inhibitor Dilution:
-
Perform a serial dilution of the inhibitor stock in DMSO to create a 10-point concentration curve (e.g., from 10 mM down to 0.5 nM).
-
Create intermediate dilution plates by diluting the DMSO series into assay buffer. This minimizes the final DMSO concentration in the assay well to <1%, preventing solvent-induced artifacts.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of diluted inhibitor (or DMSO for control) to each well.
-
Add 10 µL of the appropriate enzyme solution (pre-diluted to 2X final concentration in assay buffer). For negative controls, add 10 µL of assay buffer.
-
Incubate for 30 minutes at room temperature. This pre-incubation step allows the reversible covalent inhibitor to reach equilibrium with the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 5 µL of the corresponding substrate solution (pre-diluted to 4X final concentration, typically at its Kₘ value).
-
Immediately place the plate in a kinetic plate reader and measure the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC) every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence curve.
-
Normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation for competitive inhibitors, if the substrate concentration and Kₘ are known.
-
Cell-Based Assays: Assessing Physiological Relevance
While biochemical assays are essential for determining intrinsic potency, they do not capture the complexities of the cellular environment, such as membrane permeability, intracellular inhibitor concentrations, and the presence of competing substrates. Cell-based assays are therefore a critical next step to validate on-target and off-target engagement in a living system.[15][16]
Caption: A tiered workflow for assessing boronic acid inhibitor selectivity.
| Table 2: Comparison of Cross-Reactivity Profiling Methodologies | ||
| Methodology | Biochemical Assays (e.g., Panel Screen) | Cell-Based Assays (e.g., CETSA) |
| Principle | Measures direct inhibition of purified enzymes. | Measures target protein stabilization upon ligand binding in live cells or lysates. |
| Advantages | High-throughput, quantitative (Kᵢ/IC₅₀), broad coverage, direct enzyme-inhibitor interaction.[11] | Physiologically relevant, confirms cell permeability and target engagement, no need for protein purification. |
| Limitations | Lacks cellular context (membranes, metabolism), potential for artifacts from non-physiological buffer conditions. | Lower throughput, semi-quantitative, indirect measure of inhibition, requires specific antibodies or mass spectrometry. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound engages its intended target—and any off-targets—within the complex milieu of the cell. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Causality: This method directly tests the hypothesis that the inhibitor binds to a specific protein in the cell. The thermal stabilization observed is a direct consequence of the physical interaction between the inhibitor and the protein, providing strong evidence of target engagement.
Self-Validation: The inclusion of a vehicle control (e.g., DMSO) is essential to establish the baseline thermal stability of the target protein. A known selective inhibitor for the target can also be used as a positive control.
Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the boronic acid inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or with vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the treated cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail (excluding any that would be inhibited by the test compound).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
-
Lysis and Protein Separation:
-
Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
-
Protein Detection and Analysis:
-
Analyze the amount of soluble target protein remaining in the supernatant by Western Blot using a specific antibody for the primary target and any suspected off-targets.
-
Quantify the band intensities using densitometry.
-
Plot the normalized band intensity versus temperature for both vehicle- and inhibitor-treated samples.
-
A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.
-
Conclusion and Future Outlook
The development of boronic acid inhibitors holds immense therapeutic promise, but their successful translation to the clinic is contingent upon a thorough understanding and mitigation of cross-reactivity. The promiscuous nature of the boronic acid warhead necessitates a multi-faceted approach to selectivity profiling. By integrating broad-panel biochemical screening with physiologically relevant cell-based target engagement assays, researchers can build a comprehensive safety and selectivity profile. This tiered workflow, moving from high-throughput in vitro methods to lower-throughput, high-content cellular assays, enables informed decision-making, helps prioritize the most selective candidates, and ultimately paves the way for the design of safer, more effective boronic acid-based drugs.[17][18]
References
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025). Preprint.
- Adams, J., et al. (1999). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. Bioorganic & Medicinal Chemistry Letters. [Link]
- Pesce, A., et al. (2024). Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. Molecules. [Link]
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025).
- LeBeau, A. M., et al. (2008). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry. [Link]
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
- Four ways to measure selectivity. (n.d.).
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
- Das, U., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]
- Card, A., et al. (2010). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening. [Link]
- Off-Target Screening Cell Microarray Assay. (n.d.).
- Akin, E., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. [Link]
- High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. (2010).
- Wang, Y., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. International Journal of Molecular Sciences. [Link]
- BLOG: Selecting the Right Gene Editing Off-Target Assay. (2025). seqWell. [Link]
- Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]
- LeBeau, A. M., et al. (2008). Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen. Chemistry & Biology. [Link]
- Biochemical assays for selectivity profiling across the entire PI3 kinase family. (2008).
- Huang, D., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]
- Hecker, S. J., et al. (2020). Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases. Journal of Medicinal Chemistry. [Link]
- De Luca, F., et al. (2020). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Molecules. [Link]
- Are there experimental tests for off target effects in CRISPR?. (2015).
- L-M., et al. (2019). Proteasome Inhibitors: Harnessing Proteostasis to Combat Disease. Trends in Pharmacological Sciences. [Link]
- Liu, M., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Cellular and Molecular Life Sciences. [Link]
- Kubiczkova, L., et al. (2014). Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma. Journal of Cellular and Molecular Medicine. [Link]
- Examination of two different proteasome inhibitors in reactivating mutant human cystathionine β-synthase in mice. (2020). PLOS ONE. [Link]
- Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. (2024). RSC Chemical Biology. [Link]
- Li, M., et al. (2013). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. [Link]
- Boronic acids as inhibitors of steroid sulfatase. (2006). Bioorganic & Medicinal Chemistry. [Link]
- Silva, A. R., et al. (2021).
- Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. (2021). International Journal of Molecular Sciences. [Link]
- Jacoby, E., et al. (2015).
- Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. (2020). Organic Process Research & Development. [Link]
- Boronic Acid Group: A Cumbersome False Negative Case in the Process of Drug Design. (2020). Molecules. [Link]
- Borek, B., et al. (2020). Boronic acid-based arginase inhibitors in cancer immunotherapy. Bioorganic & Medicinal Chemistry. [Link]
- Which boronic acids are used most frequently for synthesis of bioactive molecules?. (2023). ChemRxiv. [Link]
- KINOMEscan Technology. (n.d.). Eurofins Discovery. [Link]
- Kisselev, A. F., et al. (2012). Proteasome Inhibitors: An Expanding Army Attacking a Unique Target. Structure. [Link]
- Which boronic acids are used most frequently for synthesis of bioactive molecules. (2023). ChemRxiv. [Link]
- Boronic Acid Compounds as Potential Pharmaceutical Agents. (2025).
- Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells. (2024). Frontiers in Oncology. [Link]
- Borax. (n.d.). Wikipedia. [Link]
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. [Link]
- KinScan: AI-based rapid profiling of activity across the kinome. (2023).
- Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023). YouTube. [Link]
Sources
- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry | MDPI [mdpi.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 17. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Proper Disposal of (4-(Cyclopentylcarbamoyl)phenyl)boronic acid
In the landscape of modern drug discovery and chemical research, the responsible management of chemical reagents is as crucial as the innovative science they enable. (4-(Cyclopentylcarbamoyl)phenyl)boronic acid, a valuable building block in synthetic chemistry, requires meticulous handling from bench to disposal. This guide provides a comprehensive, step-by-step framework for its safe disposal, grounded in established safety protocols and regulatory principles. Our objective is to empower researchers to manage chemical waste with confidence, ensuring a safe laboratory environment and unwavering compliance.
Hazard Assessment and Immediate Safety Protocols
Understanding the intrinsic hazards of a compound is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, data from analogous structures, such as (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, provides a reliable basis for hazard assessment. These compounds are typically classified as irritants and are harmful if ingested.
Table 1: Hazard Profile of Analogous Phenylboronic Acid Derivatives [1] | Hazard Category | GHS Pictogram | Signal Word | Hazard Statements | | :--- | :---: | :---: | :--- | | Health Hazards |
| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |Mandatory Personal Protective Equipment (PPE)
Before handling the compound or its waste, the following PPE is mandatory to prevent exposure.[2][3] All operations involving the solid compound or the generation of solutions should be conducted within a certified chemical fume hood.[4][5]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[3] | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2] | Prevents skin contact. Gloves must be inspected before use and changed immediately upon contamination. |
| Body Protection | A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes.[2] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent inhalation of dust.[2][5] | Minimizes the risk of respiratory tract irritation from airborne particles. |
Core Disposal Principle: Segregation and Collection as Hazardous Waste
The cardinal rule for the disposal of this compound is to treat it unequivocally as hazardous waste.[4] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular laboratory trash.[4][6]
The rationale is twofold:
-
Environmental Protection: While specific ecotoxicity data is limited[7], boronic acids can be harmful to aquatic life.[8] Drain disposal can introduce the compound into waterways, disrupting ecosystems.
-
Personnel Safety: Discarding chemical waste in regular trash creates a risk of exposure for custodial staff and can lead to dangerous chemical reactions if mixed with incompatible municipal waste.[8]
Step-by-Step Waste Collection Protocol
-
Waste Characterization: All waste streams containing this compound must be clearly identified.
-
Segregation: This waste must be kept separate from other chemical waste streams to prevent unintended reactions.[4] Never mix boronic acids with strong oxidizing agents, bases, or acids unless it is a documented part of an experimental workup.[6][8]
-
Containerization:
-
Solid Waste: Collect unreacted solid compound, contaminated weighing papers, gloves, and other contaminated disposables in a designated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail).[4][9]
-
Liquid Waste: Collect solutions containing the boronic acid in a separate, clearly labeled, and sealable container for liquid hazardous waste.[4] Use a funnel to prevent spills during transfer.
-
-
Labeling: The waste container must be clearly and accurately labeled. The label must include:
Spill Management and Decontamination
Accidental spills must be managed promptly and safely. The procedure varies based on the scale of the spill.
Protocol for Small Spills (Contained on a Benchtop or in a Fume Hood)
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Proper PPE: Don the full PPE as described in Table 2.
-
Containment: Prevent the spill from spreading. For liquid spills, create a dike using an inert absorbent material.[11]
-
Absorption/Neutralization:
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter, working from the outside in.[11]
-
Since boronic acids are weakly acidic, a neutralizing agent like sodium bicarbonate can be gently applied to the spill area to minimize acid hazards before absorption.
-
-
Collection: Carefully scoop the absorbed material and residue into your designated solid hazardous waste container.[5][11] Use non-sparking tools if flammable solvents are present.[3]
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste.[5]
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[5]
Protocol for Empty Container Decontamination
Empty containers must be properly decontaminated before recycling or disposal to remove residual chemicals.[4]
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).
-
Collect Rinseate: The first rinseate must always be collected and disposed of as liquid hazardous waste.[4] Depending on institutional guidelines, subsequent rinses may also need to be collected.[4]
-
Final Disposal: After the final rinse, allow the container to air dry completely in a well-ventilated area. Deface or remove the original label. The clean, dry container can then be disposed of according to your facility's procedures for glass or plastic recycling.[4]
Waste Storage and Final Disposal Workflow
Proper storage of hazardous waste while awaiting pickup is a critical compliance point.
-
Storage Location: All sealed hazardous waste containers must be stored in a designated and secure Satellite Accumulation Area (SAA).[4][10] This area should be well-ventilated and away from incompatible materials.[6]
-
Container Integrity: Regularly check waste containers to ensure they are sealed and not leaking.[9] Containers should not be filled beyond 90% capacity to allow for expansion.[9]
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[5][6] Complete all required waste manifest forms accurately.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing waste generated from this compound.
Caption: Disposal Decision Workflow for this compound Waste.
Prohibited Practices and Scientific Rationale
To ensure safety and compliance, the following practices are strictly prohibited:
-
DO NOT Dispose Down the Drain: As previously stated, this poses an environmental risk and is a violation of regulations in many jurisdictions.[6][12]
-
DO NOT Mix with Incompatible Waste: Mixing boronic acids with strong bases, acids, or oxidizing agents can cause exothermic or gas-generating reactions.[8][10] Always segregate waste streams.
-
DO NOT Attempt In-Lab Neutralization for Bulk Disposal: While neutralization may be used to manage small spills, it is not a valid disposal method for bulk quantities.[12] Treating hazardous waste without a permit is illegal and unsafe, as incomplete reactions can produce hazardous byproducts.
By adhering to these rigorous protocols, researchers can uphold the highest standards of laboratory safety and environmental stewardship, ensuring that scientific advancement does not come at the cost of personal or ecological well-being.
References
- Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- Benchchem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- Echemi.com. (2019). 4-(CYCLOPENTYLAMINOCARBONYL)PHENYLBORONIC ACID Safety Data Sheets.
- Benchchem. (n.d.). Proper Disposal of 3-Thienylboronic Acid: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide.
- Benchchem. (n.d.). Personal protective equipment for handling (4-(Butylsulfinyl)phenyl)boronic acid.
- Sigma-Aldrich. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Cornell EHS. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- University of St Andrews. (n.d.). Spill procedure: Clean-up guidance.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(Dimethylcarbamoyl)phenylboronic acid, 95%.
- Smith College. (n.d.). SPILLS - Research and Instruction Safety.
- MIT Plasma Science and Fusion Center. (n.d.). III. Chemical Hygiene Plan continued.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. laballey.com [laballey.com]
- 9. ethz.ch [ethz.ch]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
A Researcher's Guide to the Safe Handling of (4-(Cyclopentylcarbamoyl)phenyl)boronic acid
As a novel reagent in pharmaceutical research and development, (4-(Cyclopentylcarbamoyl)phenyl)boronic acid holds significant promise. Its effective and safe use in the laboratory necessitates a thorough understanding of its properties and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, from operational procedures to disposal plans, ensuring the well-being of researchers and the integrity of experimental outcomes.
Understanding the Hazard Profile
While specific toxicity data for this compound is not extensively documented, the available Safety Data Sheet (SDS) and data on similar boronic acid derivatives provide a basis for a cautious approach. The primary hazards to consider are potential skin and eye irritation, as well as respiratory tract irritation if inhaled as a dust.
Core Personal Protective Equipment (PPE) Requirements
A proactive approach to safety begins with the correct selection and use of PPE. The following are mandatory when handling this compound:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1] This is crucial to prevent contact of the powdered compound or solutions with the eyes.
-
Skin Protection: Impervious gloves are a primary barrier against skin contact. Nitrile gloves are a suitable choice, and they must be inspected for any defects before use.[1][2] Always wash hands thoroughly after handling the compound, even after removing gloves.[1][2] For tasks with a higher risk of splashing or dust generation, consider wearing a lab coat or an impervious apron.[1]
-
Respiratory Protection: Handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[1][3] If significant dust is generated or if working outside of a fume hood, a full-face respirator may be necessary.[1] For nuisance dust exposures, a P95 (US) or P1 (EU EN 143) particle respirator can be used.[2]
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields (EN 166/NIOSH approved) | Protects against eye irritation from dust or splashes. |
| Hand Protection | Impervious gloves (e.g., Nitrile) | Prevents skin contact and potential irritation. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a chemical fume hood. Respirator (e.g., N95/FFP2) if dust is unavoidable. | Minimizes inhalation of airborne particles, preventing respiratory tract irritation. |
Operational Protocol: From Weighing to Reaction
A systematic workflow is essential for minimizing exposure and ensuring experimental accuracy.
Step-by-Step Handling Procedure:
-
Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[4][5] Before handling, put on all required PPE.
-
Weighing: To prevent the generation of dust, handle the solid compound with care. Use a spatula to transfer the material and weigh it on a tared weigh boat or directly into the reaction vessel inside the fume hood.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction: Add the compound or its solution to the reaction mixture in a controlled manner.
-
Post-Handling: After use, ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated area.[3][4]
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, a swift and informed response is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[1][2] Seek immediate medical attention.
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, sealed container for disposal.[3] Clean the spill area with a suitable solvent and decontaminate. For large spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is an essential part of the laboratory workflow.
-
Unused Product and Contaminated Materials: Collect all waste, including unused product and any materials contaminated with the compound (e.g., gloves, weigh boats, paper towels), in a clearly labeled, sealed container.[6][7]
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[6][7] Do not dispose of it down the drain unless explicitly permitted by local regulations for small, neutralized quantities.[6] Boronic acids can be neutralized with a mild base like sodium bicarbonate, but this should only be done if permitted by your institution's environmental health and safety (EHS) office.[6]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent before disposal or recycling, in accordance with local regulations. The rinsate should be collected as hazardous waste.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before commencing any work.
References
- How To Safely Dispose of Boric Acid. Lab Alley. [Link]
- Boric Acid - SAFETY D
- Safety Data Sheet - (3-(Benzylcarbamoyl)phenyl)boronic acid. Angene Chemical. [Link]
- SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. Fisher Scientific. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
